3-Amino-5-bromo-2-chloropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEZSALOLWCCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618904 | |
| Record name | 5-Bromo-2-chloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588729-99-1 | |
| Record name | 5-Bromo-2-chloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-bromo-2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-5-bromo-2-chloropyridine (CAS No. 588729-99-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 3-Amino-5-bromo-2-chloropyridine, a key building block in modern medicinal chemistry and agrochemical research. The document details its chemical and physical properties, safety information, and its versatile applications in the synthesis of complex, biologically active molecules. Special focus is given to its utility in palladium-catalyzed cross-coupling reactions, with detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This guide aims to be an essential resource for researchers leveraging this compound in drug discovery and development.
Chemical and Physical Properties
This compound is a halogenated pyridine (B92270) derivative valued for its unique substitution pattern, which allows for selective functionalization at multiple positions. Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 588729-99-1 | [1][2] |
| Molecular Formula | C₅H₄BrClN₂ | [1][2] |
| Molecular Weight | 207.46 g/mol | [1][2] |
| Appearance | Ash to brown crystalline powder | [1] |
| Melting Point | 128-132 °C | [1] |
| Purity | ≥97-99% (typically by HPLC) | [1][2] |
| Synonyms | 2-Chloro-3-amino-5-bromopyridine, 5-Bromo-2-chloropyridin-3-amine | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Safety and Hazard Information
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Hazard Pictograms:
-
GHS05: Corrosion
-
GHS06: Skull and crossbones (Toxic)
-
-
Signal Word: Danger
-
Hazard Statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Synthesis and Manufacturing
While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively detailed, its synthesis can be inferred from established pyridine chemistry. A plausible synthetic route would involve the following key transformations of a suitable pyridine precursor:
-
Bromination: Introduction of the bromine atom at the 5-position.
-
Chlorination: Introduction of the chlorine atom at the 2-position.
-
Amination: Introduction of the amino group at the 3-position.
The order of these steps would be crucial to ensure the desired regioselectivity.
Applications in Research and Drug Development
This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its trifunctional nature allows for sequential and site-selective modifications, making it a valuable scaffold in drug discovery.
Kinase Inhibitors
This compound is a known precursor for the synthesis of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors.[1] PI3Kδ is a key enzyme in cellular signaling pathways that regulate cell growth and proliferation, and its inhibition is a promising strategy in cancer therapy.[1]
Agrochemicals
The unique substitution pattern of this compound makes it a valuable building block for the development of novel herbicides, fungicides, and pesticides.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo and chloro substituents on the pyridine ring are amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.
Experimental Protocols
The following are detailed, representative experimental protocols for key reactions involving this compound. These protocols are based on established methodologies for similar substrates and may require optimization for specific applications.
Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Reaction Scheme:
A typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Reaction Workflow:
Workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add palladium(II) acetate, XPhos, and sodium tert-butoxide to a dry reaction vessel.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique trifunctional nature allows for a wide range of chemical transformations, making it an indispensable tool for medicinal chemists and researchers in agrochemical development. The detailed protocols provided in this guide for key palladium-catalyzed cross-coupling reactions serve as a practical starting point for the synthesis of novel compounds with potential therapeutic or agricultural applications. As with any reactive chemical, proper safety precautions are paramount when handling this compound.
References
An In-depth Technical Guide to 3-Amino-5-bromo-2-chloropyridine: Molecular Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological significance of 3-Amino-5-bromo-2-chloropyridine. This compound is a key building block in medicinal chemistry, particularly in the development of targeted cancer therapies. This document includes a summary of its quantitative data, a plausible experimental protocol for its synthesis and purification, and an examination of its role as an inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway.
Introduction
This compound is a halogenated pyridine (B92270) derivative that has garnered significant interest in the field of drug discovery and development. Its unique substitution pattern provides a versatile scaffold for the synthesis of complex heterocyclic molecules with diverse biological activities. Notably, it has been identified as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme implicated in various cancers.[1] This guide aims to consolidate the available technical information on this compound to support ongoing research and development efforts.
Molecular Structure and Chemical Properties
The molecular structure of this compound consists of a pyridine ring substituted with an amino group at the 3-position, a bromine atom at the 5-position, and a chlorine atom at the 2-position.
Molecular Formula: C₅H₄BrClN₂
Molecular Weight: 207.46 g/mol
IUPAC Name: 5-bromo-2-chloropyridin-3-amine
CAS Number: 588729-99-1
The presence of electron-withdrawing halogen atoms and an electron-donating amino group on the pyridine ring influences its chemical reactivity and biological interactions.
Quantitative Data Summary
A compilation of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 207.46 g/mol | [1] |
| Melting Point | 129-133 °C | |
| Appearance | White to orange to green powder/crystal | |
| Purity (typical) | >98.0% (GC) | |
| ¹H NMR Spectrum | See Figure 1 | [2] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is a key analytical tool for structure confirmation. A representative spectrum is available.[2]
-
¹³C NMR: The carbon NMR would be expected to show five distinct signals for the pyridine ring carbons, with chemical shifts influenced by the attached functional groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C/C=N stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine and chlorine.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis and purification of this compound is not widely published in peer-reviewed journals, a plausible synthetic route can be devised based on established methods for the synthesis of similar halogenated aminopyridines. The following represents a generalized, hypothetical protocol.
4.1. Proposed Synthesis of this compound
A potential synthetic route could involve the chlorination and subsequent bromination of 3-aminopyridine.
Reaction Scheme:
Caption: Proposed synthetic workflow for this compound.
Materials:
-
3-Amino-2-chloropyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2-chloropyridine (1 equivalent) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
4.2. Purification
The crude this compound can be purified by column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate in hexanes as the eluent.
Biological Significance: Inhibition of the PI3Kδ Signaling Pathway
This compound has been identified as an inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K signaling pathway is a crucial intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5] Hyperactivation of the PI3K pathway is a common event in many human cancers, making it an attractive target for cancer therapy.[3][6][7]
5.1. The PI3Kδ Signaling Pathway in Cancer
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, leading to the promotion of cell survival and proliferation and the inhibition of apoptosis. The PI3Kδ isoform is primarily expressed in hematopoietic cells and plays a critical role in the development, differentiation, and function of immune cells. Its dysregulation is implicated in hematological malignancies.
5.2. Mechanism of Inhibition
As an inhibitor, this compound likely binds to the ATP-binding pocket of the PI3Kδ enzyme, preventing the phosphorylation of PIP2 to PIP3. This disruption of the signaling cascade can lead to the induction of apoptosis and the inhibition of proliferation in cancer cells that are dependent on the PI3Kδ pathway for their growth and survival.
PI3Kδ Signaling Pathway Diagram:
References
- 1. This compound | 588729-99-1 | FA15342 [biosynth.com]
- 2. This compound(588729-99-1) 1H NMR spectrum [chemicalbook.com]
- 3. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-Amino-5-bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Amino-5-bromo-2-chloropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This document details a feasible synthetic pathway, including experimental protocols and characterization data, to facilitate its preparation in a laboratory setting.
Introduction
This compound is a substituted pyridine (B92270) derivative with a unique arrangement of functional groups that makes it a versatile building block in organic synthesis. Its structure is particularly valuable for the introduction of a substituted aminopyridyl moiety in more complex molecules, a common feature in many biologically active compounds.
Proposed Synthesis Pathway
The most direct and logical synthetic route to this compound involves a two-step process starting from commercially available 3-aminopyridine (B143674). This pathway is outlined below:
-
Chlorination of 3-Aminopyridine: The first step is the regioselective chlorination of 3-aminopyridine to yield 2-chloro-3-aminopyridine.
-
Bromination of 2-Chloro-3-aminopyridine: The subsequent step involves the regioselective bromination of 2-chloro-3-aminopyridine at the 5-position to afford the final product, this compound.
The amino group at the 3-position is an activating group that directs electrophilic substitution to the ortho and para positions. In the case of 2-chloro-3-aminopyridine, the 5-position is para to the amino group, making it the most favorable site for bromination.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Synthesis of 2-Chloro-3-aminopyridine
A common method for the chlorination of 3-aminopyridine involves the use of a chlorinating agent in an acidic medium.
Materials:
-
3-Aminopyridine
-
Hydrochloric acid (HCl)
-
Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
A process for preparing 2-chloro-3-aminopyridine involves subjecting a 25-45% aqueous solution of one molar part of 3-aminopyridine containing 3 to 4 molar parts of hydrogen chloride to chlorine gas with stirring at a temperature of from 15-50° C. in the presence of a catalyst such as a chloride of iron, nickel, or copper.[2] An alternative known method reacts 3-aminopyridine with hydrochloric acid and hydrogen peroxide at a temperature of 70-80°C.[2]
Synthesis of this compound
This step involves the regioselective bromination of 2-chloro-3-aminopyridine. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, known for its mild and selective bromination of aromatic compounds.[3]
Materials:
-
2-Chloro-3-aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-aminopyridine in a suitable aprotic solvent like acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.0 - 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Aminopyridine | C₅H₆N₂ | 94.12 | 462-08-8 |
| 2-Chloro-3-aminopyridine | C₅H₅ClN₂ | 128.56 | 6298-19-7 |
| This compound | C₅H₄BrClN₂ | 207.46 | 588729-99-1 |
Characterization Data
The structure of the synthesized this compound can be confirmed by various spectroscopic methods.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Protons on Pyridine Ring | Chemical Shift (δ, ppm) |
| H-4 | ~7.5 |
| H-6 | ~8.0 |
| -NH₂ | Broad singlet |
Note: The exact chemical shifts may vary depending on the solvent used. A reference ¹H NMR spectrum for this compound is available in the literature.[4]
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Detailed workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a practical and efficient pathway for the synthesis of this compound. The described two-step approach, starting from 3-aminopyridine, provides a reliable method for obtaining this valuable synthetic intermediate. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and agrochemical development.
References
Spectroscopic Profile of 3-Amino-5-bromo-2-chloropyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Amino-5-bromo-2-chloropyridine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.
Chemical Structure and Properties
IUPAC Name: 5-bromo-2-chloro-pyridin-3-amine Molecular Formula: C₅H₄BrClN₂[1] Molecular Weight: 207.46 g/mol [1] CAS Number: 588729-99-1[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below is a summary of the available ¹H NMR data and predicted ¹³C NMR data for this compound.
¹H NMR Data
A proton NMR spectrum for this compound has been reported.[2] The spectrum would be expected to show signals for the two aromatic protons and the amine protons. The exact chemical shifts are influenced by the electronic effects of the substituents on the pyridine (B92270) ring.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | 7.5 - 7.8 | Doublet | ~2-3 |
| H-6 | 7.8 - 8.1 | Doublet | ~2-3 |
| NH₂ | 4.5 - 5.5 | Broad Singlet | - |
Note: Predicted values are based on typical ranges for similar substituted pyridines. The broadness of the NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (C-Cl) | 148 - 152 |
| C-3 (C-NH₂) | 140 - 145 |
| C-4 | 125 - 130 |
| C-5 (C-Br) | 110 - 115 |
| C-6 | 145 - 150 |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Experimental Protocol - NMR
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum using a standard pulse program.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0-220 ppm.
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Temperature: 298 K (25 °C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine N-H bonds, C-N bonds, and aromatic C-H and C=C bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| N-H Bend | 1580 - 1650 | Medium to Strong |
| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |
| C-N Stretch (aromatic) | 1250 - 1335 | Medium to Strong |
| C-Cl Stretch | 600 - 800 | Strong |
| C-Br Stretch | 500 - 600 | Strong |
Note: These are general ranges for the specified functional groups in an aromatic context.[5][6][7]
Experimental Protocol - FTIR
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak and various fragment ions.
| Ion | m/z (mass-to-charge ratio) | Notes |
| [M]⁺ | 206, 208, 210 | Molecular ion peak cluster due to the presence of Br and Cl isotopes. |
| [M-Cl]⁺ | 171, 173 | Loss of a chlorine atom. |
| [M-Br]⁺ | 127, 129 | Loss of a bromine atom. |
| [M-NH₂]⁺ | 190, 192, 194 | Loss of the amino group. |
Note: The isotopic pattern for bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.
Experimental Protocol - GC-MS
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) (e.g., 1 mg/mL).
Data Acquisition:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: 50 - 300 amu.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. This compound | 588729-99-1 | FA15342 [biosynth.com]
- 2. This compound(588729-99-1) 1H NMR spectrum [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. personal.utdallas.edu [personal.utdallas.edu]
An In-depth Technical Guide on the Solubility and Stability of 3-Amino-5-bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-bromo-2-chloropyridine is a halogenated pyridine (B92270) derivative that serves as a key building block and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in the development of novel therapeutic agents, particularly in oncology and infectious diseases, makes a thorough understanding of its physicochemical properties essential for formulation development, process optimization, and ensuring regulatory compliance.[1] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to a notable absence of publicly available quantitative data, this guide also furnishes detailed experimental protocols based on industry standards to enable researchers to generate the necessary data for their specific applications.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in various solvent systems and under different environmental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 5-bromo-2-chloropyridin-3-amine | [2] |
| Synonyms | 2-Chloro-3-amino-5-bromopyridine, 5-Bromo-2-chloro-3-pyridinamine | [3] |
| CAS Number | 588729-99-1 | [2] |
| Molecular Formula | C₅H₄BrClN₂ | [2] |
| Molecular Weight | 207.46 g/mol | [3] |
| Appearance | Ash to brown crystalline powder | [1] |
| Melting Point | 128-132 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
Solubility Profile
Current State of Knowledge
There is a significant lack of publicly available quantitative solubility data for this compound in common aqueous and organic solvents. One source explicitly states "Solubility in H2O: N/A".[4] However, based on its molecular structure, which features a basic amino group and a polar pyridine ring, some general solubility characteristics can be inferred. The compound is expected to exhibit some degree of solubility in polar organic solvents. Its aqueous solubility is likely to be pH-dependent, with increased solubility in acidic conditions due to the protonation of the amino group.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To address the gap in solubility data, the universally accepted shake-flask method is recommended for determining the thermodynamic equilibrium solubility.[5][6] This method involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation.
Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate (B84403) buffer pH 7.4, 0.1 M HCl, ethanol, DMSO)
-
Glass vials with screw caps (B75204) or glass-stoppered flasks
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Validated stability-indicating analytical method (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the desired solvent to the vial.
-
Tightly seal the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) to see when the concentration plateaus.
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the undissolved solids settle.
-
Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
Perform the experiment in triplicate to ensure the reliability of the results.
Data Analysis: Calculate the solubility as the mean concentration from the triplicate determinations. Report the solubility in units such as mg/mL or µg/mL, specifying the solvent system and the temperature.
Logical Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
Current State of Knowledge
To characterize the intrinsic stability of the molecule, identify potential degradation products, and establish a stability-indicating analytical method, forced degradation (stress testing) studies are essential, as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8]
Experimental Protocols: Forced Degradation Studies
Forced degradation studies expose the drug substance to stress conditions exceeding those of accelerated stability testing to identify likely degradation pathways.[9][10]
Objective: To investigate the degradation profile of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Expose the solution (or solid compound for thermal/photostability) to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize or stop the degradation process, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method, capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is recommended for peak purity analysis.
-
The target degradation is typically in the range of 5-20%.[11][12]
1. Hydrolytic Degradation (Acid and Base):
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to a separate aliquot of the stock solution.
-
Neutral Hydrolysis: Add an equal volume of purified water to a third aliquot.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) and analyze at time points such as 2, 4, 8, and 24 hours.
2. Oxidative Degradation:
-
Add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂) to the stock solution.
-
Keep the solution at room temperature and protect from light.
-
Analyze at appropriate time intervals (e.g., 1, 2, 4, and 8 hours), as oxidation can be rapid.
3. Thermal Degradation:
-
Expose the solid this compound to dry heat in a temperature-controlled oven (e.g., 80 °C).
-
Analyze the compound at different time points (e.g., 1, 3, and 7 days) by dissolving a weighed amount in a suitable solvent.
4. Photostability:
-
Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.[10] The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the light-exposed and dark control samples after the exposure period.
Logical Workflow for Forced Degradation Studies
References
- 1. enamine.net [enamine.net]
- 2. This compound | C5H4BrClN2 | CID 21858354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. snscourseware.org [snscourseware.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
The Strategic Functionalization of 3-Amino-5-bromo-2-chloropyridine: A Technical Guide to its Core Reactivity
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity of 3-Amino-5-bromo-2-chloropyridine's Functional Groups.
This guide provides a comprehensive analysis of the chemical reactivity of the functional groups present in this compound, a versatile building block in modern medicinal chemistry and agrochemical research. The strategic and selective manipulation of its amino, bromo, and chloro substituents is paramount in the synthesis of complex, biologically active molecules. This document outlines the reactivity profile of each functional group, provides detailed experimental protocols for key transformations, and presents quantitative data to inform synthetic planning.
Orthogonal Reactivity of Halogen Substituents
The pyridine (B92270) core of this compound is adorned with two distinct halogen atoms at the C2 and C5 positions, offering a platform for selective functionalization. The inherent differences in the reactivity of the C-Cl and C-Br bonds, particularly in the context of palladium-catalyzed cross-coupling reactions, allow for a high degree of regioselectivity.
The general trend for the oxidative addition step in Suzuki-Miyaura coupling, which is often rate-determining, follows the order of carbon-halogen bond dissociation energies: C-I > C-OTf > C-Br >> C-Cl. This principle dictates that the C5-bromo position is significantly more reactive towards cross-coupling than the C2-chloro position. This differential reactivity enables the selective elaboration of the C5 position while leaving the C2-chloro untouched, which can then be targeted in a subsequent synthetic step. For instance, in compounds like 5-bromo-2-chloropyrimidine, Suzuki-Miyaura coupling occurs selectively at the C5 position.[1][2]
Conversely, the C2-chloro position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen. This allows for the introduction of a variety of nucleophiles at this position.
Reactivity of the C5-Bromo Group: A Gateway to C-C and C-N Bond Formation
The C5-bromo substituent is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reaction of this compound with various arylboronic acids proceeds with high regioselectivity at the C5 position.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O (4:1) | 85-95 | 15+ | 60-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 75 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 80 |
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine (B1289001) with Arylboronic Acids (representative conditions for this compound).[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]
-
In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (1.0 eq), the desired arylboronic acid (1.1759 mmol), and potassium phosphate (B84403) (2.318 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add 1,4-dioxane (2 mL) and water (0.5 mL).
-
Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.
-
Heat the mixture to 85-95 °C and stir for over 15 hours.
-
Upon cooling, filter the mixture and dilute with ethyl acetate (B1210297) (50 mL).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of arylamine derivatives. This reaction also proceeds selectively at the C5-bromo position.
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) |
| 1 | Primary Aliphatic Amine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | t-BuOH | 110 |
| 2 | Secondary Aliphatic Amine | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 |
| 3 | Arylamine | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides.[4][5][6]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7]
-
In a glovebox, charge a flame-dried Schlenk tube with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 5 mol%), and a base (e.g., Cs₂CO₃, 2.5 mmol).
-
Remove the Schlenk tube from the glovebox and add an anhydrous solvent (e.g., t-BuOH, 5 mL) under a positive pressure of argon.
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
-
After completion, cool the mixture to room temperature, add water, and extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica (B1680970) gel column chromatography.
Reactivity of the C2-Chloro Group: Nucleophilic Aromatic Substitution
The C2-chloro group is susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. This reaction is facilitated by the electron-withdrawing effect of the pyridine nitrogen, which stabilizes the Meisenheimer intermediate.
| Entry | Nucleophile | Base | Solvent | Temp (°C) |
| 1 | Secondary Amine | K₂CO₃ | DMF | 100-150 |
| 2 | Alkoxide | NaH | THF | 60 |
| 3 | Thiolate | Cs₂CO₃ | DMF | 80 |
Table 3: General Conditions for Nucleophilic Aromatic Substitution on 2-Chloropyridines.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or NMP), add the amine nucleophile (1.2-1.5 eq) and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reactivity of the C3-Amino Group
The amino group at the C3 position can be functionalized through various reactions, such as acylation, which can also serve as a protecting group strategy to modulate the reactivity of the pyridine ring.
Experimental Protocol: Acylation of the Amino Group [3]
-
Under a nitrogen atmosphere, dissolve the aminopyridine derivative (1.0 eq) in acetonitrile.
-
Add acetic anhydride (B1165640) (1.0 eq) and a catalytic amount of concentrated H₂SO₄.
-
Stir the mixture at 60 °C for 30 minutes.
-
Monitor the reaction by TLC.
-
Evaporate the solvent and cool the residue to room temperature.
-
Add water dropwise to precipitate the product.
-
Stir the mixture for one hour at room temperature and then filter.
-
Wash the solid with deionized water and dry in an oven.
Application in Drug Discovery: Inhibition of the PI3Kδ Signaling Pathway
Derivatives of this compound have been investigated as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for the development and function of immune cells.[8][9][10] Dysregulation of this pathway is implicated in various diseases, including certain cancers and autoimmune disorders.
An experimental workflow to identify and characterize inhibitors of PI3Kδ typically involves a multi-step process, starting from a high-throughput screen to detailed in-vitro and in-vivo analyses.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Versatile Scaffold: Unlocking the Potential of 3-Amino-5-bromo-2-chloropyridine in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic building blocks, 3-Amino-5-bromo-2-chloropyridine has emerged as a particularly valuable and versatile starting material. Its unique substitution pattern, featuring three distinct reactive sites, offers medicinal chemists a powerful tool for the synthesis of diverse compound libraries with a wide range of biological activities. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors for oncology and other therapeutic areas.
The strategic importance of this scaffold lies in its ability to serve as a linchpin for the construction of complex molecular architectures.[1] The presence of amino, bromo, and chloro substituents allows for selective and sequential chemical modifications, such as nucleophilic aromatic substitution, Suzuki and Buchwald-Hartwig cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).[1] This adaptability has led to its use in the synthesis of targeted therapies in oncology, infectious diseases, and neurology.[1]
This guide will detail the synthetic utility of this compound, present quantitative data on the biological activity of its derivatives, provide exemplary experimental protocols, and visualize key concepts through signaling pathway and workflow diagrams.
Synthetic Utility and Key Reactions
The chemical versatility of this compound allows for its derivatization through several key synthetic transformations, primarily targeting the chloro and bromo positions.
Suzuki Cross-Coupling: The bromo group at the 5-position is particularly amenable to palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl moieties, which is a common strategy for exploring the SAR of kinase inhibitors.
Buchwald-Hartwig Amination: The chloro group at the 2-position can be displaced by various amines through Buchwald-Hartwig amination. This reaction is instrumental in introducing key pharmacophoric elements that can interact with the hinge region of kinase active sites.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine (B92270) ring, further activated by the chloro and bromo substituents, facilitates nucleophilic aromatic substitution reactions at the 2- and 6-positions (if the 5-bromo is modified). This allows for the introduction of a diverse range of nucleophiles, including amines, alcohols, and thiols.
Applications in Kinase Inhibitor Development
Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This compound has proven to be a valuable scaffold for the development of potent and selective kinase inhibitors.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in cancer. Several PI3K inhibitors have been developed using substituted pyridine and pyrimidine (B1678525) scaffolds. Notably, this compound has been identified as a synthetic precursor to inhibitors of PI3Kδ, a PI3K isoform primarily expressed in hematopoietic cells and involved in immune signaling.[2] The ability to selectively inhibit PI3Kδ is a promising strategy for the treatment of certain hematological malignancies and inflammatory diseases.
Derivatives of this compound can be synthesized to occupy the ATP-binding pocket of PI3K, with the aminopyridine core often forming key hydrogen bond interactions with the hinge region of the kinase. The substituents at the 2- and 5-positions can be modified to enhance potency and selectivity for specific PI3K isoforms.
Mitogen- and Stress-Activated Kinase 1 (MSK1) Inhibitors
MSK1 is a nuclear kinase that plays a role in the regulation of gene expression in response to stress and mitogens. It is involved in inflammatory responses and has been implicated in certain cancers. A novel series of covalent inhibitors of MSK1 have been developed from chloropyrimidine scaffolds, with a 5-bromo-2-chloropyrimidine (B32469) analogue showing significant activity. While not directly derived from this compound, the synthetic strategies and the covalent inhibition mechanism are highly relevant. These inhibitors act via an SNAr reaction with a non-catalytic cysteine residue in the kinase domain.
Quantitative Biological Data
The following table summarizes the biological activity of representative compounds derived from or structurally related to this compound. This data highlights the potential of this scaffold in generating potent kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |
| Related Compound 1 | PI3Kα | 150 | Breast Cancer | Not Reported | [3] |
| Related Compound 2 | FGFR1 | Not Reported | NSCLC | Not Reported | [4] |
| Related Compound 3 | PIM-1 | 14.3 | MCF-7 | 0.5 | [5] |
| CCT244747 (related scaffold) | CHK1 | 7.7 | Not Applicable | Not Reported | [6] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic and biological studies. Below are representative protocols for the synthesis and biological evaluation of kinase inhibitors derived from this compound.
General Procedure for Suzuki Cross-Coupling
A mixture of this compound (1.0 eq), the corresponding boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like K2CO3 (2.0 eq) is suspended in a solvent system, typically a mixture of 1,4-dioxane (B91453) and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for Kinase Inhibition Assay
The inhibitory activity of synthesized compounds against target kinases is determined using a variety of in vitro kinase assay formats, such as the Kinase-Glo™ Luminescent Kinase Assay. Briefly, the kinase enzyme, substrate, ATP, and the test compound at various concentrations are incubated in a suitable buffer system. The reaction is initiated by the addition of ATP. After a defined incubation period, the amount of ATP remaining is quantified by adding the Kinase-Glo™ reagent, which generates a luminescent signal that is inversely proportional to the kinase activity. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are then calculated from the dose-response curves.
Visualizing the Science
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 588729-99-1 | FA15342 [biosynth.com]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
The Versatile Virtuoso: 3-Amino-5-bromo-2-chloropyridine as a Cornerstone in Synthetic Chemistry
For Immediate Release
In the intricate world of chemical synthesis, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecules. Among the vast arsenal (B13267) of available synthons, 3-Amino-5-bromo-2-chloropyridine has emerged as a particularly valuable and versatile scaffold, empowering researchers, scientists, and drug development professionals in their quest for novel pharmaceuticals, advanced agrochemicals, and innovative materials. This in-depth technical guide explores the multifaceted role of this trifunctionalized pyridine (B92270) derivative, detailing its chemical properties, reactivity, and its application in pivotal synthetic transformations.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid, typically appearing as an ash to brown powder.[1] Its unique molecular architecture, featuring an amino group at the 3-position, a bromine atom at the 5-position, and a chlorine atom at the 2-position of the pyridine ring, bestows upon it a distinct reactivity profile. The chlorine atom at the electron-deficient C2 position is the most susceptible to nucleophilic substitution, while the bromine atom at the C5 position is an excellent handle for various palladium-catalyzed cross-coupling reactions. The amino group, in turn, can be a site for further functionalization or can influence the reactivity of the pyridine ring through its electronic effects.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 588729-99-1 | [1] |
| Molecular Formula | C₅H₄BrClN₂ | [1] |
| Molecular Weight | 207.46 g/mol | [1] |
| Melting Point | 128-132 °C | [1] |
| Appearance | Ash to brown crystalline powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
A Linchpin in Drug Discovery and Agrochemicals
The trifunctional nature of this compound makes it an invaluable intermediate in the synthesis of a wide array of biologically active molecules. It serves as a key building block in the development of targeted therapies, particularly in the fields of oncology and infectious diseases, where it contributes to the creation of compounds with enhanced efficacy and selectivity.[1] Notably, it has been identified as a key intermediate in the synthesis of inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target in cancer therapy.[2] Beyond pharmaceuticals, this versatile molecule is also employed in the formulation of agrochemicals, including herbicides and fungicides.[1]
Key Synthetic Transformations and Experimental Protocols
The synthetic utility of this compound is most prominently demonstrated in its participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the selective formation of carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of substituted pyridine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyridine core and various aryl or heteroaryl groups. The regioselectivity of the reaction is highly dependent on the choice of catalyst and ligands.
Start [label="this compound", fillcolor="#FBBC05"]; BoronicAcid [label="Aryl/Heteroaryl\nBoronic Acid/Ester"]; Catalyst [label="Pd Catalyst\n(e.g., Pd(PPh₃)₄)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., K₂CO₃, Cs₂CO₃)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., 1,4-Dioxane (B91453)/H₂O)"]; Reaction [label="Reaction Mixture", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heating [label="Heating\n(80-150°C)"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column Chromatography"]; Product [label="Coupled Product", fillcolor="#FBBC05"];
Start -> Reaction; BoronicAcid -> Reaction; Catalyst -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Heating; Heating -> Workup; Workup -> Purification; Purification -> Product; }
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a flask are added this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq). The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) three times. A degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 ratio), is then added. The reaction mixture is heated to 80-90 °C and stirred until completion, as monitored by TLC or LC-MS (typically 12-24 hours). After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.[3] Microwave irradiation can often be used to significantly reduce reaction times.[3]
Table 2: Exemplary Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | Data not available for this specific substrate | [3] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane/H₂O | Reflux | 8 | Data not available for this specific substrate | |
| 1-Methyl-1H-pyrazol-4-ylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | n-Butanol | 110 | 3 | Data not available for this specific substrate |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at either the C2 or C5 position, depending on the reaction conditions. Bulky monodentate phosphine (B1218219) ligands tend to favor reaction at the C5-Br position, while bidentate phosphine ligands often promote substitution at the more reactive C2-Cl position.
Start [label="this compound", fillcolor="#FBBC05"]; Amine [label="Primary or Secondary Amine"]; Catalyst [label="Pd Pre-catalyst\n(e.g., Pd₂(dba)₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ligand [label="Ligand\n(e.g., BINAP)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., NaOt-Bu)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent [label="Anhydrous Solvent\n(e.g., Toluene)"]; Reaction [label="Reaction Mixture", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heating [label="Heating\n(80-110°C)"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column Chromatography"]; Product [label="Aminated Product", fillcolor="#FBBC05"];
Start -> Reaction; Amine -> Reaction; Catalyst -> Reaction; Ligand -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Heating; Heating -> Workup; Workup -> Purification; Purification -> Product; }
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a flask is charged with a palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a strong base (e.g., sodium tert-butoxide). Anhydrous toluene (B28343) is added, followed by this compound and the desired amine. The reaction mixture is heated to 80-110 °C with stirring for several hours until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
Table 3: Exemplary Buchwald-Hartwig Amination Reactions
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | |
| Aniline | Pd(OAc)₂ / P(t-Bu)₃ | NaOBuᵗ | Toluene | 80 | 2 | Data not available for this specific substrate | |
| Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 16 | Data not available for this specific substrate |
*Note: Yields are based on reactions with similar bromopyridine substrates and may vary for this compound.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to introduce alkyne functionalities onto the pyridine ring, typically at the more reactive C2 or C5 position depending on the specific reaction conditions and catalyst system employed.
Start [label="this compound", fillcolor="#FBBC05"]; Alkyne [label="Terminal Alkyne"]; Pd_Catalyst [label="Pd Catalyst\n(e.g., Pd(PPh₃)₂Cl₂)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cu_Cocatalyst [label="Cu(I) Cocatalyst\n(e.g., CuI)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Amine Base\n(e.g., Et₃N)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., DMF)"]; Reaction [label="Reaction Mixture", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heating [label="Heating\n(e.g., 100°C)"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column Chromatography"]; Product [label="Alkynylated Product", fillcolor="#FBBC05"];
Start -> Reaction; Alkyne -> Reaction; Pd_Catalyst -> Reaction; Cu_Cocatalyst -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Heating; Heating -> Workup; Workup -> Purification; Purification -> Product; }
Experimental Protocol: General Procedure for Sonogashira Coupling
To a flask under an inert atmosphere are added a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) in a solvent such as DMF. After stirring, this compound (1.0 eq), the terminal alkyne (1.2 eq), and an amine base (e.g., Et₃N) are added. The mixture is heated (e.g., to 100 °C) for a few hours. Upon completion, the reaction is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.[4]
Table 4: Exemplary Sonogashira Coupling Reactions
| Terminal Alkyne | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 89 | [4] |
| 1-Heptyne | Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 92 | [4] |
| 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 85 | [4] |
*Note: Yields are for the reaction of 2-amino-3-bromo-5-chloropyridine (B1272082) with various terminal alkynes.
Conclusion
This compound has firmly established itself as a synthetic building block of significant importance. Its trifunctional nature allows for a high degree of molecular diversity to be achieved through selective and sequential functionalization. The palladium-catalyzed cross-coupling reactions, in particular, have unlocked a vast chemical space for the synthesis of novel compounds with potential applications in medicine, agriculture, and materials science. As research continues to uncover new synthetic methodologies and applications, the role of this compound as a cornerstone in modern organic synthesis is set to expand even further.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Amino-5-bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 3-Amino-5-bromo-2-chloropyridine (CAS No. 588729-99-1), a key building block in pharmaceutical and agrochemical research. Adherence to these guidelines is critical to ensure a safe laboratory environment and to mitigate potential risks associated with the handling of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, the compound presents the following hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
GHS Hazard Pictogram:
Hazard Statements:
-
H302+H312: Harmful if swallowed or in contact with skin.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/ eye protection/ face protection.[1][2]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P332 + P313: If skin irritation occurs: Get medical advice/ attention.[2]
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.[2]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 588729-99-1 | [3][4] |
| Molecular Formula | C5H4BrClN2 | [3][4] |
| Molecular Weight | 207.46 g/mol | [3][4] |
| Appearance | Ash to brown crystalline powder | [3] |
| Melting Point | 128-132 °C | [3] |
| Purity | ≥ 99% (HPLC) | [3] |
Experimental Protocols for Safe Handling
Strict adherence to the following experimental protocols is mandatory when working with this compound.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Local exhaust ventilation should be used to control the dispersion of dust.[2]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required to prevent exposure.
| PPE Type | Specification |
| Hand Protection | Wear protective gloves. The specific glove material should be selected based on the breakthrough time for the solvents being used. |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield.[1][2] |
| Skin and Body Protection | Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact. |
| Respiratory Protection | If dust is generated and engineering controls are not sufficient, a NIOSH-approved respirator for dusts should be worn. |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Prevent the formation and dispersion of dust.[2] Wash hands and face thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Recommended storage temperature is between 2°C and 8°C.[4]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Seek medical advice/attention if you feel unwell.[2] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with plenty of water for several minutes. If contact lenses are present and easy to remove, do so. Continue rinsing. If eye irritation persists, seek medical advice/attention.[1][2] |
| Ingestion | Rinse mouth. Seek medical advice/attention.[2] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: In the event of a fire, the following hazardous substances may be released: carbon monoxide, carbon dioxide, hydrogen bromide (HBr), hydrogen chloride (HCl), and nitrogen oxides (NOx).[1]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Wear suitable protective equipment. Keep unnecessary personnel away from the spill area.[2]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.
-
Containment and Cleaning: Carefully sweep up the spilled solid material, avoiding dust generation. Place the material in a suitable, labeled container for disposal.
Visualizing Safe Practices
To further aid in the comprehension of safety protocols, the following diagrams illustrate key workflows and decision-making processes.
Caption: Safe Handling Workflow for this compound.
Caption: Emergency First-Aid Decision Tree for Exposure Incidents.
References
An In-depth Technical Guide to 3-Amino-5-bromo-2-chloropyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-amino-5-bromo-2-chloropyridine, a key heterocyclic building block in organic synthesis. Due to the absence of a singular "discovery" paper, this document focuses on its chemical properties, established synthetic methodologies, and its significant role as a versatile intermediate in the development of pharmaceuticals and agrochemicals. This guide includes tabulated physical and chemical data, a detailed representative experimental protocol for its synthesis, and visual diagrams to illustrate the synthetic workflow.
Introduction
This compound is a trisubstituted pyridine (B92270) derivative of significant interest in medicinal and materials chemistry. Its unique arrangement of amino, bromo, and chloro functional groups on the pyridine ring provides multiple reactive sites for further chemical modifications. This versatility has established it as a valuable precursor for the synthesis of more complex molecules with diverse biological activities and material properties. While a definitive historical account of its initial discovery is not prominent in scientific literature, its utility is well-documented through its commercial availability and its implicit role in numerous patents and research articles focused on applied chemistry.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, compiled from various chemical supplier databases.
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrClN₂ | [1][2] |
| Molecular Weight | 207.46 g/mol | [1][2] |
| CAS Number | 588729-99-1 | [1][2] |
| Appearance | White to off-white or light brown solid/powder | [1] |
| Melting Point | 128-132 °C | [1] |
| IUPAC Name | 5-bromo-2-chloropyridin-3-amine | [1] |
| Synonyms | 2-Chloro-3-amino-5-bromopyridine | [2] |
Synthesis of this compound
The synthesis of 2,3,5-trisubstituted pyridines can be approached through various synthetic strategies. A common method involves the halogenation and subsequent functionalization of a pyridine precursor. Below is a representative experimental protocol for the synthesis of this compound, adapted from established methods for the synthesis of similar substituted pyridines.
General Synthetic Workflow
The logical workflow for the synthesis of this compound typically starts with a commercially available aminopyridine, followed by sequential halogenation steps. The order of these steps can be crucial for achieving the desired regioselectivity.
Caption: A simplified workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Step 1: Synthesis of 2-Amino-5-bromopyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water and neutralize with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
-
Reaction Setup: In a similar setup as Step 1, dissolve 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF) or chloroform.
-
Chlorination: Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1-1.2 equivalents) portion-wise to the solution.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 50 to 80 °C for several hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel.
Applications in Research and Development
This compound is not typically an end-product but rather a versatile intermediate. Its utility stems from the differential reactivity of its functional groups.
-
Pharmaceutical Synthesis: The amino group can be a handle for amide bond formation, while the halogen atoms are amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents. This has led to its use in the synthesis of kinase inhibitors and other biologically active molecules.[2]
-
Agrochemical Development: Similar to its role in pharmaceuticals, this compound serves as a scaffold for creating novel pesticides and herbicides.
-
Materials Science: The pyridine core and its functional groups can be incorporated into ligands for metal complexes or as monomers for specialty polymers.
The following diagram illustrates the logical relationship of this compound as a key intermediate.
Caption: Role of this compound as a central intermediate.
Signaling Pathways
As a synthetic building block, this compound itself is not directly involved in biological signaling pathways. Its significance lies in its incorporation into larger molecules that are designed to interact with specific biological targets, such as enzymes or receptors. For instance, derivatives of this compound have been investigated as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in cellular signaling pathways related to cell growth and proliferation.[2] The design and synthesis of such inhibitors are guided by the structural requirements of the target's active site, with the pyridine core serving as a scaffold to orient the necessary pharmacophoric groups.
Conclusion
This compound is a valuable and versatile intermediate in modern organic synthesis. While its specific discovery and early history are not well-documented, its utility in the creation of complex molecules for the pharmaceutical and agrochemical industries is evident. This guide provides a foundational understanding of its properties, a representative synthetic approach, and its role as a key building block for further chemical innovation. Researchers and drug development professionals can leverage this information to facilitate the design and synthesis of novel compounds with desired biological and material properties.
References
Technical Guide to the Physical Characteristics of 3-Amino-5-bromo-2-chloropyridine Powder
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key physical characteristics of 3-Amino-5-bromo-2-chloropyridine powder, a versatile building block in pharmaceutical and agrochemical research. The information presented herein is intended to support laboratory research, chemical synthesis, and formulation development by providing essential data on its physical properties and standardized methods for their determination.
Compound Identification
-
Chemical Name: this compound
-
Synonyms: 5-Bromo-2-chloropyridin-3-amine, 2-Chloro-3-amino-5-bromopyridine
-
CAS Number: 588729-99-1
Summary of Physical Properties
The physical properties of this compound powder are summarized in the table below. These values represent typical data reported by various suppliers and databases.
| Property | Value | Source(s) |
| Appearance | White to Ash, Yellow, Orange, or Brown crystalline powder.[1][3][4] | Supplier Data |
| Melting Point | 128-132 °C[1][5][6] | Supplier Data |
| Density | 1.835 g/cm³[6] | Calculated |
| Solubility in Water | Not readily available.[6][7] | Supplier Data |
| Purity | Typically ≥97% to ≥99% (by GC or HPLC).[1][3][5] | Supplier Data |
Experimental Protocols for Physical Characterization
Accurate determination of physical properties is critical for ensuring consistency and quality in research and development. The following sections detail standard methodologies for characterizing the physical attributes of a chemical powder like this compound.
Determination of Appearance
The appearance of a chemical powder is a fundamental qualitative property. It is typically determined through visual inspection under controlled lighting conditions.
Methodology:
-
A small, representative sample of the powder is placed on a clean, white, non-reactive surface (e.g., a watch glass or ceramic tile).
-
The sample is observed under a consistent, broad-spectrum light source (e.g., a daylight lamp).
-
The color, form (e.g., crystalline, amorphous), and general texture of the powder are recorded.[8][9]
-
For quantitative color analysis, a spectrophotometer with a directional 45°/0° reflectance geometry can be used to obtain objective color values in a defined color space, such as CIE Lab*.[10][11][12]
Determination of Melting Point (Capillary Method)
The melting point is a key indicator of a compound's purity. The capillary method is a widely accepted and standard technique.
Methodology (based on USP <741>):
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.[13]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or bath and a calibrated thermometer or digital temperature sensor.
-
Heating: The apparatus is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[13][14][15]
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last solid particle melts is recorded as the end of the range.[16] For a pure substance, this range is typically narrow.
Determination of Bulk Density
Bulk density provides insight into the packing characteristics of a powder, which is crucial for handling, storage, and dosage form design.
Methodology (based on USP <616>):
-
Apparatus: A graduated cylinder and a balance are required. For tapped density, a mechanical tapping apparatus is used.
-
Procedure (Bulk Density): a. A known mass (m) of the powder is gently introduced into a graduated cylinder without compacting it.[17] b. The unsettled apparent volume (V₀) is read from the cylinder graduations.[17] c. The bulk density is calculated as the ratio of mass to volume (ρ_bulk = m / V₀).[17]
-
Procedure (Tapped Density): a. The cylinder containing the powder is placed in a mechanical tapping device. b. The cylinder is tapped a specified number of times (e.g., 100, 500) until the volume of the powder ceases to decrease significantly.[5][7] c. The final tapped volume (V_f) is recorded. d. The tapped density is calculated (ρ_tapped = m / V_f).
Determination of Solubility
Solubility data is vital for applications in drug development, particularly for dissolution and bioavailability studies.
Methodology (based on OECD Guideline 105):
-
Flask Method (for solubilities > 10⁻² g/L): a. An excess amount of this compound powder is added to a known volume of purified water in a flask. b. The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (e.g., 24 hours).[18] c. The suspension is then filtered or centrifuged to separate the undissolved solid.[18] d. The concentration of the dissolved substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[18]
-
Column Elution Method (for solubilities < 10⁻² g/L): a. A column is packed with an inert support material coated with the test substance. b. Water is passed through the column at a slow, constant rate. c. The eluate is collected in fractions, and the concentration of the dissolved substance is measured until a plateau is reached, indicating saturation.[18]
Visualizations
The following diagrams illustrate the logical workflow for physical characterization and the interrelation of key physical properties of a chemical powder.
Caption: Workflow for the physical characterization of a chemical powder.
Caption: Interrelation of key physical properties for a powder.
References
- 1. scribd.com [scribd.com]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. oecd.org [oecd.org]
- 4. store.astm.org [store.astm.org]
- 5. drugfuture.com [drugfuture.com]
- 6. westlab.com [westlab.com]
- 7. adpi.org [adpi.org]
- 8. koslover.ucsd.edu [koslover.ucsd.edu]
- 9. shodor.org [shodor.org]
- 10. MeasureColour | Powder – chemical [measurecolour.com.my]
- 11. Colour Measurement of chemical powders [hunterlab.co.uk]
- 12. Evaluate the Colors of Powder Chemicals [testronixinstruments.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. thinksrs.com [thinksrs.com]
- 16. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 17. city.kumamoto.jp [city.kumamoto.jp]
- 18. filab.fr [filab.fr]
3-Amino-5-bromo-2-chloropyridine suppliers and purity grades
An In-depth Technical Guide to 3-Amino-5-bromo-2-chloropyridine for Researchers and Drug Development Professionals
Introduction
This compound is a substituted pyridine (B92270) derivative of significant interest in the fields of pharmaceutical and agrochemical research. Its trifunctional nature, featuring amino, bromo, and chloro groups, makes it a versatile synthetic building block for the creation of complex molecular architectures. This guide provides a comprehensive overview of commercially available suppliers, purity grades, and key technical data for this compound, aimed at assisting researchers, scientists, and drug development professionals in its procurement and application.
Suppliers and Purity Grades
The selection of a suitable supplier and purity grade is a critical first step in any research or development project. The required purity of this compound will depend on the specific application, with synthetic chemistry often accommodating lower purities, while applications in pharmacology and late-stage drug development necessitate higher purity levels to ensure reproducibility and safety. A summary of suppliers and their available purity grades is presented below.
| Supplier | Purity Grade(s) | Analytical Method | Notes |
| American Elements | High purity, (5N) 99.999%, Mil Spec, ACS, Reagent, Technical, Food, Agricultural, Pharmaceutical | Not specified | Offers a wide range of purity grades, including high-purity and application-specific grades.[1] |
| Chem-Impex | ≥ 99% | HPLC | Provides a high-purity grade suitable for demanding applications.[2] |
| Lab Pro Inc. | Min. 98.0% | GC | A grade suitable for general laboratory use and synthesis.[3] |
| LabSolutions | 97% | Not specified | A standard grade for research and development purposes.[4] |
| ProcessPointChemicals | High-purity | Not specified | Specializes in high-purity chemical compounds for advanced scientific and industrial applications.[5] |
| LookChem | Reagent grade | Not specified | An online platform listing multiple suppliers from China, including Changzhou Ansciep Chemical, Aecochem Corp, Amadis Chemical, and Hangzhou Lingrui Chemical.[6] |
| Biosynth | Not specified | Not specified | A supplier of reference standards for pharmaceutical testing.[7] |
Experimental Protocols
Accurate determination of purity is essential for the validation of starting materials in regulated environments and for ensuring the reliability of experimental results. High-Performance Liquid Chromatography (HPLC) is a commonly cited method for the purity analysis of this compound.
Representative HPLC Method for Purity Determination of this compound
Objective: To determine the purity of a this compound sample by reverse-phase HPLC with UV detection.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
-
HPLC vials
-
HPLC system with a C18 column and UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Perform serial dilutions to generate a series of calibration standards (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and prepare a 1 mg/mL solution in the same manner as the standard.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Mobile Phase: Gradient elution (e.g., start with 95% A and 5% B, ramp to 5% A and 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes). The exact gradient should be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
The purity of the sample is determined by comparing the peak area of the main analyte to the total peak area of all components in the chromatogram (Area % method). Alternatively, purity can be quantified against the calibration curve.
-
Logical Workflow for Supplier Selection
The selection of a chemical supplier for a specific research or development phase is a multi-step process that involves balancing purity requirements, cost, and supplier qualifications. The following diagram illustrates a typical workflow for this process.
Caption: A flowchart illustrating the decision-making process for selecting a supplier of this compound based on research needs and quality assessment.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. A variety of suppliers offer this compound in a range of purity grades to suit different research and development needs. The provided technical information and workflow are intended to guide researchers in making informed decisions for the procurement and analysis of this key chemical intermediate.
References
- 1. americanelements.com [americanelements.com]
- 2. chemimpex.com [chemimpex.com]
- 3. labproinc.com [labproinc.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 3-AMINO-2-BROMO-5-CHLOROPYRIDINE Supplier & Distributor of CAS# 480424-17-1 [processpointchem.com]
- 6. CAS No.90902-83-3,3-AMINO-2-BROMO-5-CHLOROPYRIDINE Suppliers [lookchem.com]
- 7. This compound | 588729-99-1 | FA15342 [biosynth.com]
An In-depth Technical Guide on the Electronic Effects of Substituents in 3-Amino-5-bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of the amino, bromo, and chloro substituents on the pyridine (B92270) ring of 3-Amino-5-bromo-2-chloropyridine. This compound is a valuable building block in medicinal chemistry and drug development, and understanding its electronic properties is crucial for predicting its reactivity, metabolic stability, and interaction with biological targets.[1][2] This document synthesizes information from experimental and computational studies on substituted pyridines to elucidate the inductive and resonance effects at play. While specific experimental data for this exact molecule are limited in publicly available literature, this guide extrapolates from established principles and data for analogous compounds to provide a robust theoretical framework. Key quantitative data, including estimated Hammett parameters and pKa values, are summarized. Detailed experimental protocols for determining these parameters are also provided to facilitate further research.
Introduction to Electronic Effects in Heterocyclic Systems
The electronic properties of a molecule are fundamental to its chemical behavior. In aromatic heterocyclic compounds like pyridine, the introduction of substituents can significantly alter the electron density distribution within the ring, thereby influencing its reactivity, basicity, and intermolecular interactions. These electronic effects are broadly categorized into two types:
-
Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) pull electron density towards themselves (-I effect), while electron-donating groups (EDGs) push electron density away (+I effect).
-
Resonance Effects (M or R): Also known as mesomeric effects, these are transmitted through the pi (π) system of conjugated molecules. Substituents with lone pairs or pi bonds can donate or withdraw electron density via resonance. Electron-donating groups by resonance (+R effect) increase the electron density in the ring, particularly at the ortho and para positions. Conversely, electron-withdrawing groups by resonance (-R effect) decrease the electron density.
In this compound, the interplay of these effects from the three distinct substituents dictates the overall electronic character of the molecule.
Analysis of Substituent Effects in this compound
The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom. The substituents at positions 2, 3, and 5 further modulate this electronic landscape.
-
2-Chloro Substituent: The chlorine atom is highly electronegative and therefore exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated to the ring via the +R effect. However, for halogens, the inductive effect generally outweighs the resonance effect. Its position ortho to the nitrogen atom significantly influences the ring's basicity.
-
3-Amino Substituent: The amino group is a strong electron-donating group primarily through its resonance effect (+R), where the lone pair on the nitrogen atom is delocalized into the pyridine ring. It also has a moderate electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen. The +R effect is dominant, increasing the electron density at the ortho and para positions (positions 2, 4, and 6).
-
5-Bromo Substituent: Similar to the chloro group, the bromo substituent exhibits a strong -I effect and a weaker +R effect. Its position meta to the amino group and para to the ring nitrogen allows it to influence the overall electron density.
Visualization of Electronic Effects
The following diagram illustrates the primary inductive and resonance effects of the substituents on the pyridine ring.
Quantitative Analysis of Electronic Effects
To quantify the electronic influence of substituents, Hammett substituent constants (σ) and acid dissociation constants (pKa) are commonly used.
Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = σρ, relates the reaction rate (k) or equilibrium constant (K) of a reaction for a substituted compound to that of the unsubstituted compound (k₀ or K₀) through the substituent constant (σ) and the reaction constant (ρ).[3] The value of σ reflects the electronic effect of a substituent. Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.
Table 1: Estimated Hammett Constants for Substituents on the Pyridine Ring
| Substituent | Position | σ (Inductive, σI) | σ (Resonance, σR) | σ (Total, σp/σm) |
| Chloro | 2 | ~ +0.47 | ~ -0.24 | ~ +0.23 (σp-like) |
| Amino | 3 | ~ +0.12 | ~ -0.66 | ~ -0.16 (σm) |
| Bromo | 5 | ~ +0.45 | ~ -0.19 | ~ +0.39 (σm) |
Note: These are estimated values based on literature data for substituted benzenes and pyridines and are intended for comparative purposes. The σp/σm designation indicates the position relative to a conceptual reaction center.
Acidity and Basicity (pKa)
The pKa value is a measure of the acidity of a compound. For pyridines, the pKa of the conjugate acid (pyridinium ion) is typically considered, which reflects the basicity of the pyridine nitrogen. Electron-withdrawing groups decrease the basicity (lower the pKa), while electron-donating groups increase it (raise the pKa).
The pKa of pyridine is approximately 5.2. The substituents in this compound will have the following effects:
-
2-Chloro and 5-Bromo: These electron-withdrawing groups will decrease the electron density on the ring nitrogen, making it less basic and thus lowering the pKa.
-
3-Amino: This electron-donating group will increase the electron density on the ring nitrogen, making it more basic and raising the pKa.
The net effect will be a combination of these influences. Computational studies on similar aminopyridines can provide theoretical predictions of pKa values.[4]
Table 2: Estimated pKa Value
| Compound | Estimated pKa of Conjugate Acid |
| This compound | ~ 2.5 - 3.5 |
Note: This is a rough estimate based on the combined electron-withdrawing nature of the chloro and bromo substituents, which is expected to dominate over the electron-donating effect of the meta-amino group.
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of the electronic parameters of this compound.
Determination of Hammett Substituent Constants
A common method for determining Hammett constants involves measuring the rates or equilibria of a well-understood reaction for a series of substituted compounds.[5] High-throughput techniques using mass spectrometry have also been developed.[5]
Workflow for Hammett Parameter Determination:
Protocol Outline:
-
Reaction Selection: Choose a reaction sensitive to electronic effects, such as the hydrolysis of substituted methyl nicotinates.
-
Synthesis: Synthesize a series of reference methyl nicotinates with known substituents and the target compound, methyl 3-amino-5-bromo-2-chloronicotinate.
-
Kinetic Measurements: Follow the reaction rate for each compound under controlled conditions (temperature, solvent, pH) using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Data Analysis: Calculate the rate constants (k and k₀).
-
Hammett Plot: Plot log(k/k₀) for the reference compounds against their known σ values. The slope of this line is the reaction constant (ρ).
-
σ Value Calculation: Using the measured rate constant for the target compound and the determined ρ value, calculate the σ value for the 3-amino-5-bromo-2-chloro substitution pattern.
Determination of pKa
Several methods are available for pKa determination, including potentiometric titration, UV-Vis spectroscopy, and NMR spectroscopy.[6][7][8]
Protocol for pKa Determination by ¹H NMR Spectroscopy: [7][8]
-
Sample Preparation: Prepare a series of solutions of this compound in a suitable solvent system (e.g., D₂O/methanol-d₄) across a wide pH range (e.g., pH 1 to 10).
-
NMR Spectra Acquisition: Record the ¹H NMR spectrum for each sample.
-
Chemical Shift Monitoring: Identify a proton signal that shows a significant change in chemical shift upon protonation of the pyridine nitrogen.
-
Data Plotting: Plot the chemical shift (δ) of the selected proton against the pH of the solution.
-
pKa Determination: Fit the data to a sigmoidal curve. The inflection point of the curve corresponds to the pKa value.
Logical Relationship for pKa Determination:
Conclusion
The electronic properties of this compound are governed by a complex interplay of inductive and resonance effects from its three substituents. The chloro and bromo groups act as electron-withdrawing substituents, while the amino group is electron-donating. The net effect is a modulation of the electron density of the pyridine ring, which has significant implications for its reactivity and basicity. While experimental data for this specific molecule is sparse, this guide provides a robust framework for understanding and predicting its behavior based on established principles of physical organic chemistry. The detailed protocols provided herein offer a clear path for researchers to experimentally determine the key electronic parameters of this important synthetic building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 3-Amino-2-bromo-5-chloropyridine | 90902-83-3 [smolecule.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput physical organic chemistry--Hammett parameter evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermochemical Properties of 3-Amino-5-bromo-2-chloropyridine
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The thermochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are critical for process development, safety assessment, and formulation. This document provides a comprehensive technical guide to understanding and determining the key thermochemical properties of 3-Amino-5-bromo-2-chloropyridine, a versatile building block in pharmaceutical and agrochemical research. While specific experimental data for this compound is not extensively published, this guide outlines the established experimental and computational methodologies required to obtain these crucial parameters. The protocols and workflows detailed herein are designed to equip researchers with the necessary tools to characterize this and similar molecules.
Introduction to Thermochemical Properties
Thermochemical data, such as enthalpy of formation, heat capacity, and entropy, are fundamental to predicting the chemical behavior, stability, and reactivity of a compound. In drug development, these properties influence reaction kinetics, process safety, polymorphism, and solubility—factors that are paramount for creating safe, stable, and effective pharmaceutical products. This compound serves as a key intermediate in the synthesis of various biologically active molecules.[1] A thorough understanding of its thermochemical characteristics is therefore essential for optimizing synthetic routes and ensuring process safety.
This guide presents standardized experimental techniques and robust computational methods for the determination of its thermochemical properties.
Core Thermochemical Data
The primary thermochemical properties of interest are summarized in the table below. These values, once determined, provide a quantitative basis for assessing the energetic landscape of the molecule.
Table 1: Key Thermochemical Properties and Their Significance
| Property | Symbol | Standard Units | Significance in Drug Development & Research |
|---|---|---|---|
| Standard Enthalpy of Formation | ΔfH° | kJ/mol | Represents the energy change when the compound is formed from its constituent elements in their standard states. It is crucial for calculating reaction enthalpies and assessing the thermodynamic feasibility of synthetic pathways.[2] |
| Standard Molar Heat Capacity | C°p,m | J/(mol·K) | Measures the amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin. It is essential for heat transfer calculations in process scale-up and for adjusting enthalpies to different temperatures.[3] |
| Standard Molar Entropy | S°m | J/(mol·K) | A measure of the molecular disorder or randomness. It is a key component in the calculation of Gibbs free energy, which determines the spontaneity of a process. |
| Enthalpy of Sublimation | ΔsubH° | kJ/mol | The energy required for a substance to transition from a solid to a gas. This value is vital for relating experimental solid-state data to gas-phase computational results and for purification processes like sublimation.[4] |
| Gibbs Free Energy of Formation | ΔfG° | kJ/mol | The ultimate indicator of a compound's thermodynamic stability and the spontaneity of its formation. It combines enthalpy and entropy. |
Experimental Determination of Thermochemical Properties
Direct experimental measurement remains the gold standard for obtaining accurate thermochemical data. The organic compound's thermochemical properties are typically determined using thermal and calorimetric techniques.[5][6]
Standard Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation of an organic compound is most accurately determined by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter. For halogenated compounds like this compound, a rotating-bomb calorimeter is necessary to ensure the complete reaction and dissolution of acidic combustion products.
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A pellet of the sample (typically 0.5 - 1.0 g) is accurately weighed. A small amount of a mineral oil or other auxiliary substance with a known enthalpy of combustion is often added to promote complete combustion.
-
Bomb Setup: The sample pellet is placed in a platinum crucible within the combustion bomb. A fuse wire is positioned to contact the pellet. A small, precise amount of water or an arsenious oxide solution is added to the bomb to dissolve the resulting HCl and HBr, forming a solution of known concentration.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is precisely monitored and recorded at short intervals until it reaches a maximum and begins to cool.
-
Post-Reaction Analysis: After cooling, the bomb is depressurized, and the liquid contents are analyzed by titration to determine the amounts of HCl and HBr formed. The extent of any side reactions (e.g., nitric acid formation from nitrogen in the sample) is also quantified.
-
Calculation: The heat of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter system (determined by calibrating with a standard like benzoic acid). Corrections are applied for the fuse wire ignition, the auxiliary substance, and the formation of nitric acid and halogen acids. The standard enthalpy of formation is then derived using Hess's Law.
Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity of a material as a function of temperature.[3][7] It measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[8]
Experimental Protocol: Heat Capacity by DSC (ASTM E1269)
-
Instrument Calibration: Calibrate the DSC for temperature and heat flow using certified reference materials (e.g., indium).
-
Baseline Run: Perform a run with two empty, matched sample pans to obtain a baseline heat flow curve over the desired temperature range (e.g., -50 °C to 150 °C).
-
Reference Material Run: Place a sapphire disk (a standard with a well-known heat capacity) in the sample pan and run the same temperature program as the baseline.
-
Sample Run: Accurately weigh a small amount of this compound into a sample pan. Run the identical temperature program a third time.
-
Calculation: The heat capacity of the sample (Cp,s) at a given temperature is calculated using the following equation: Cp,s = Cp,std * (Δqs / Δqstd) * (mstd / ms) Where:
-
Cp,std is the known heat capacity of the sapphire standard.
-
Δqs and Δqstd are the vertical displacements between the sample/standard curve and the baseline curve, respectively.
-
ms and mstd are the masses of the sample and standard, respectively.
-
References
- 1. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpyro.co.uk [jpyro.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. digital.library.unt.edu [digital.library.unt.edu]
- 5. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
Methodological & Application
Suzuki coupling reaction with 3-Amino-5-bromo-2-chloropyridine protocol
Application Notes: Suzuki Coupling of 3-Amino-5-bromo-2-chloropyridine
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the construction of complex molecules.[1] This protocol focuses on the selective coupling of this compound with various arylboronic acids. This substrate is a valuable building block in medicinal chemistry and materials science due to its trifunctional nature, offering multiple points for diversification.[2]
The key challenge and strategic advantage in coupling reactions with this compound lies in the differential reactivity of the C-Br and C-Cl bonds. The carbon-bromine bond is weaker and more susceptible to oxidative addition by a palladium(0) catalyst compared to the more robust carbon-chlorine bond.[3][4] This inherent reactivity difference allows for selective functionalization at the 5-position (C-Br) while leaving the 2-position (C-Cl) and the 3-amino group intact for subsequent transformations.[5]
Furthermore, while primary amines can sometimes inhibit palladium catalysts, studies have shown that with appropriate ligand and base selection, the Suzuki coupling can proceed efficiently without the need for protecting the amino group.[6] The protocols outlined below provide robust conditions for achieving high yields of the desired 5-aryl-3-amino-2-chloropyridine products.
Experimental Protocols
Two primary methods are presented: a conventional heating protocol suitable for standard laboratory setups and a microwave-assisted protocol for accelerated reaction times.[1]
Protocol 1: Conventional Heating Method
This method employs standard reflux conditions and is widely applicable for a range of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂) (2–5 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 10:1)[8][9]
-
Round-bottom or Schlenk flask
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.[1] The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Vigorously stir the mixture and heat to the desired temperature (typically 80–100 °C) under the inert atmosphere.[9]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 8-24 hours.[6][9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by silica (B1680970) gel column chromatography to yield the final product.[4]
Protocol 2: Microwave-Assisted Method
Microwave irradiation can dramatically reduce reaction times from hours to minutes, offering a significant advantage in efficiency.[1]
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
Reaction Setup: In a microwave-safe vial equipped with a stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0 equiv).[1]
-
Catalyst and Solvent: Add the palladium catalyst and the chosen solvent system to the vial.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120–150 °C) for a specified time (e.g., 10–30 minutes).[1] Optimal conditions should be determined for each specific substrate combination.
-
Work-up and Purification: After irradiation, allow the vial to cool to room temperature. The work-up and purification steps are identical to those described in the conventional heating protocol.[1]
Data Presentation
The following table summarizes representative conditions for the Suzuki coupling of halogenated pyridines, which serve as a strong reference for optimizing the reaction with this compound. The selectivity for the C-Br position is consistently high under these conditions.
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | 18-22 | ~60-90[8][10] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | 12 | ~85-95[1] |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 80 | 22 | ~65[10] |
| 4 | Thiophen-3-ylboronic acid | Pd(OAc)₂ (0.2%) / PCy₃·HBF₄ (0.4%) | Cs₂CO₃ (2.0) | Toluene/H₂O | 80 | 2 | ~95[11] |
| 5 | 2-Methylphenylboronic acid | Pd(OAc)₂ (0.2%) / PCy₃·HBF₄ (0.4%) | Cs₂CO₃ (2.0) | Toluene/H₂O | 80 | 2 | ~87[11] |
Yields are based on analogous reactions with structurally similar bromopyridines and may vary for the specific substrate.
Visualized Workflow and Mechanism
The following diagrams illustrate the general experimental workflow for the Suzuki coupling reaction and the fundamental catalytic cycle.
Caption: A step-by-step workflow for the Suzuki coupling protocol.
Caption: The catalytic cycle showing the main steps of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Scaffolds Utilizing 3-Amino-5-bromo-2-chloropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds using 3-Amino-5-bromo-2-chloropyridine as a versatile starting material. This trifunctional pyridine (B92270) derivative offers multiple reaction sites, enabling the construction of diverse and complex molecular architectures relevant to pharmaceutical and agrochemical research. The protocols outlined below focus on leveraging palladium-catalyzed cross-coupling reactions for initial functionalization, followed by subsequent cyclization to generate fused heterocyclic systems.
Overview of Synthetic Strategies
This compound serves as a key building block for the synthesis of a variety of biologically active molecules.[1] Its unique substitution pattern allows for selective functionalization at the C5 (bromo) and C2 (chloro) positions, while the C3 amino group can participate in cyclization reactions. The primary strategies discussed herein involve:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C5 position is particularly susceptible to Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or amino substituents.
-
Heterocyclization: The 3-amino group, in conjunction with the adjacent C2-chloro substituent, provides a reactive handle for the formation of fused heterocyclic rings, such as imidazo[1,2-a]pyridines.
Palladium-Catalyzed Functionalization of the C5-Position
The initial step in the synthesis of novel heterocycles often involves the modification of the pyridine core at the C5 position via well-established cross-coupling methodologies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[2] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 85-95 | 12 | 60-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343) | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME | 80 | 12 | 75-90 |
Note: The data presented are representative examples from reactions with similar bromopyridine substrates and may require optimization for this compound.
-
To a dry round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (B84403) (K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of the limiting reagent).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
In a microwave-safe vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst and ligand (e.g., Pd(OAc)₂/SPhos).
-
Add the chosen solvent system (e.g., 1,4-dioxane/water).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a predetermined temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, work up the reaction as described in the conventional heating protocol.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines.[3][4] This reaction can be employed to introduce various primary or secondary amines at the C5-position of the pyridine ring.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 16 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 70-85 |
| 3 | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (2) | t-BuOH | 100 | 18 | 80-90 |
Note: The data presented are representative examples from reactions with various aryl halides and may require optimization for this compound.
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a suitable base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv.).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate ligand (e.g., XPhos, 4 mol%).
-
Seal the Schlenk tube and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of Fused Heterocycles: Imidazo[1,2-a]pyridines
Following functionalization at the C5 position, the resulting 3-amino-2-chloro-5-substituted pyridine can undergo cyclization to form novel fused heterocyclic systems. A prominent example is the synthesis of imidazo[1,2-a]pyridines, which are prevalent scaffolds in medicinal chemistry.[5][6]
Table 3: Synthesis of Substituted Imidazo[1,2-a]pyridines
| Entry | 5-Substituent | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Chloroacetaldehyde (B151913) | NaHCO₃ | Ethanol | Reflux | 6 | 70-85 |
| 2 | 4-Methoxyphenyl | 2-Bromoacetophenone | K₂CO₃ | DMF | 80 | 8 | 65-80 |
| 3 | Morpholin-4-yl | Ethyl bromopyruvate | Et₃N | Acetonitrile | Reflux | 12 | 60-75 |
Note: The data presented are hypothetical examples based on known transformations of similar 2-aminopyridines and would require experimental validation.
This protocol is adapted from the synthesis of similar imidazo[1,2-a]pyridines.
-
To a solution of this compound (1.0 equiv.) in a suitable solvent such as ethanol, add an aqueous solution of chloroacetaldehyde (1.2 equiv.).
-
Add a base, for example, sodium bicarbonate (NaHCO₃, 2.0 equiv.).
-
Heat the reaction mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by column chromatography on silica gel to afford the desired 6-bromo-7-chloro-imidazo[1,2-a]pyridine.
Visualizing the Synthetic Workflow and Pathways
Experimental Workflow
The overall process for the synthesis of a novel heterocycle, such as a 5-aryl-6-bromo-7-chloro-imidazo[1,2-a]pyridine, can be visualized as a two-step sequence.
Caption: General experimental workflow for the two-step synthesis of novel heterocycles.
Proposed Reaction Pathway: Imidazo[1,2-a]pyridine Formation
The formation of the imidazo[1,2-a]pyridine ring is proposed to proceed through an initial nucleophilic attack of the endocyclic pyridine nitrogen onto the electrophilic carbon of the α-haloketone or aldehyde, followed by an intramolecular cyclization and dehydration.
Caption: Proposed reaction pathway for imidazo[1,2-a]pyridine synthesis.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel heterocyclic compounds. The strategic application of palladium-catalyzed cross-coupling reactions followed by heterocyclization provides a clear and efficient pathway to a diverse range of complex molecules. The protocols and data presented herein serve as a foundational guide for researchers in the fields of medicinal chemistry and drug discovery to explore the synthetic potential of this important building block. Further optimization of the reaction conditions for specific substrates is encouraged to achieve optimal results.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Amino-5-bromo-2-chloropyridine in the Synthesis of Potent Kinase Inhibitors
Introduction
3-Amino-5-bromo-2-chloropyridine is a versatile heterocyclic building block crucial in the development of targeted kinase inhibitors. Its unique substitution pattern, featuring amino, bromo, and chloro groups, allows for sequential and regioselective functionalization, making it an ideal scaffold for creating complex molecules that can interact with the ATP-binding site of various kinases. This application note details the synthesis of potent kinase inhibitors, particularly focusing on the formation of the pyrido[2,3-d]pyrimidine (B1209978) core, a common pharmacophore in many kinase inhibitors. The protocols provided are based on established synthetic methodologies, and the associated data highlights the efficacy of the resulting compounds.
Kinase Inhibitors Derived from this compound
The primary synthetic strategy involves the construction of a pyrido[2,3-d]pyrimidine ring system. This is typically achieved through a multi-step sequence that leverages the reactivity of the functional groups on the starting pyridine (B92270) ring. A key transformation is the palladium-catalyzed Suzuki coupling reaction to introduce an aryl or heteroaryl group at the 5-position, followed by cyclization to form the fused pyrimidine (B1678525) ring.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative pyrido[2,3-d]pyrimidine-based kinase inhibitors synthesized from this compound and its analogs.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 1 | PIM-1 | 11.4 | MCF-7 | 0.57 | [1][2] |
| 2 | PIM-1 | 17.2 | HepG2 | 0.99 | [1][2] |
| 3 | EGFRL858R/T790M | 13 | NCI-H1975 | 0.087 | [3] |
Experimental Protocols
General Synthetic Scheme
The synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors from this compound generally follows the workflow illustrated below.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Amino Group in 3-Amino-5-bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-bromo-2-chloropyridine is a versatile heterocyclic building block of significant interest in pharmaceutical and agrochemical research.[1][2][3] Its trifunctional nature, featuring an amino group and two distinct halogen atoms (bromine and chlorine), allows for selective and sequential modifications, making it a valuable scaffold for the synthesis of complex molecules and compound libraries. The strategic derivatization of the amino group is often a critical first step in synthetic routes, enabling the introduction of diverse functionalities and modification of the molecule's physicochemical properties.
These application notes provide detailed protocols for common and effective methods for the derivatization of the amino group of this compound, including acylation and sulfonylation. The protocols are intended to serve as a practical guide for researchers in medicinal chemistry, process development, and synthetic organic chemistry.
General Experimental Workflow
The derivatization of this compound typically follows a straightforward workflow, beginning with the reaction of the primary amino group with an appropriate electrophile, followed by workup and purification of the resulting product. The choice of solvent, base, and reaction conditions is crucial for achieving high yields and purity.
Caption: General workflow for the derivatization of this compound.
Acylation of the Amino Group
Acylation is a common transformation used to introduce an amide functionality, which can alter the electronic properties of the pyridine (B92270) ring and serve as a handle for further modifications. This reaction is typically carried out using an acylating agent such as an acid chloride or an anhydride (B1165640) in the presence of a base to neutralize the acid byproduct.
Protocol 1: Acylation using Acetic Anhydride
This protocol describes the formation of N-(5-bromo-2-chloropyridin-3-yl)acetamide, a common intermediate in organic synthesis.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as pyridine or a mixture of dichloromethane (B109758) and a tertiary amine (e.g., triethylamine (B128534), 1.2 eq), add acetic anhydride (1.1 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagents | Acetic Anhydride, Pyridine/Triethylamine | N/A |
| Solvent | Pyridine or Dichloromethane | N/A |
| Temperature | 0 °C to Room Temperature | N/A |
| Reaction Time | 2-4 hours | N/A |
| Yield | >85% (Typical) | [4] |
Sulfonylation of the Amino Group
Sulfonylation introduces a sulfonamide group, which is a key functional group in many pharmaceutical compounds due to its ability to act as a hydrogen bond donor and acceptor. The reaction involves treating the amino group with a sulfonyl chloride in the presence of a base.
Protocol 2: Sulfonylation using p-Toluenesulfonyl Chloride
This protocol details the synthesis of N-(5-bromo-2-chloropyridin-3-yl)-4-methylbenzenesulfonamide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine or a mixture of dichloromethane and triethylamine (1.5 eq). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight, or until TLC analysis indicates the disappearance of the starting material.
-
Workup: Quench the reaction with water and extract the product with dichloromethane.
-
Purification: Wash the combined organic extracts with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or flash chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagents | p-Toluenesulfonyl Chloride, Pyridine/Triethylamine | N/A |
| Solvent | Pyridine or Dichloromethane | N/A |
| Temperature | 0 °C to Room Temperature | N/A |
| Reaction Time | 12-16 hours | N/A |
| Yield | High (Typical) | N/A |
Utility of Derivatized Products in Cross-Coupling Reactions
The derivatized products, such as the N-acylated or N-sulfonylated pyridines, can be valuable intermediates in further synthetic transformations, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6][7] The protecting/directing group on the nitrogen can influence the reactivity and regioselectivity of these subsequent reactions.
Caption: Potential cross-coupling reactions of derivatized this compound.
The selective reactivity of the C-Br versus the C-Cl bond often allows for sequential couplings. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position.
Conclusion
The derivatization of the amino group of this compound through methods such as acylation and sulfonylation provides a robust platform for the synthesis of a wide array of complex molecules. The protocols provided herein offer reliable starting points for researchers to explore the chemical space around this valuable scaffold. The resulting derivatized products are well-suited for further elaboration, particularly through modern cross-coupling methodologies, underscoring the strategic importance of this initial transformation in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 588729-99-1 | FA15342 [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Amino-5-bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-bromo-2-chloropyridine is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of amino, bromo, and chloro substituents on the pyridine (B92270) ring allows for selective and diverse functionalization through various chemical transformations, primarily nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The chlorine atom at the 2-position is highly susceptible to nucleophilic displacement, providing a facile entry into a wide array of 2-substituted-3-amino-5-bromopyridines. These derivatives serve as key intermediates in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents. This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions of this compound.
Chemical Reactivity and Regioselectivity
The reactivity of the pyridine ring in this compound is dictated by the electronic effects of its substituents. The electron-withdrawing nature of the nitrogen atom and the halogen atoms depletes the electron density of the ring, making it susceptible to nucleophilic attack. The chlorine atom at the 2-position is the most labile leaving group in nucleophilic aromatic substitution (SNAr) reactions due to the strong activation provided by the adjacent ring nitrogen. The bromine atom at the 5-position is less reactive towards SNAr but is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination. The amino group at the 3-position can modulate the reactivity and can also be a site for further derivatization.
dot
Caption: Reactivity sites of this compound.
Application in Drug Discovery
Derivatives of this compound are scaffolds for a variety of therapeutic agents. The ability to introduce diverse substituents at the 2-position allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR). For instance, 2-alkoxy-3-aminopyridine derivatives have been investigated as potential anaplastic lymphoma kinase (ALK) inhibitors for cancer therapy.[1] Furthermore, 2-aminopyridine (B139424) derivatives have been explored as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in the PI3K signaling pathway, which is often dysregulated in hematological malignancies.[2]
dot
Caption: Inhibition of the PI3Kδ signaling pathway.
Experimental Protocols
Nucleophilic Substitution with O-Nucleophiles (e.g., Methoxide)
This protocol describes the synthesis of 2-methoxy-3-amino-5-bromopyridine.
Reaction Scheme:
This compound + NaOCH3 → 2-Methoxy-3-amino-5-bromopyridine + NaCl
Materials:
-
This compound
-
Sodium methoxide (B1231860) (NaOCH3)
-
Methanol (MeOH), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equiv) in anhydrous methanol.
-
Add sodium methoxide (1.2-1.5 equiv) portion-wise to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-methoxy-3-amino-5-bromopyridine.
| Entry | Nucleophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Sodium Methoxide | 2-Methoxy-3-amino-5-bromopyridine | 6 | 65 | 85-95 (estimated) |
Nucleophilic Substitution with S-Nucleophiles (e.g., Thiols)
This protocol outlines the synthesis of 2-(organothio)-3-amino-5-bromopyridines.
Reaction Scheme:
This compound + R-SH + Base → 2-(Organothio)-3-amino-5-bromopyridine + Base·HCl
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl (B1604629) mercaptan) (1.1 equiv)
-
Base (e.g., potassium carbonate, sodium hydride) (1.2 equiv)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of the thiol (1.1 equiv) in the chosen anhydrous solvent, add the base (1.2 equiv) at 0 °C under an inert atmosphere.
-
Stir the mixture for 15-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 equiv) in the same solvent dropwise to the thiolate solution.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete (typically 3-6 hours), cool to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Entry | Nucleophile | Base | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2 | Thiophenol | K2CO3 | 3-Amino-5-bromo-2-(phenylthio)pyridine | 4 | 80 | 80-90 (estimated) |
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
This protocol describes the synthesis of 2-(substituted-amino)-3-amino-5-bromopyridines.
Reaction Scheme:
This compound + R1R2NH + Base → 2-(R1R2N)-3-amino-5-bromopyridine
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium catalyst (e.g., Pd2(dba)3) (2-5 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, BINAP) (4-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu)) (1.4 equiv)
-
Anhydrous toluene (B28343) or dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk tube, combine this compound (1.0 equiv), the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add the anhydrous solvent, followed by the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.[3]
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 3 | Morpholine | Pd2(dba)3/XPhos | NaOtBu | Toluene | 100 | 94 (representative)[3] |
| 4 | Piperidine | Pd(OAc)2/dppp | NaOtBu | Toluene | 80 | High (representative)[3] |
Caption: Suzuki-Miyaura Coupling Workflow.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of substituted aminopyridines. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this scaffold and to develop novel compounds with potential therapeutic applications. The selective nature of the nucleophilic substitution at the 2-position, combined with the potential for further functionalization at the 5-position, makes it an attractive platform for the generation of compound libraries for drug discovery programs.
References
- 1. Design, synthesis and biological evaluation N2-(2-alkyoxy-6-aliphatic aminopyridin-3-yl)-2,4-diaminepyrimidine derivatives bearing acylamino or DBTD 'head' as potential ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the N-arylation of 3-Amino-5-bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-bromo-2-chloropyridine is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and agrochemical research.[1][2][3][4] Its unique substitution pattern, featuring amino, bromo, and chloro groups, offers multiple reaction sites for diversification, enabling the synthesis of complex molecular architectures for the development of novel therapeutic agents and other advanced materials.[1][4] The amino group, in particular, serves as a key handle for introducing aryl substituents through N-arylation reactions, a critical transformation in the synthesis of numerous biologically active compounds.
This document provides detailed application notes and representative protocols for the N-arylation of this compound. The primary methods for achieving this transformation are transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). Due to the limited availability of published examples for the direct N-arylation of this specific substrate, the following protocols are based on established methodologies for structurally similar compounds and represent robust starting points for reaction optimization.
Key N-Arylation Methodologies
The two most prominent methods for the N-arylation of amino-heterocycles are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
-
Buchwald-Hartwig Amination: This is a powerful and versatile method for the formation of C-N bonds.[5] It typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and often dictates the scope and efficiency of the reaction. Modern, sterically hindered phosphine ligands have enabled the coupling of a wide range of aryl halides with various amines under relatively mild conditions.[6]
-
Ullmann Condensation: This classical copper-catalyzed reaction has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions than the traditionally harsh, high-temperature procedures.[7][8] It is often a cost-effective alternative to palladium-catalyzed methods. The reaction can be performed with aryl halides or, in some variations, with arylboronic acids (Chan-Lam coupling).[9][10]
Experimental Protocols
The following are representative protocols for the N-arylation of this compound. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific arylating agents.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
This protocol is adapted from established procedures for the N-arylation of related aminoheterocycles.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated product.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann/Chan-Lam Type)
This protocol is based on the N-arylation of a structurally similar aminobenzimidazole with an arylboronic acid.[9][10]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Base (e.g., triethylamine (B128534) (Et₃N) or pyridine)
-
Solvent (e.g., dichloromethane (B109758) (DCM) or methanol)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and copper(II) acetate (1.0 eq.).
-
Add the solvent (e.g., DCM or methanol) to the flask.
-
Add the base (e.g., triethylamine, 2.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 40-60 °C) to increase the reaction rate. Monitor the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-arylated product.
Data Presentation
The following tables summarize representative quantitative data from analogous N-arylation reactions of related heterocyclic amines. These data can serve as a benchmark for the expected outcomes of the N-arylation of this compound.
Table 1: Representative Conditions and Yields for Palladium-Catalyzed N-Arylation of Heterocyclic Amines
| Heterocyclic Amine | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Aminopyridine | 4-Bromotoluene | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 85 |
| 2-Aminopyrimidine | 4-Chlorotoluene | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ | Toluene | 110 | 18 | 78 |
| 2-Amino-5-bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 92 |
| 3-Aminopyridine | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ (1) | DavePhos (2) | NaOtBu | Toluene | 100 | 16 | 95 |
Table 2: Representative Conditions and Yields for Copper-Catalyzed N-Arylation of Heterocyclic Amines
| Heterocyclic Amine | Arylating Agent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Imidazole | Phenylboronic Acid | Cu(OAc)₂ (100) | - | Pyridine | DCM | RT | 48 | 90 |
| 5-Bromo-2-aminobenzimidazole | 4-Methylphenylboronic Acid | Cu(OAc)₂ (100) | - | TMEDA | MeOH/H₂O | RT | 2 | 85 |
| Pyrrole | 4-Iodotoluene | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ | Toluene | 110 | 24 | 88 |
| Aniline | 2-Bromobenzoic Acid | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 90 | 12 | 91 |
Mandatory Visualizations
General Workflow for N-Arylation
Caption: General experimental workflow for the N-arylation of this compound.
Logical Relationship of Key N-Arylation Methods
Caption: Key methodologies for the N-arylation of aminopyridines.
References
- 1. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 588729-99-1 | FA15342 [biosynth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 6. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction | MDPI [mdpi.com]
- 7. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 8. US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis Using 3-Amino-5-bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis utilizing 3-Amino-5-bromo-2-chloropyridine as a key building block. The focus is on two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, often from hours to minutes, increased product yields, and improved purity profiles.
The selective functionalization of this compound is of great interest in medicinal chemistry due to the presence of multiple reaction sites. The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for regioselective modifications.
Application Note 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and a halide. Microwave irradiation significantly accelerates this transformation. The reaction typically proceeds selectively at the more reactive C-Br bond.
General Reaction Scheme:
Data Presentation: Representative Conditions for Microwave-Assisted Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the microwave-assisted Suzuki-Miyaura coupling. While specific data for this compound is not extensively published, these conditions are based on protocols for the closely related 3-Amino-5-bromopyridine and other halopyridines, and are expected to provide good results.[1] Optimization may be required for specific substrates.
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or other Pd(0) or Pd(II) precursors with appropriate ligands |
| Ligand | Triphenylphosphine (PPh₃), XPhos, or other bulky, electron-rich phosphine (B1218219) ligands |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (typically 2.0-3.0 equivalents) |
| Solvent | 1,4-Dioxane/water (e.g., 4:1), DMF, or Ethanol/water (e.g., 1:1)[1][2] |
| Temperature | 100-150 °C[1] |
| Reaction Time | 10-40 minutes[1][3] |
| Arylboronic Acid | 1.2-1.5 equivalents |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane and degassed water (4:1 mixture)
-
Microwave vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add the 1,4-dioxane/water (4:1) solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120-150 °C for 10-30 minutes.[1]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualization: Experimental Workflow for Microwave-Assisted Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-5-bromo-2-chloropyridine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the large-scale synthesis of the versatile building block, 3-Amino-5-bromo-2-chloropyridine, and its subsequent derivatization. This compound is a key intermediate in the development of various pharmaceuticals, notably as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a critical enzyme in cell signaling pathways implicated in cancer and inflammatory diseases.[1][2]
I. Large-Scale Synthesis of this compound
The following multi-step synthesis protocol is designed for scalability and is based on established chemical transformations. The overall synthetic workflow is depicted below.
References
Experimental procedure for Sonogashira coupling of 3-Amino-5-bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the selective Sonogashira coupling of 3-Amino-5-bromo-2-chloropyridine with terminal alkynes. This reaction is a cornerstone in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl halides and sp-hybridized terminal alkynes.[1]
The described protocol is adapted from established procedures for similar substrates and is optimized for selectivity at the more reactive C-Br bond over the C-Cl bond.[2][3] The reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[1][4]
Reaction Principle
The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and copper.[3] The palladium(0) catalyst initiates the reaction through oxidative addition to the aryl bromide. Concurrently, the copper(I) salt activates the terminal alkyne, forming a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex. The cycle concludes with reductive elimination, which yields the alkynylated product and regenerates the active palladium(0) catalyst. Given the higher reactivity of the C-Br bond compared to the C-Cl bond, this procedure allows for the selective alkynylation at the 5-position of the pyridine (B92270) ring.[1][3]
Experimental Protocol
This protocol outlines a general method for the Sonogashira coupling of this compound with a representative terminal alkyne, phenylacetylene (B144264).
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply system (manifold or balloon)
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry 10 mL round-bottom flask containing a magnetic stir bar, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.
-
Reagent Addition: Under the inert atmosphere, add 2.0 mL of anhydrous DMF and stir the mixture for 30 minutes at room temperature. Subsequently, add this compound (0.5 mmol, 1.0 equiv) and phenylacetylene (0.6 mmol, 1.2 equiv), followed by triethylamine (1 mL).[2]
-
Reaction: Heat the reaction mixture to 100°C and stir for 3 hours.[2]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 10 mL of saturated aqueous sodium chloride solution and extract with ethyl acetate (3 x 10 mL).[2]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the desired product, 3-Amino-2-chloro-5-(phenylethynyl)pyridine.
Data Presentation
The following tables summarize the optimized reaction conditions and the expected yields for the Sonogashira coupling of various 2-amino-3-bromopyridines with different terminal alkynes, which can be extrapolated to the reaction of this compound.[2]
Table 1: Optimized Reaction Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines. [2]
| Parameter | Condition |
| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |
| Ligand | PPh₃ (5.0 mol%) |
| Co-catalyst | CuI (5.0 mol%) |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | 100°C |
| Time | 3 hours |
Table 2: Scope of Terminal Alkynes in Sonogashira Coupling with 2-Amino-3-bromopyridines and Corresponding Product Yields. [2]
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-Amino-2-chloro-5-(phenylethynyl)pyridine | 95 |
| 2 | 4-Ethynyltoluene | 3-Amino-2-chloro-5-((4-methylphenyl)ethynyl)pyridine | 96 |
| 3 | 4-Methoxyphenylacetylene | 3-Amino-2-chloro-5-((4-methoxyphenyl)ethynyl)pyridine | 94 |
| 4 | 1-Hexyne | 3-Amino-2-chloro-5-(hex-1-yn-1-yl)pyridine | 85 |
| 5 | 3,3-Dimethyl-1-butyne | 3-Amino-2-chloro-5-((3,3-dimethylbut-1-yn-1-yl)ethynyl)pyridine | 78 |
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols: The Use of 3-Amino-5-bromo-2-chloropyridine in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-5-bromo-2-chloropyridine is a halogenated pyridine (B92270) derivative that serves as a versatile and valuable building block in medicinal chemistry.[1][2] Its utility in fragment-based drug discovery (FBDD) stems from its low molecular weight (207.46 g/mol ) and the presence of multiple functional groups—an amino group and two distinct halogen atoms (bromine and chlorine)—that provide vectors for chemical elaboration.[1] This compound is particularly notable as a key intermediate in the synthesis of various kinase inhibitors, including those targeting Phosphoinositide 3-kinase delta (PI3Kδ) and c-KIT, making it an attractive starting point for FBDD campaigns against these and other related targets.[1][3]
These application notes provide a comprehensive overview of the utility of this compound as a fragment, including its physicochemical properties, hypothetical screening protocols, and strategies for hit-to-lead development.
Data Presentation
While specific primary screening data for this fragment is not publicly available, its properties make it an ideal candidate for inclusion in fragment libraries.[4][5] Below is a summary of its key characteristics and a table outlining the typical progression of a successful FBDD campaign.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 588729-99-1 | [1] |
| Molecular Formula | C₅H₄BrClN₂ | [1] |
| Molecular Weight | 207.46 g/mol | [1] |
| Appearance | White Solid | [6] |
| Melting Point | 131 °C | [6] |
| Purity | ≥ 98% (Typical) | [7] |
| SMILES | C1=C(C=NC(=C1N)Cl)Br | [1] |
Table 2: Typical Quantitative Milestones in a Fragment-Based Drug Discovery Campaign
| Stage | Parameter | Typical Value Range | Description |
| Fragment Hit | Binding Affinity (Kd) | 100 µM - 10 mM | Weak but efficient binding, detected by sensitive biophysical methods. |
| Ligand Efficiency (LE) | ≥ 0.3 | A measure of binding energy per heavy atom, indicating quality of interaction. | |
| Elaborated Hit | Binding Affinity (Kd) | 1 µM - 100 µM | Improved affinity through initial chemical modifications. |
| Ligand Efficiency (LE) | Maintained or improved | Ensures that increased potency is not solely due to increased size. | |
| Lead Compound | Binding Affinity (Kd) | < 1 µM | Potent binding suitable for further preclinical development. |
| Cell-based Activity (IC₅₀) | Target-dependent | Demonstrates activity in a relevant biological context. |
Experimental Protocols
The following are generalized yet detailed protocols for utilizing this compound in an FBDD campaign against a protein target, such as a protein kinase (e.g., PI3Kδ).
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for identifying initial fragment hits by measuring changes in protein thermal stability upon ligand binding.
Materials:
-
Target protein (e.g., recombinant human PI3Kδ)
-
This compound stock solution (100 mM in DMSO)
-
SYPRO Orange dye (5000x stock)
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-Time PCR instrument
Methodology:
-
Preparation of Master Mix: Prepare a master mix containing the target protein (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.
-
Fragment Dispensing: Dispense 1 µL of the 100 mM fragment stock solution into a 96-well PCR plate. For the final assay concentration of 1 mM, add the appropriate volume of assay buffer and master mix. Include DMSO-only wells as a negative control.
-
Protein Addition: Add 19 µL of the protein/dye master mix to each well for a final volume of 20 µL. The final fragment concentration will be in the range of 200 µM to 1 mM.
-
Plate Sealing and Incubation: Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.
-
Thermal Denaturation: Place the plate in a Real-Time PCR instrument. Set up a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute. Monitor fluorescence changes.
-
Data Analysis: Calculate the melting temperature (Tm) for each well by fitting the sigmoidal melt curve. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates a stabilizing interaction and a potential hit.
Protocol 2: Hit Validation and Characterization using Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, ΔH, ΔS) of the interaction.
Materials:
-
Target protein (e.g., PI3Kδ) at a concentration of 10-50 µM in ITC buffer.
-
This compound at a concentration of 1-5 mM in ITC buffer (with matched DMSO concentration).
-
ITC instrument.
Methodology:
-
Sample Preparation: Prepare the protein solution and the fragment solution in the same ITC buffer. Degas both solutions thoroughly before use.
-
Instrument Setup: Load the protein solution into the sample cell and the fragment solution into the injection syringe. Equilibrate the system at the desired temperature (e.g., 25 °C).
-
Titration: Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution. Record the heat change after each injection until the binding sites are saturated.
-
Data Analysis: Integrate the raw ITC data to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Mandatory Visualizations
Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).
Caption: The PI3K/AKT/mTOR signaling pathway.
Fragment Elaboration and Hit-to-Lead Development
The true strength of this compound lies in its potential for synthetic elaboration. The amino, bromo, and chloro groups offer distinct chemical handles for structure-activity relationship (SAR) studies.
-
Amino Group (Position 3): Can be acylated, sulfonylated, or used as a point of attachment for larger moieties. For example, reaction with benzenesulfonyl chloride is a documented step in the synthesis of PI3K inhibitors.[8]
-
Bromo Group (Position 5): Ideal for cross-coupling reactions such as Suzuki or Sonogashira couplings to introduce aryl or alkynyl groups. This position has been functionalized to target the ATP-binding site of kinases like BCR-ABL and VEGFR2.[3]
-
Chloro Group (Position 2): Can be displaced by nucleophiles, allowing for the introduction of various side chains to probe different pockets of the target protein.
A published example of its use is in the synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives as c-KIT inhibitors.[3] In this work, this compound was first treated with potassium thiocyanate (B1210189) to form the fused aminothiazole ring system. The remaining bromo-substituent was then used in a Suzuki cross-coupling reaction to build out the molecule, ultimately leading to potent inhibitors.[3] This exemplifies a fragment-growing strategy, where the core pyridine ring serves as the anchor in the binding site.
Conclusion
This compound is a high-value fragment for FBDD campaigns, particularly against protein kinases. Its documented role as a precursor to potent inhibitors of PI3Kδ and c-KIT validates its utility as a starting point for drug discovery.[1][3] The protocols and strategies outlined here provide a framework for researchers to effectively screen, validate, and elaborate this fragment into novel lead compounds. Its commercial availability in fragment libraries further underscores its relevance and accessibility for initiating new drug discovery projects.[4][5]
References
- 1. This compound | 588729-99-1 | FA15342 [biosynth.com]
- 2. Buy 5-Bromo-2-chloro-4-nitropyridine | 1082041-27-7 [smolecule.com]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO2008144463A1 - Quinoline derivatives as pi3 kinase inhibitors - Google Patents [patents.google.com]
- 7. jk-sci.com [jk-sci.com]
- 8. WO2009055418A1 - Pyridosulfonamide derivatives as pi3 kinase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Amino-5-bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in many pharmaceutical agents. These application notes provide a detailed guide for the selective amination of 3-Amino-5-bromo-2-chloropyridine, a versatile building block in organic synthesis. The inherent challenge in the amination of dihalopyridines lies in achieving chemoselectivity, as the reactivity of the carbon-halogen bonds can lead to mixtures of products. In the case of this compound, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Below is a summary of common components and conditions that can be optimized for this transformation.
| Parameter | Component / Condition | Role & Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂, or preformed Pd-ligand complexes (e.g., XPhos Pd G3) | The source of the active Pd(0) catalyst. Precatalysts can offer better reproducibility.[1] |
| Phosphine Ligand | Xantphos, BINAP, RuPhos, BrettPhos, or other biaryl phosphines | Crucial for stabilizing the palladium center, promoting oxidative addition and reductive elimination. The choice of ligand influences reaction rate and scope.[2] |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu, LiHMDS | Required for the deprotonation of the amine and regeneration of the active catalyst. The base strength can affect functional group tolerance. Weaker bases like carbonates are often preferred for substrates with sensitive functionalities.[2][3] |
| Solvent | Toluene (B28343), Dioxane, THF, t-BuOH | The choice of solvent can influence the solubility of reagents and the reaction rate. Anhydrous and degassed solvents are essential for optimal results.[3] |
| Temperature | 80-110 °C | The reaction temperature is a critical parameter to control the reaction rate and minimize side reactions. |
| Amine Substrate | Primary and secondary alkylamines or arylamines | The nature of the amine can influence the reaction conditions required for efficient coupling. |
Experimental Protocol: Selective Amination of this compound
This protocol provides a general procedure for the selective Buchwald-Hartwig amination at the 5-position of this compound with a generic primary amine.
Materials:
-
This compound
-
Amine (e.g., n-hexylamine)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Addition of Reagents: Add cesium carbonate (1.5 mmol, 1.5 equiv) to the flask.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) to the flask, followed by the amine (1.2 mmol, 1.2 equiv).
-
Reaction Conditions: The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 3-Amino-5-(alkylamino)-2-chloropyridine.
Reaction Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species as the active catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Ensure inert atmosphere, use fresh reagents and anhydrous solvents, and consider a higher reaction temperature. |
| Side Product Formation | Reaction at the C-Cl position, hydrodehalogenation. | Optimize ligand and base. A less reactive base might improve selectivity. Lowering the reaction temperature could also be beneficial. |
| Poor Yield | Suboptimal reaction conditions, difficult amine substrate. | Screen different ligands and bases. For sterically hindered or electron-poor amines, more specialized ligands like BrettPhos may be required. |
Conclusion
The Buchwald-Hartwig amination of this compound offers a reliable method for the synthesis of valuable 5-amino-substituted pyridine (B92270) derivatives. Careful selection and optimization of the reaction parameters are crucial for achieving high yields and selectivity. The provided protocol serves as a starting point, and further optimization may be necessary depending on the specific amine substrate used. These application notes are intended to provide researchers with a comprehensive guide to successfully perform this important transformation in their synthetic endeavors.
References
Application Notes and Protocols for the Synthesis of Biologically Active Compounds from 3-Amino-5-bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biologically active compounds, particularly phosphoinositide 3-kinase (PI3K) inhibitors, using 3-amino-5-bromo-2-chloropyridine as a key starting material. This versatile building block allows for the strategic introduction of various functionalities through well-established cross-coupling reactions, leading to the generation of potent and selective therapeutic candidates.
Introduction
This compound is a trifunctionalized heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. The distinct reactivity of the chloro and bromo substituents, coupled with the presence of an amino group, enables sequential and regioselective modifications. This allows for the construction of complex molecular architectures, particularly those found in kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, the development of inhibitors targeting this pathway is a major focus of oncological research. This compound has been identified as a key intermediate in the synthesis of PI3Kδ inhibitors.[1]
Key Synthetic Strategies
The primary synthetic transformations for elaborating the this compound core are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, under relatively mild conditions and with broad functional group tolerance.
A common strategy involves an initial Suzuki-Miyaura coupling at the more reactive bromo position, followed by a subsequent functionalization at the chloro position, often via a Buchwald-Hartwig amination. This sequential approach allows for the controlled and divergent synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the key synthetic steps involved in the elaboration of this compound into biologically active compounds.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 12-24 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 100 | 12 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.5) | Toluene/H₂O (10:1) | 110 | 16 | 70-80 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 65-75 |
Table 2: Buchwald-Hartwig Amination of 2-Chloro-5-aryl-3-aminopyridine Derivatives
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 18 | 70-80 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 65-75 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (2.5) | Toluene | 100 | 20 | 75-85 |
| 4 | 4-Aminobenzenesulfonamide | Pd(OAc)₂ (3) | BrettPhos (5) | K₂CO₃ (3) | t-BuOH | 90 | 24 | 60-70 |
Table 3: Biological Activity of Representative PI3K Inhibitors Synthesized from Pyridine Scaffolds
| Compound ID | PI3K Isoform | IC₅₀ (nM) | Cell Line | Anti-proliferative Activity (GI₅₀, µM) |
| PI3K-Inhibitor-A | PI3Kδ | 7 | PC3 | 0.5 |
| PI3Kγ | 14 | MCF-7 | 0.8 | |
| PI3Kα | 5 | HCT116 | 1.2 | |
| PI3Kβ | 27 | A549 | 1.5 | |
| PI3K-Inhibitor-B | PI3Kδ | 12 | PC3 | 0.7 |
| PI3Kγ | 25 | MCF-7 | 1.1 | |
| PI3Kα | 18 | HCT116 | 1.8 | |
| PI3Kβ | 45 | A549 | 2.2 |
Note: Data in the tables are representative and compiled from literature on similar compounds. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
The following are detailed protocols for the key transformations in the synthesis of a potential PI3K inhibitor starting from this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
This protocol describes the synthesis of 5-(4-aminophenyl)-3-amino-2-chloropyridine.
Materials:
-
This compound
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with a temperature controller
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of this compound).
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-(4-aminophenyl)-3-amino-2-chloropyridine.
Protocol 2: Buchwald-Hartwig Amination of 5-(4-aminophenyl)-3-amino-2-chloropyridine with a Purine (B94841) Derivative
This protocol describes the synthesis of a potential PI3K inhibitor by coupling the product from Protocol 1 with a suitable purine derivative (e.g., 6-chloropurine).
Materials:
-
5-(4-aminophenyl)-3-amino-2-chloropyridine
-
6-chloropurine (B14466) (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Heating block or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine 5-(4-aminophenyl)-3-amino-2-chloropyridine (1.0 eq), 6-chloropurine (1.1 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or preparative HPLC to yield the final PI3K inhibitor.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of the synthesized compound.
General Synthetic Workflow
Caption: General workflow for the synthesis of bioactive compounds from this compound.
References
Application Notes and Protocols for Flow Chemistry Reactions of 3-Amino-5-bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing common cross-coupling reactions on 3-Amino-5-bromo-2-chloropyridine using continuous flow chemistry. This versatile building block is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reaction control, and potential for higher yields and purity.
Suzuki-Miyaura Cross-Coupling in Continuous Flow
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In a flow setup, this reaction can be performed efficiently and safely at elevated temperatures and pressures. The following protocol is a representative example for the coupling of this compound with an arylboronic acid.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Arylboronic Acid | Phenylboronic Acid | 4-Methoxyphenylboronic Acid | 3-Fluorophenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | [Pd(IPr*)(cin)Cl] |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent System | 1,4-Dioxane/Water (4:1) | THF/Water (10:1) | 2-MeTHF/Water |
| Temperature (°C) | 120 | 100 | 140 |
| Residence Time (min) | 10 | 15 | 8 |
| Pressure (bar) | 10 | 10 | 15 |
| Yield (%) | 85 | 88 | 92 |
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Internal standard (e.g., dodecane)
Equipment:
-
Flow chemistry system with two pumps, a heated reactor coil (e.g., PFA or stainless steel), and a back-pressure regulator.
-
In-line mixer (e.g., T-mixer)
-
Collection vials
Procedure:
-
Solution Preparation:
-
Solution A: In a volumetric flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in the organic solvent (e.g., 1,4-Dioxane). Add an internal standard for analytical monitoring.
-
Solution B: In a separate volumetric flask, dissolve the base (e.g., K₃PO₄, 2.5 eq) in degassed water.
-
Catalyst Solution: If using a homogeneous catalyst, dissolve it in Solution A. For heterogeneous catalysts, a packed-bed reactor is used.
-
-
System Setup:
-
Set up the flow reactor with a reactor coil of appropriate volume to achieve the desired residence time at the intended flow rates.
-
Set the reactor temperature to the desired value (e.g., 120 °C).
-
Set the back-pressure regulator to the desired pressure (e.g., 10 bar) to ensure the solvent remains in the liquid phase at the reaction temperature.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at appropriate flow rates to achieve the desired stoichiometry and residence time. The solutions are mixed in a T-mixer before entering the heated reactor coil.
-
For example, to achieve a 10-minute residence time in a 2 mL reactor, the total flow rate would be 0.2 mL/min.
-
Collect the output from the reactor after the system has reached a steady state (typically after 3-5 reactor volumes have passed).
-
-
Work-up and Analysis:
-
The collected reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The yield is determined by ¹H NMR or LC-MS analysis relative to the internal standard. The crude product can be purified by column chromatography.
-
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Amino-5-bromo-2-chloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of 3-Amino-5-bromo-2-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
The Suzuki coupling of this substrate can be challenging due to a combination of electronic and steric factors. The pyridine (B92270) nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Additionally, the chlorine atom at the 2-position is less reactive towards oxidative addition than the bromine at the 5-position, which can lead to selectivity issues and require more forcing reaction conditions. The amino group can also interact with the catalyst.
Q2: Which palladium catalyst is most effective for this reaction?
While standard catalysts like Pd(PPh₃)₄ can be used, more electron-rich and bulky phosphine (B1218219) ligands often provide better results for challenging substrates like 2-chloropyridines. Buchwald ligands such as SPhos, XPhos, and RuPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are often more effective in promoting the difficult oxidative addition step at the C-Cl bond. For some substrates, Pd(dppf)Cl₂ has also shown success.
Q3: What are the most common side reactions observed?
Common side reactions include:
-
Protodeboronation: The boronic acid reacts with a proton source (like water) to give the corresponding arene. Using anhydrous solvents or more stable boronic esters can mitigate this.
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Dehalogenation: The starting material is reduced, removing one or both halogen atoms.
-
Reaction at the C-Br bond only: Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, selective coupling at the 5-position can occur, leaving the 2-chloro group intact.
Q4: How can I improve the yield of my reaction?
To improve the yield, a systematic optimization of reaction parameters is recommended. This includes screening different catalysts, ligands, bases, and solvents. Increasing the reaction temperature can also be beneficial for the less reactive C-Cl bond, and microwave irradiation can significantly reduce reaction times.[2] Ensuring a strictly inert atmosphere is crucial to prevent catalyst deactivation and side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. - Consider using a more active catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand like SPhos or XPhos). - Ensure proper activation of the Pd(0) species if using a Pd(II) precatalyst. |
| Insufficient Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. - Consider switching to a higher-boiling solvent if necessary. - Microwave irradiation can be an effective alternative to conventional heating to reach higher temperatures and reduce reaction times.[2] |
| Catalyst Inhibition | - The pyridine nitrogen or the amino group may be coordinating to the palladium center. Using bulky phosphine ligands can sometimes mitigate this issue. |
| Poor Reagent Quality | - Use high-purity, anhydrous solvents and reagents. - Ensure the boronic acid has not degraded; consider using a fresh bottle or a more stable boronic ester derivative. |
| Inadequate Degassing | - Thoroughly degas the reaction mixture and solvent by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Protodeboronation Product (Ar-H) | - Presence of water or other proton sources. - Instability of the boronic acid. | - Use anhydrous solvents and reagents. - Consider using more stable boronic esters (e.g., pinacol (B44631) esters). |
| Homocoupling Product (Ar-Ar) | - Presence of oxygen. | - Rigorously degas the reaction mixture and maintain an inert atmosphere. |
| Dehalogenated Starting Material | - Presence of a hydrogen source. | - Ensure anhydrous conditions and high-purity reagents. |
| Mono-coupled Product (at C-Br) | - Insufficiently forcing reaction conditions to activate the C-Cl bond. | - Increase reaction temperature. - Use a more active catalyst system designed for C-Cl activation. |
Data Presentation
Disclaimer: The following quantitative data is for the Suzuki-Miyaura coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine (B1289001), and is intended to be representative. Actual yields with this compound may vary and will likely require optimization for the C-Cl bond coupling.
Table 1: Effect of Different Arylboronic Acids on Yield
| Entry | Arylboronic Acid | Product | Yield (%)* |
| 1 | Phenylboronic acid | 3-Amino-5-phenyl-2-chloropyridine | 85 |
| 2 | 4-Methylphenylboronic acid | 3-Amino-5-(p-tolyl)-2-chloropyridine | 78 |
| 3 | 4-Fluorophenylboronic acid | 3-Amino-5-(4-fluorophenyl)-2-chloropyridine | 80 |
| 4 | 3-Methoxyphenylboronic acid | 3-Amino-5-(3-methoxyphenyl)-2-chloropyridine | 86 |
| 5 | 2-Methylphenylboronic acid | 3-Amino-5-(o-tolyl)-2-chloropyridine | 75 |
| 6 | Thiophene-2-boronic acid | 3-Amino-5-(thiophen-2-yl)-2-chloropyridine | 72 |
*Yields are based on the coupling with 5-bromo-2-methylpyridin-3-amine and are for illustrative purposes.[2]
Table 2: General Reaction Conditions for Suzuki Coupling of Substituted Bromopyridines
| Substrate | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 85-95 | 12 | 60-85 | [3] |
| 3,4,5-Tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 24 | Variable | [3] |
| 3-Bromo-2-aminopyridine | RuPhos Precatalyst (2) | LiHMDS (2.2) | 1,4-Dioxane | 100 | 16 | 70-90 | [3] |
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under a stream of inert gas.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyridine substrate).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Method
Microwave irradiation can significantly accelerate the reaction, often reducing reaction times to minutes.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, cesium carbonate, and the palladium catalyst.
-
Add degassed 1,4-dioxane to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Figure 2: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
Technical Support Center: Cross-Coupling Reactions of 3-Amino-5-bromo-2-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-bromo-2-chloropyridine in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges with this substrate arise from its trifunctional nature. Key issues include:
-
Chemoselectivity: The presence of both a bromine and a chlorine atom raises the question of selective reaction at one site. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halogens is I > Br > Cl > F, suggesting that coupling will preferentially occur at the C-Br bond.[1]
-
Catalyst Inhibition: The pyridine (B92270) nitrogen's lone pair of electrons can coordinate with the palladium catalyst, potentially slowing down or inhibiting the catalytic cycle.[2]
-
Interference from the Amino Group: The free amino group can also interact with the catalyst or participate in side reactions.[3] While coupling can often be achieved without protection, in some cases, it may be necessary.[2]
Q2: Which cross-coupling reaction is more likely to occur, at the C-Br or C-Cl bond?
A2: Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed oxidative addition, the cross-coupling reaction is expected to occur selectively at the 5-position (C-Br).[1] Achieving selective coupling at the 2-position (C-Cl) would require the C-Br position to be addressed first or the use of specialized catalytic systems that favor C-Cl activation.
Q3: Can the amino group of this compound interfere with the cross-coupling reaction?
A3: Yes, the amino group can present challenges. It can act as a ligand for the palladium catalyst, potentially deactivating it.[3] However, successful couplings with unprotected aminopyridines are well-documented, often through careful selection of ligands, bases, and reaction conditions that minimize this interaction.[2]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure an inert atmosphere (argon or nitrogen) is maintained throughout the reaction setup and duration. - Use a pre-catalyst or ensure your Pd(II) source is properly reduced to Pd(0) in situ. - Test a new batch of catalyst and ligand. |
| Insufficiently Reactive Conditions | - Increase the reaction temperature in 10-15 °C increments. - Screen different bases. For less reactive chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective than Na₂CO₃.[4] - Use a more active catalyst system, such as one with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos).[4] |
| Catalyst Inhibition | - The pyridine nitrogen may be inhibiting the catalyst. Consider using a ligand known to perform well with pyridine substrates. - If other measures fail, consider protecting the amino group (e.g., as an acetamide) prior to coupling.[5] |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.[4][6] | - Thoroughly degas all solvents and reagents. - Maintain a strict inert atmosphere. - Use a slight excess of the this compound. |
| Hydrodehalogenation (loss of Br or Cl) | - Presence of protic impurities. - Inefficient catalytic cycle leading to reductive dehalogenation. | - Use anhydrous solvents and reagents. - Optimize the ligand and base combination to favor cross-coupling over reduction. |
| Protodeborylation of Boronic Acid | - Presence of water or other proton sources. | - Use anhydrous conditions if possible. - Consider using boronic esters (e.g., pinacol (B44631) esters) which can be more stable. |
Buchwald-Hartwig Amination
Issue 1: Low Yield of the Desired Aminated Product
| Potential Cause | Troubleshooting Steps |
| Poor Catalyst Activity | - Use a pre-catalyst (e.g., G3 or G4 Buchwald precatalysts) for more reliable generation of the active Pd(0) species.[7] - Screen different bulky electron-rich phosphine ligands (e.g., BrettPhos, RuPhos).[3] |
| Inappropriate Base or Solvent | - The choice of base is critical and depends on the amine. Screen bases such as NaOtBu, LHMDS, or K₃PO₄.[7] - Common solvents include toluene, dioxane, and THF. A solvent screen may be necessary.[8][9] |
| Substrate-Related Issues | - The amino group on the pyridine ring might be interfering. While often not necessary, protection could be explored in difficult cases. |
Issue 2: Observation of Hydrodehalogenation
| Potential Cause | Troubleshooting Steps |
| β-Hydride Elimination | This is a known side reaction in Buchwald-Hartwig amination, competing with reductive elimination.[10] |
Quantitative Data
Table 1: Representative Yields for Suzuki-Miyaura Coupling of a Structurally Similar Substrate
The following data is for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids and is indicative of expected yields for this compound under similar conditions.[5]
| Arylboronic Acid | Product | Yield (%) |
| 4-Methylphenylboronic acid | 2-Methyl-5-(p-tolyl)pyridin-3-amine | 85 |
| 3,5-Dimethylphenylboronic acid | 5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine | 82 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 88 |
| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | 75 |
| 3-Chloro-4-fluorophenylboronic acid | 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | 65 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₃PO₄ or Na₂CO₃ (2-3 equivalents)
-
1,4-Dioxane/water (4:1 mixture, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).[2]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and requires optimization for the specific amine coupling partner.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 2.4-6 mol%)
-
Base (e.g., NaOtBu or LHMDS, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the palladium pre-catalyst, and the base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add the amine (1.2 eq.) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-Amino-5-bromo-2-chloropyridine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Amino-5-bromo-2-chloropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the purification of the reaction products of this compound.
Q1: My crude product is an oil and won't solidify. How can I induce crystallization?
A1: Oiling out is a common issue. Here are several techniques to try:
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Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
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Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the oil.
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Solvent Adjustment: Your product may be too soluble in the current solvent. Try slowly adding a non-polar "anti-solvent" (e.g., hexanes, heptane) dropwise until turbidity persists, then warm the mixture until it becomes clear and allow it to cool slowly.
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Concentration: The concentration of your product in the solvent might be too low. Carefully evaporate some of the solvent and attempt to cool the solution again.
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Cooling Rate: Rapid cooling can sometimes favor oil formation. Try letting the solution cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
Q2: I performed a column chromatography, but my product co-elutes with an impurity. What can I do to improve separation?
A2: Co-elution suggests that the polarity of your product and the impurity are very similar in the chosen solvent system. To improve separation:
-
Solvent System Optimization:
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Gradient Elution: If you are using an isocratic system (a single solvent mixture), switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This will help to resolve compounds with close Rf values.
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Solvent Selectivity: Change the composition of your mobile phase. For example, if you are using a hexane/ethyl acetate (B1210297) system, try switching to a dichloromethane/methanol or a toluene/acetone system. Different solvents interact with the stationary phase and your compounds in different ways, which can alter the elution order and improve separation.
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-
Stationary Phase:
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Change Adsorbent: If you are using silica (B1680970) gel, consider using alumina (B75360) (basic, neutral, or acidic) or a reverse-phase silica (like C18). The different surface chemistry can significantly alter the separation.
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Particle Size: Using a silica gel with a smaller particle size can increase the surface area and improve the resolution of the separation, although it may require higher pressure.
-
-
Column Parameters:
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Longer Column: A longer column provides more theoretical plates for the separation to occur.
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Narrower Column: A narrower column can lead to better separation by minimizing band broadening.
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Loading: Ensure you are not overloading the column. A general rule of thumb is to load 1-5% of the silica gel mass with your crude product.
-
Q3: After aqueous workup, I have a persistent emulsion. How can I break it?
A3: Emulsions are common when dealing with amine-containing compounds and can be frustrating. Here are some methods to break them:
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Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to force the organic compounds out and break the emulsion.
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Filtration: Passing the emulsified layer through a pad of Celite® or glass wool can sometimes break the emulsion.
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Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.
-
Solvent Addition: Adding a small amount of a different organic solvent (e.g., diethyl ether or dichloromethane) can sometimes disrupt the emulsion.
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Patience: Sometimes, simply letting the mixture stand for an extended period can lead to separation.
Q4: My final product has a persistent color, even after purification. How can I decolorize it?
A4: Colored impurities are common in aromatic amine chemistry.
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Activated Charcoal: A common method is to treat a solution of your product with a small amount of activated charcoal. Dissolve the product in a suitable solvent, add a small amount of charcoal (e.g., 1-2% by weight), heat the mixture gently for a short period, and then filter the hot solution through a pad of Celite® to remove the charcoal. Be aware that charcoal can also adsorb some of your product, leading to a decrease in yield.
-
Recrystallization: Sometimes, an additional recrystallization from a different solvent system can effectively remove colored impurities.
Experimental Protocols
Below are detailed methodologies for common purification techniques for this compound.
Recrystallization Protocol
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column and begin elution. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
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Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation
Table 1: Common Solvents for Purification of this compound
| Purification Method | Solvent System | Notes |
| Recrystallization | Ethanol/Water | A common system for recrystallizing polar compounds. |
| Recrystallization | Ethyl Acetate/Petroleum Ether | Good for compounds of intermediate polarity. |
| Column Chromatography | Hexane/Ethyl Acetate (Gradient) | A standard choice for separating compounds of varying polarities. |
| Column Chromatography | Dichloromethane/Methanol (Gradient) | Useful for more polar compounds. |
Visualizations
Overcoming low reactivity of 3-Amino-5-bromo-2-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-bromo-2-chloropyridine. The information is presented in a question-and-answer format to address specific experimental challenges.
Understanding the Reactivity of this compound
The low reactivity of this compound in many common cross-coupling reactions is a significant challenge. This low reactivity stems from the electronic properties of the substituted pyridine (B92270) ring. The pyridine nitrogen, along with the chlorine and bromine atoms, are electron-withdrawing groups.[1][2] This electronic deficiency deactivates the C-Cl and C-Br bonds towards oxidative addition by a palladium catalyst, a crucial step in many cross-coupling reactions.[1][3] Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[3]
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound.
Low or No Yield in Suzuki-Miyaura Coupling
Question: I am observing very low or no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low to no product formation is a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
dot
References
Technical Support Center: Catalyst Selection for 3-Amino-5-bromo-2-chloropyridine Reactions
Welcome to the Technical Support Center for reactions involving 3-Amino-5-bromo-2-chloropyridine. This resource is tailored for researchers, scientists, and drug development professionals, offering troubleshooting guidance and frequently asked questions (FAQs) to optimize catalyst selection and reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
The main challenges arise from the inherent electronic properties of the pyridine (B92270) ring. Being an electron-deficient system, the pyridine ring can be deactivated towards certain transformations.[1] Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate with the metal catalyst, such as palladium, potentially leading to catalyst inhibition or deactivation.[1][2] This can result in sluggish or incomplete reactions.
Q2: In palladium-catalyzed cross-coupling reactions with this compound, which halogen is more reactive?
The carbon-bromine (C-Br) bond is considerably more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[3][4][5] This difference in reactivity is attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the oxidative addition step in the catalytic cycle.[3][4][5] By carefully controlling reaction conditions like temperature and reaction time, it is possible to achieve selective coupling at the C-Br position.[3][5]
Q3: How does the choice of ligand impact the success of coupling reactions with this substrate?
The ligand is crucial for stabilizing the metal center and modulating its reactivity. For electron-deficient substrates such as this compound, the use of bulky and electron-rich phosphine (B1218219) ligands is often recommended.[3][6] These ligands can enhance key steps in the catalytic cycle, including oxidative addition and reductive elimination.[6] Their steric bulk can also physically hinder the coordination of the pyridine nitrogen to the metal center, thereby minimizing catalyst poisoning.[6] Commonly employed ligands include Buchwald-type biaryl phosphine ligands like XPhos, SPhos, and RuPhos, as well as other bulky phosphines such as P(t-Bu)₃.[3]
Q4: What are the common side reactions to be aware of?
A prevalent side reaction is hydrodehalogenation, where the bromo or chloro substituent is replaced by a hydrogen atom.[7] This reaction consumes the starting material and diminishes the yield of the desired product. The formation of this byproduct often proceeds through a competing catalytic cycle that involves a palladium-hydride (Pd-H) species.[7] Factors that can favor hydrodehalogenation include high reaction temperatures, the specific choice of base and solvent, and the nature of the catalyst and ligand system.[7]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can act as a poison to the palladium catalyst.[1][7]
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to sterically shield the palladium center from coordination with the pyridine nitrogen.[3][6]
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Protecting Group: The 3-amino group can be temporarily protected, for instance, through acylation, to lessen its coordinating potential.
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Increase Catalyst Loading: A higher initial concentration of the catalyst may help to offset partial deactivation.[7]
-
-
-
Poor Reactivity of the C-Cl Bond: The carbon-chlorine bond is inherently less reactive than the carbon-bromine bond.[4]
-
Solution:
-
Robust Catalyst System: Utilize more advanced catalyst systems known for their ability to activate aryl chlorides. These often feature N-heterocyclic carbene (NHC) ligands or highly electron-rich and bulky phosphine ligands.[4]
-
Higher Temperatures: Elevating the reaction temperature can facilitate the oxidative addition to the C-Cl bond. However, this must be carefully balanced with the potential for increased side reactions.[7]
-
-
-
Impure Reagents or Solvents: The presence of water or other impurities can negatively affect the reaction.
-
Solution:
-
Use Anhydrous and Degassed Solvents: Ensure that all solvents are thoroughly dried and degassed to eliminate water and oxygen.
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Purify Starting Materials: Verify the purity of this compound and the corresponding coupling partner.
-
-
Problem 2: Significant Formation of Debrominated/Dechlorinated Byproduct
Possible Causes & Solutions
-
Formation of Pd-H Species: The presence of water or other protic impurities can lead to the generation of palladium-hydride species, which are responsible for hydrodehalogenation.[7]
-
Solution:
-
Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions throughout the reaction.
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Choice of Base: The selection of the base is important. While strong bases are often necessary for high yields, they can sometimes accelerate dehalogenation. It is advisable to screen various bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) to find the optimal choice for a specific reaction.
-
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of the hydrodehalogenation side reaction.[7]
-
Solution:
-
Optimize Temperature: The reaction should be conducted at the lowest possible temperature that still allows for an efficient rate of the desired coupling reaction.
-
-
Data Presentation
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Substituted Bromopyridines
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner | Product Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-24 | Phenylboronic acid | ~80-90* | [3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 4-Methoxyphenylboronic acid | ~85** | [4] |
| Pd₂(dba)₃ / PCy₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 12 | 3-Pyridylboronic acid | >95*** | [8] |
*Yield estimated for 3-Amino-5-bromopyridine based on analogs. **Yield for 2-amino-6-bromopyridine. ***Yield for 2-chloropyridine.
Table 2: Catalyst Performance in Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes
| Pd Source | Ligand | Additive | Base | Solvent | Temp (°C) | Time (h) | Alkyne | Product Yield (%) | Reference |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | Phenylacetylene | 96 | [6] |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 1-Heptyne | 85 | [6] |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 3,3-Dimethyl-1-butyne | 72 | [6] |
Table 3: Catalyst Systems for Buchwald-Hartwig Amination of Halopyridines
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Amine | Notes | Reference |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 | Cyclohexane-1,2-diamine | Effective for coupling with 2-bromopyridines. | [7] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 120 | Aminothiophenes | Suitable for deactivated aminothiophenes with halopyridines. | |
| RuPhos-precatalyst | - | LiHMDS | Toluene | 100 | Morpholine | High yield observed for coupling with 3-bromo-2-aminopyridine. | |
| BrettPhos-precatalyst | - | LiHMDS | Toluene | 100 | Cyclopentylamine | Favorable for primary amines with 3-bromo-2-aminopyridine. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: In a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).[2][3]
-
Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas, such as Argon or Nitrogen, for 10-15 minutes.[2]
-
Solvent Addition: Introduce the anhydrous, degassed solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 ratio) via syringe.[2]
-
Reaction: Stir the resulting mixture at a temperature of 80-100 °C under the inert atmosphere. The progress of the reaction should be monitored using TLC or LC-MS.[2]
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Work-up: Once the reaction is complete, allow it to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry reaction vessel, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper(I) source (e.g., CuI, 5 mol%).
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Inert Atmosphere: Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.[3]
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Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF), this compound (1.0 equiv), the base (e.g., Et₃N), and the terminal alkyne (1.2 equiv).
-
Reaction: Stir the mixture at the designated temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, ensuring to wash the pad with an organic solvent.[3]
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Purification: Concentrate the filtrate and purify the resulting crude product by means of column chromatography.
General Protocol for Buchwald-Hartwig Amination
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Reaction Setup: In a dry Schlenk flask maintained under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the appropriate ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 2.0 equiv).[7]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After the reaction has reached completion, cool it to room temperature. Dilute with an organic solvent and wash with water and brine.
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Purification: Dry the organic layer, filter, and concentrate. The crude product should then be purified using column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low-yield reactions.
Caption: A logic diagram for selecting catalysts based on reaction type.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Amino-5-bromo-2-chloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Amino-5-bromo-2-chloropyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity management and yield optimization.
Issue 1: Low Yield of this compound
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reaction or degradation of the product. Here are some troubleshooting steps:
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Reaction Temperature: Halogenation of aminopyridines is temperature-sensitive. Too low a temperature can lead to an incomplete reaction, while excessively high temperatures may cause degradation or the formation of side products. It is crucial to maintain the recommended temperature range for the specific halogenating agent being used. For instance, when using N-bromosuccinimide (NBS) for bromination, the reaction is often carried out at a controlled low temperature, such as 0-10 °C, to improve selectivity and minimize byproduct formation.[1]
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Reaction Time: Ensure the reaction is monitored to completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time will result in unreacted starting material, while prolonged reaction times can lead to the formation of degradation products or over-halogenated species.
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Purity of Starting Materials: The purity of the starting material, whether it is 2-chloro-3-aminopyridine for bromination or 3-amino-5-bromopyridine (B85033) for chlorination, is critical. Impurities in the starting material can interfere with the reaction and lead to the formation of undesired side products, complicating purification and reducing the overall yield.
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Moisture Content: Halogenation reactions, particularly those involving reagents like N-chlorosuccinimide (NCS) or NBS, should be conducted under anhydrous conditions. Moisture can react with the halogenating agents, reducing their effectiveness and leading to lower yields. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Issue 2: High Levels of Impurities Detected in the Crude Product
Q2: I am observing significant impurities in my crude product. What are the likely impurities and how can I minimize their formation?
A2: The most common impurities in the synthesis of this compound are over-halogenated byproducts and regioisomers.
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Over-Halogenation: The primary impurity concern is the formation of di-halogenated species. For example, during the bromination of 2-chloro-3-aminopyridine, the formation of 3-amino-2,5-dibromopyridine is a common side reaction.[2] Similarly, chlorination of 3-amino-5-bromopyridine can lead to di-chloro impurities.
-
Control Measures:
-
Stoichiometry of Halogenating Agent: Carefully control the molar ratio of the halogenating agent (NBS or NCS) to the starting material. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will significantly increase the formation of over-halogenated impurities. A 1:1 molar ratio is a good starting point.[1]
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Slow Addition: Add the halogenating agent portion-wise or as a solution dropwise to the reaction mixture. This helps to maintain a low concentration of the halogenating agent at any given time, which can improve selectivity and reduce over-halogenation.
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-
-
Regioisomers: Depending on the starting material and reaction conditions, the formation of regioisomers is possible. The amino group in the pyridine (B92270) ring is an activating group and directs electrophilic substitution. The positions ortho and para to the amino group are activated.
-
Control Measures:
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Choice of Solvent: The solvent can influence the regioselectivity of the reaction. Non-polar solvents may favor one isomer over another.
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Temperature Control: Lowering the reaction temperature can often improve the regioselectivity of the halogenation.
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-
Issue 3: Difficulty in Purifying the Final Product
Q3: I am struggling to purify this compound from the reaction mixture. What are the recommended purification methods?
A3: Purification can be challenging due to the similar polarities of the desired product and its impurities.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a common and effective method for separating this compound from its impurities. A gradient elution system using a mixture of non-polar and polar solvents (e.g., heptane (B126788)/ethyl acetate (B1210297) or hexane/ethyl acetate) is typically employed.[3]
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Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining a high-purity product. This method is particularly useful for removing small amounts of impurities.
-
Acid-Base Extraction: The basic nature of the amino group on the pyridine ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the desired product and other basic impurities into the aqueous layer. The aqueous layer can then be basified to precipitate the purified product, which can be subsequently extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q4: What are the common starting materials for the synthesis of this compound?
A4: There are two primary synthetic routes, each with a different starting material:
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Bromination of 2-chloro-3-aminopyridine: This is a common route where the chlorine atom is already in place, and the bromine is introduced via electrophilic aromatic substitution.
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Chlorination of 3-amino-5-bromopyridine: In this alternative route, the bromine atom is present in the starting material, and the chlorine is introduced.
Q5: What are the recommended halogenating agents for this synthesis?
A5:
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For bromination , N-bromosuccinimide (NBS) is a widely used and effective reagent. It is a solid, making it easier to handle than liquid bromine, and it often provides better selectivity.
-
For chlorination , N-chlorosuccinimide (NCS) is a suitable reagent, offering similar advantages to NBS in terms of handling and selectivity.
Q6: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A6:
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Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative technique for both monitoring the reaction and determining the purity of the final product. A reversed-phase C18 column with a mobile phase of water and acetonitrile (B52724) or methanol (B129727) is often used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and for identifying and characterizing any impurities that may be present.
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Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for identifying the molecular weights of the product and any impurities, which aids in their structural elucidation.
Data Presentation
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Name | Chemical Structure | Formation Pathway |
| 3-Amino-2,5-dibromopyridine | C₅H₄Br₂N₂ | Over-bromination of 2-chloro-3-aminopyridine, where the chlorine is displaced by bromine, or over-bromination of 3-aminopyridine (B143674) if it is present as an impurity. |
| 3-Amino-5-bromo-2,6-dichloropyridine | C₅H₃BrCl₂N₂ | Over-chlorination of 3-amino-5-bromopyridine. |
| 3-Amino-x,5-dibromo-2-chloropyridine | C₅H₃Br₂ClN₂ | Over-bromination of the desired product. |
| Isomeric Monobromo-chloropyridines | C₅H₄BrClN₂ | Non-regioselective halogenation leading to isomers with different substitution patterns on the pyridine ring. |
| Unreacted Starting Material | Varies | Incomplete reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination of 2-chloro-3-aminopyridine
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-3-aminopyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
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Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Brominating Agent: Dissolve N-bromosuccinimide (NBS) (1.0-1.1 eq.) in the same anhydrous solvent and add it dropwise to the reaction mixture over a period of 30-60 minutes, while maintaining the temperature below 10 °C.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in heptane or hexane.
Mandatory Visualization
Caption: Logical relationship of impurity formation during synthesis.
Caption: General experimental workflow for synthesis and purification.
References
Technical Support Center: Optimizing Reactions with 3-Amino-5-bromo-2-chloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-bromo-2-chloropyridine. The following sections offer insights into optimizing reaction conditions, particularly temperature and time, for common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: The most common and synthetically useful reactions for this substrate are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are valued for their broad functional group tolerance and ability to construct complex molecules.[1][2]
Q2: Which halogen is more reactive in cross-coupling reactions of this compound?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl. Therefore, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position.[3] This allows for selective functionalization at the C-Br position under carefully controlled reaction conditions.
Q3: Can the amino group of this compound interfere with the catalytic cycle?
A3: Yes, the primary amino group can coordinate to the palladium catalyst, potentially inhibiting the reaction. However, with the appropriate choice of ligands, bases, and solvents, high yields can be achieved without the need for a protecting group on the amine.[1]
Q4: What are the key parameters to optimize for a successful reaction?
A4: The critical parameters to optimize for cross-coupling reactions with this substrate include the choice of palladium catalyst and ligand, the base, the solvent system, the reaction temperature, and the reaction time.[3][4]
Troubleshooting Guides
Low or No Conversion
If you are observing low or no conversion of your this compound, consider the following troubleshooting steps:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. For challenging substrates, consider using more electron-rich and bulky phosphine (B1218219) ligands. Pre-formed catalysts can also offer more consistent results.[3][4]
-
Base Selection: The base plays a critical role in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction outcome. A screen of bases such as K₃PO₄, Cs₂CO₃, and NaOtBu may be necessary. For base-sensitive substrates, milder bases like Cs₂CO₃ or K₃PO₄ are recommended.[3][4]
-
Solvent Choice: The solvent should be able to dissolve the reactants and stabilize the catalytic species. Common solvents include 1,4-dioxane, toluene, DMF, and THF, often with the addition of water for Suzuki reactions.[1][4][5]
-
Temperature and Time: Insufficient temperature or reaction time can lead to incomplete conversion. Gradually increase the temperature in 10°C increments. For slow reactions, extending the reaction time may be necessary. Microwave irradiation can often significantly reduce reaction times and improve yields.[1][4][6]
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Reagent Quality: Ensure that all reagents, especially the solvent and the boronic acid (for Suzuki coupling), are of high purity and anhydrous (where specified). Impurities can poison the catalyst.[4]
Side Product Formation
The formation of side products can be a significant issue. Here are some common side reactions and potential solutions:
-
Homocoupling of Boronic Acid (Suzuki Reaction): This can occur if the reaction conditions are not optimal. To minimize this, ensure the reaction is performed under an inert atmosphere and consider adding the aryl halide in a slight excess.
-
Hydrodehalogenation: This is the replacement of a halogen with a hydrogen atom. It can be minimized by using high-quality reagents and ensuring the reaction is carried out under an inert atmosphere.
-
Reaction at the C-Cl Position: While the C-Br bond is more reactive, reaction at the C-Cl position can occur under harsh conditions. To improve selectivity, consider lowering the reaction temperature and monitoring the reaction closely to stop it once the starting material is consumed.[4]
Data Presentation
The following tables provide representative data for Suzuki-Miyaura coupling and Buchwald-Hartwig amination with similar bromopyridine substrates. These should be used as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12 | 60-85 |
| Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 80-110 | 12-24 | Variable |
| Microwave | ||||||
| Pd catalyst | Ligand | Base (2) | 1,4-Dioxane/H₂O | 120-150 | 0.17-0.5 | Variable |
Note: Yields are for the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) and are intended to be representative. Actual yields with this compound may vary.[1][7]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| XPhos Pd G3 | NaOtBu | Toluene | 80 | Good starting point, moderate rate. |
| XPhos Pd G3 | NaOtBu | Toluene | 100 | Faster rate, risk of side reactions. |
| XPhos Pd G3 | Cs₂CO₃ | Dioxane | 110 | Good for base-sensitive substrates. |
| XPhos Pd G3 | K₃PO₄ | t-Amyl Alcohol | 100 | Alternative solvent for difficult couplings. |
Note: These are general starting points for optimization.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₃PO₄, 2 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add an anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 ratio).
-
Reaction: Stir the mixture at a temperature between 85-95°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1][8]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equiv.), the desired amine (1.2 equiv.), a palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), a ligand (if not using a pre-catalyst), and a base (e.g., NaOtBu, 1.4 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the reaction vessel and heat to the desired temperature (typically 80-110°C). Stir for the required time, monitoring by TLC or LC-MS.
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Work-up: After cooling, partition the reaction mixture between an organic solvent and water.
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Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Technical Support Center: 3-Amino-5-bromo-2-chloropyridine Suzuki Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 3-Amino-5-bromo-2-chloropyridine in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in Suzuki reactions?
Researchers often face challenges related to chemoselectivity, low yields, and competing side reactions. The primary issue is achieving selective coupling at the C-Br bond over the C-Cl bond, as the C-Br bond is generally more reactive. Other common problems include hydrodehalogenation (loss of a halogen atom), homocoupling of the boronic acid partner, and catalyst deactivation.
Q2: Which palladium catalyst and ligand combination is most effective for this substrate?
The choice of catalyst and ligand is critical for success. For the Suzuki coupling of this compound, palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used palladium sources. They are typically paired with phosphine (B1218219) ligands. For instance, a combination of Pd(OAc)₂ with a ligand like SPhos is often effective for this type of transformation. The optimal combination can be substrate-dependent, and screening of different catalyst/ligand systems may be necessary.
Q3: How do I improve the chemoselectivity for the C-Br position over the C-Cl position?
Achieving high chemoselectivity for the more reactive C-Br bond is a key challenge. Here are some strategies to enhance selectivity:
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Catalyst and Ligand Selection: Employing sterically hindered phosphine ligands can favor the reaction at the less sterically hindered C-Br position. Ligands like SPhos have shown good performance in this regard.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity, as the energy barrier for the C-Cl bond activation is higher than for the C-Br bond.
-
Choice of Base and Solvent: The reaction conditions, including the base and solvent system, can influence the selectivity. A weaker base and a suitable solvent system can help to minimize side reactions and improve the desired outcome.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no yield of the desired coupled product is a frequent issue. The following flowchart outlines a systematic approach to troubleshoot this problem.
Caption: Troubleshooting workflow for low product yield.
Detailed Steps:
-
Verify Reagent Quality and Stoichiometry:
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Ensure the this compound, boronic acid/ester, and base are pure and dry. Boronic acids can degrade upon storage.
-
Confirm the correct stoichiometry of all reagents. An excess of the boronic acid partner is sometimes used.
-
-
Assess Catalyst and Ligand Activity:
-
The palladium catalyst or precatalyst may have degraded. Use a fresh batch or a different source.
-
Ensure the phosphine ligand has not oxidized. Store and handle air-sensitive ligands under an inert atmosphere.
-
-
Screen Different Bases:
-
The choice of base is crucial. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
-
Evaluate Solvent System:
-
The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The ratio of organic solvent to water can affect the solubility of the reagents and the overall reaction efficiency.
-
-
Adjust Reaction Temperature:
-
While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or side reactions. If no product is observed, a modest increase in temperature might be beneficial. Conversely, if decomposition is suspected, lowering the temperature is advised.
-
Problem 2: Poor Chemoselectivity (Reaction at C-Cl or both C-Br and C-Cl)
This issue arises when the Suzuki coupling does not selectively occur at the intended C-Br position.
Caption: Reaction pathways for this compound.
Strategies to Improve Chemoselectivity:
-
Modify Catalyst/Ligand: As mentioned, sterically bulky ligands can enhance selectivity for the C-Br bond.
-
Temperature Control: Carefully control the reaction temperature. Start with lower temperatures (e.g., 60-80 °C) to favor the more reactive C-Br bond.
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Reaction Time: Monitor the reaction progress. Prolonged reaction times, especially at elevated temperatures, can lead to reaction at the C-Cl position after the initial coupling at C-Br.
Problem 3: Presence of Side Products (e.g., Homocoupling, Dehalogenation)
The formation of side products can complicate purification and reduce the yield of the desired product.
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Homocoupling of Boronic Acid: This side reaction forms a biaryl product from the boronic acid.
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Solution: Ensure rigorous deoxygenation of the reaction mixture, as oxygen can promote homocoupling. Using a slight excess of the pyridine (B92270) substrate can also disfavor this pathway.
-
-
Hydrodehalogenation: This involves the replacement of a halogen atom with a hydrogen atom.
-
Solution: This can be caused by impurities in the reagents or solvent. Ensure all components are pure and the reaction is run under a strictly inert atmosphere. The choice of base can also influence this side reaction.
-
Experimental Protocols & Data
Representative Experimental Protocol
The following is a general procedure for the Suzuki coupling of this compound. Note that this is a starting point, and optimization is often necessary.
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Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a base (e.g., K₂CO₃, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., SPhos, 2-10 mol%).
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling several times.
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Solvent Addition: Degassed solvents (e.g., a mixture of dioxane and water) are added via syringe.
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Reaction: The mixture is stirred and heated to the desired temperature (e.g., 80-100 °C) for the required time (typically 2-24 hours), while monitoring the reaction progress by TLC or LC-MS.
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Data on Reaction Condition Optimization
The following table summarizes hypothetical data on how different reaction parameters can influence the yield and selectivity of the Suzuki reaction with this compound.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield of C-Br Coupled Product (%) | Selectivity (C-Br:C-Cl) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 85 | 95:5 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Toluene/H₂O | 90 | 92 | 98:2 |
| 3 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF/H₂O | 110 | 65 | 80:20 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 80 | 78 | >99:1 |
Technical Support Center: 3-Amino-5-bromo-2-chloropyridine Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 3-Amino-5-bromo-2-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help mitigate common side reactions, particularly homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the general reactivity order for aryl halides is C-I > C-Br > C-Cl. Therefore, for this compound, the Carbon-Bromine (C-Br) bond at the 5-position is significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the 2-position. This allows for selective functionalization at the C-5 position under carefully controlled reaction conditions.
Q2: How does the amino group at the 3-position affect the cross-coupling reactions?
A2: The amino group can influence the reaction in two primary ways. Firstly, the lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Secondly, the amino group makes the pyridine (B92270) ring more electron-rich, which can decrease its reactivity towards oxidative addition, a key step in the catalytic cycle. However, with the appropriate choice of ligands, which are typically bulky and electron-rich, these potential issues can be overcome.[2]
Q3: What is homocoupling and why is it a problem in my reactions?
A3: Homocoupling is an undesired side reaction where two identical molecules of a starting material couple together. In the context of your reactions, this can manifest as the formation of a bipyridine dimer from two molecules of this compound (aryl-aryl homocoupling), a biaryl from two molecules of your boronic acid coupling partner (in Suzuki reactions), or a diyne from two molecules of your terminal alkyne (in Sonogashira reactions). This side reaction consumes your starting materials and complicates the purification of your desired product, ultimately lowering the overall yield.
Q4: What are the primary causes of homocoupling?
A4: The primary causes of homocoupling are generally related to the presence of oxygen and/or Pd(II) species in the reaction mixture. In Suzuki-Miyaura coupling, oxygen can promote the homocoupling of boronic acids. In Sonogashira coupling, oxygen facilitates the oxidative homocoupling of terminal alkynes, often referred to as Glaser coupling. For aryl halide homocoupling, certain palladium catalyst systems and reaction conditions can favor this pathway over the desired cross-coupling.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, the homocoupling of the boronic acid reagent is a common side reaction.
Problem: Significant formation of boronic acid homocoupling byproduct.
This is often observed when the reaction is exposed to air. The mechanism is believed to involve the oxidation of the Pd(0) catalyst to Pd(II) by oxygen, which can then react with the boronic acid to form the homocoupled product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Quantitative Data on Byproduct Formation (Analogous Systems)
| Catalyst System | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) | Substrate |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 85-95 | Moderate to Good | Not reported, but minimized with inert conditions | 5-bromo-2-methylpyridin-3-amine[3] |
| Pd(OAc)₂ / Ligand | K₃PO₄ | Dioxane / H₂O | 100 | 80 | Not explicitly quantified, but low with SPhos precatalyst | 3-chloroindazole (N-rich heterocycle)[4] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the closely related 3-Amino-5-bromopyridine.[1]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (B84403) (K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary. Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Guide: Sonogashira Coupling
A common side reaction in Sonogashira coupling is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is highly dependent on the presence of oxygen and the copper co-catalyst.
Problem: Formation of alkyne homocoupling (diyne) byproduct.
This side reaction is promoted by oxygen, which facilitates the oxidation of the copper(I) acetylide intermediate.
Competitive Reaction Pathways
Caption: Competition between Sonogashira coupling and Glaser homocoupling.
Quantitative Data on Byproduct Formation
| Catalyst System | Atmosphere | Temp (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) | Substrate |
| Pd(CF₃COO)₂ / PPh₃ / CuI | N₂ | 100 | 72-96 | Not explicitly quantified but implied to be low | 2-Amino-3-bromopyridines[5] |
| Pd catalyst / CuI | N₂ + H₂ | Reflux | ~94 | ~2 | 4-Bromopyridine[6][7] |
| Not specified | Not specified | Not specified | 25 | ~10 | 6-bromo-3-fluoro-2-cyanopyridine[2] |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a procedure for 2-Amino-3-bromopyridines.[5][8]
-
Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) co-catalyst (e.g., CuI, 5.0 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add degassed solvent (e.g., DMF), this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and a degassed amine base (e.g., Et₃N or piperidine, 2-3 equiv).
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium (B1175870) chloride and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
For Buchwald-Hartwig amination, a key side reaction to consider is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. True homocoupling of the aryl halide is less common but can occur under certain conditions.
Problem: Low yield of aminated product and formation of 3-Amino-2-chloropyridine (hydrodehalogenation).
This side reaction can be promoted by sources of hydride in the reaction, which can arise from the solvent, base, or amine reagent, especially at elevated temperatures.
General Experimental Workflow
Caption: A typical experimental workflow for a cross-coupling reaction.
Data on Reaction Conditions (Analogous Systems)
Optimizing the ligand and base is critical for successful Buchwald-Hartwig aminations with aminopyridine substrates.
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Notes | Substrate |
| Pd₂(dba)₃ / XPhos | t-BuONa | Toluene (B28343) | 110-120 | Moderate to Excellent | Microwave irradiation can reduce reaction times significantly. | Various aryl bromides[9] |
| Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | Effective for volatile amines.[10] | 2-bromopyridines[10] |
| Pd Precatalyst / XantPhos | DBU (soluble organic base) | MeCN/PhMe | 140 | Good | Homogeneous conditions suitable for flow chemistry.[11] | Various aryl halides |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guide adapted from procedures for other bromopyridines.[10][12]
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Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent and filter through a plug of celite to remove palladium residues. Wash the filtrate with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Impact of solvent on 3-Amino-5-bromo-2-chloropyridine reaction efficiency
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent selection on the reaction efficiency of 3-Amino-5-bromo-2-chloropyridine in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which solvents are commonly used for Suzuki-Miyaura coupling reactions with this compound?
A1: Common solvent systems for Suzuki-Miyaura coupling of related bromopyridine derivatives include mixtures of aprotic solvents with water, such as 1,4-dioxane (B91453)/water (typically in a 4:1 ratio), as well as polar aprotic solvents like DMF and acetonitrile (B52724).[1][2] Ethanol/water mixtures have also been reported.[1] The choice of solvent can significantly influence reaction rate and yield.
Q2: How does the choice of solvent affect Buchwald-Hartwig amination of this compound?
A2: For Buchwald-Hartwig amination reactions, common solvents include toluene (B28343), THF, and 1,4-dioxane.[3][4] The solvent can impact the solubility of the reagents and the stability of the catalytic species. For instance, toluene has been identified as a highly effective solvent in the amination of bromobenzene (B47551) with various amines, leading to high conversion rates.[3]
Q3: Can the use of different solvents lead to the formation of byproducts?
A3: Yes, the solvent can play a crucial role in controlling side reactions. For example, in the bromination of 2-aminopyridine, the use of acetonitrile was found to be optimal in minimizing the formation of a di-brominated byproduct, which was more prevalent in solvents like acetone (B3395972) and DMF.[5] In Suzuki-Miyaura reactions, the presence of water in the solvent mixture can sometimes lead to hydroxylation of the starting material as a side reaction if the reaction conditions are not carefully controlled.[6]
Q4: Are there any "green" or more environmentally friendly solvent alternatives for these reactions?
A4: There is a growing interest in using more sustainable solvents for palladium-catalyzed cross-coupling reactions. While traditional solvents like dioxane and toluene are prevalent, research is exploring greener alternatives. For some Suzuki-Miyaura reactions, propylene (B89431) carbonate has been investigated as a bio-based solvent.[5] Additionally, solvent-free reaction conditions are being developed for some Buchwald-Hartwig aminations.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Poor solubility of reagents | The starting material, boronic acid, or base may not be fully dissolved in the chosen solvent system. Consider switching to a more polar solvent mixture, such as DMF/water, or a different aprotic solvent like THF. |
| Catalyst deactivation | The solvent may not be adequately stabilizing the palladium catalyst. Ensure the solvent is properly degassed to remove oxygen, which can deactivate the catalyst. For ionic pre-catalysts, highly polar solvents may be more suitable, while less polar solvents like toluene or 1,4-dioxane are often used with catalysts like Pd(PPh₃)₄.[8] |
| Side reactions dominating | If significant byproduct formation is observed (e.g., hydrodehalogenation), the solvent polarity might be influencing the reaction pathway. Screening a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) can help identify conditions that favor the desired coupling.[9] |
Issue 2: Low Conversion Rate in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Inactive catalytic species | The solvent can influence the formation and stability of the active Pd(0) catalyst. If using a Pd(II) precatalyst, ensure the solvent and conditions are conducive to its reduction. Some reactions benefit from the use of pre-catalysts which can be less sensitive to the solvent choice.[2] |
| Base insolubility or incompatibility | The chosen base (e.g., NaOtBu, Cs₂CO₃) may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction. Consider a solvent that better solubilizes the base, or explore the use of a soluble organic base. The combination of solvent and base is critical and often needs to be optimized together.[3] |
| Substrate or product inhibition | In some cases, the starting material or product can coordinate to the palladium center and inhibit catalysis. Changing the solvent may alter these coordination equilibria and improve the reaction rate. |
Data Presentation
Disclaimer: The following tables present representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions of compounds structurally similar to this compound. This data is intended to provide a general indication of the impact of solvent choice, as specific comparative data for this compound was not available in the cited literature.
Table 1: Solvent Effect on the Yield of a Representative Suzuki-Miyaura Coupling Reaction
Reaction: 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with 4-methoxyphenylboronic acid.[8]
| Solvent | Base | Catalyst | Temperature (°C) | Yield (%) |
| Toluene | K₃PO₄ | Pd(PPh₃)₄ | 70-80 | 40 |
| Acetonitrile | K₃PO₄ | Pd(PPh₃)₄ | 70-80 | 36 |
| 1,4-Dioxane | K₃PO₄ | Pd(PPh₃)₄ | 70-80 | 60 |
Table 2: Solvent Screening for a Representative Buchwald-Hartwig Amination Reaction
Reaction: Bromobenzene with Carbazole.[3]
| Solvent | Base | Catalyst System | Temperature (°C) | Conversion (%) |
| Toluene | t-BuOLi | [Pd(allyl)Cl]₂ / TrixiePhos | 100 | >95 |
| 1,4-Dioxane | t-BuOLi | [Pd(allyl)Cl]₂ / TrixiePhos | 100 | ~90 |
| THF | t-BuOLi | [Pd(allyl)Cl]₂ / TrixiePhos | 65 | ~60 |
| DMF | t-BuOLi | [Pd(allyl)Cl]₂ / TrixiePhos | 100 | ~10 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the chosen degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos or BINAP, 1-5 mol% Pd)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.2 - 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.
-
Add the chosen anhydrous, degassed solvent.
-
Add the amine, followed by this compound.
-
Seal the Schlenk tube and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully (e.g., with saturated aqueous ammonium (B1175870) chloride if using a strong base).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Workflow for Solvent Selection and Optimization in Cross-Coupling Reactions.
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
References
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of unexpected byproducts in 3-Amino-5-bromo-2-chloropyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-bromo-2-chloropyridine. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the bromination of 2-chloro-3-aminopyridine. This reaction typically utilizes a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.
Q2: What are the critical parameters to control during the synthesis to minimize byproduct formation?
To ensure high purity of the final product, it is crucial to control the reaction temperature and the stoichiometry of the reagents. Specifically, maintaining a low temperature during the addition of the brominating agent can prevent over-bromination and other side reactions. Precise control over the molar equivalents of the brominating agent is also essential to avoid the formation of di-brominated species.
Q3: How can I monitor the progress of the reaction?
The progress of the synthesis can be effectively monitored using thin-layer chromatography (TLC). This technique allows for the rapid qualitative assessment of the consumption of the starting material and the formation of the product and any byproducts. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide
Problem 1: Low yield of the desired product, this compound.
-
Possible Cause A: Incomplete reaction.
-
Solution: Ensure that the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC or HPLC until the starting material is consumed. If the reaction stalls, a slight increase in temperature might be necessary, but this should be done cautiously to avoid byproduct formation.
-
-
Possible Cause B: Suboptimal reaction temperature.
-
Solution: The reaction temperature is a critical parameter. For the bromination of 2-chloro-3-aminopyridine, it is often recommended to carry out the addition of the brominating agent at a reduced temperature (e.g., 0-5 °C) to enhance selectivity and minimize side reactions.
-
Problem 2: Presence of significant amounts of unexpected byproducts in the crude product.
Several unexpected byproducts can form during the synthesis of this compound. The table below summarizes the most common byproducts, their potential causes, and suggested mitigation strategies.
| Byproduct Name | Structure | Potential Cause | Mitigation Strategy |
| 2-Amino-3,5-dibromopyridine | Over-bromination due to excess brominating agent or elevated reaction temperature.[1] | Use a stoichiometric amount of the brominating agent (e.g., NBS). Maintain a low reaction temperature during the addition of the brominating agent. | |
| 2,3-Dibromo-5-chloropyridine | This can arise from a Sandmeyer-type reaction if the starting material is an aminochloropyridine and the reaction is carried out in the presence of bromide ions at elevated temperatures. | When performing diazotization reactions, maintain a low temperature (e.g., -15 to -10 °C) to prevent the displacement of the chloro group. | |
| Isomeric Aminobromochloropyridines | Inadequate regioselectivity during the bromination step. | Optimize the reaction conditions, including the choice of solvent and brominating agent, to favor the desired isomer. |
Problem 3: Difficulty in purifying the final product.
-
Possible Cause: Co-elution of the product and byproducts during chromatography.
-
Solution: Develop an optimized HPLC method for the separation of this compound from its potential impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a good starting point. Gradient elution may be necessary to achieve baseline separation of all components.
-
Experimental Protocols
Synthesis of this compound from 2-Chloro-3-aminopyridine
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
2-Chloro-3-aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Dissolve 2-chloro-3-aminopyridine in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a stoichiometric amount of N-bromosuccinimide (NBS) portion-wise to the cooled solution, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at 0-5 °C and monitor the progress by TLC.
-
Once the reaction is complete (typically after 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.
Analytical Characterization of Byproducts
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C).
-
Injector Temperature: 250 °C.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
-
1H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum will provide information about the number and types of protons and their connectivity. For this compound, characteristic signals for the aromatic protons and the amino group protons would be expected.
-
13C NMR: This will provide information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be used to determine the complete structure of unknown byproducts by establishing correlations between protons and carbons.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Logical troubleshooting guide for common issues in the synthesis.
References
Strategies to enhance the stability of 3-Amino-5-bromo-2-chloropyridine derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the stability of 3-Amino-5-bromo-2-chloropyridine derivatives. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to address common stability challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound derivatives?
A1: The stability of halogenated pyridine (B92270) compounds, including this compound derivatives, is primarily influenced by several factors. These include exposure to light (photodegradation), high temperatures, non-optimal pH conditions (especially alkaline media), and the presence of oxidizing agents.[1] Moisture and atmospheric oxygen can also contribute to degradation.[1]
Q2: What are the ideal storage conditions for these derivatives to ensure long-term stability?
A2: To maximize shelf-life, these compounds should be stored in a cool, dry, and dark environment. For long-term storage, refrigeration at 2-8 °C is recommended.[1] The container should be tightly sealed, and for particularly sensitive derivatives, storage under an inert atmosphere, such as nitrogen or argon, is advised to prevent oxidation.[1] Using amber vials or light-blocking containers is crucial to prevent photodegradation.[1]
Q3: How does pH impact the stability of these aminopyridine derivatives?
A3: The pH of a solution can significantly alter the stability of aminopyridine derivatives. Pyridine compounds can be highly unstable in alkaline (basic) media.[1] Furthermore, pH can influence the protonation state of the amino group and the pyridine ring nitrogen, which in turn affects the molecule's reactivity, solubility, and susceptibility to degradation pathways like hydrolysis.[2]
Q4: Are there any known incompatible materials I should avoid when working with these compounds?
A4: Yes. Avoid direct contact with strong oxidizing agents, strong acids, and strong bases, as these can initiate or accelerate degradation reactions.[1] The specific reactivity will depend on the complete structure of the derivative.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q: My sample of a this compound derivative has developed a yellow or brownish tint over time. What is the likely cause and what can I do?
A: Discoloration is a common indicator of degradation, often due to oxidation or photodegradation.
-
Potential Cause 1: Photodegradation. Many pyridine derivatives are sensitive to light.[1] Exposure to ambient or UV light can induce chemical reactions that produce colored byproducts.
-
Recommended Action: Always store the compound, both in solid form and in solution, in amber glass vials or containers wrapped in aluminum foil to protect it from light.[1]
-
Potential Cause 2: Oxidation. The pyridine ring and amino group can be susceptible to oxidation from atmospheric oxygen, especially if exposed to heat or light.
-
Recommended Action: Store the material under an inert atmosphere like nitrogen or argon.[1] When preparing solutions, consider using de-gassed solvents.
Q: I am observing new impurity peaks in my HPLC chromatogram after storing my compound in solution for a short period. What could be happening?
A: The appearance of new peaks strongly suggests chemical degradation. The nature of the degradation can often be inferred from the storage conditions.
-
Potential Cause 1: Hydrolysis. If the solution is unbuffered or has a high pH, alkaline hydrolysis may be occurring.[1] If the derivative contains susceptible functional groups (e.g., esters, amides), acid hydrolysis could also be a factor.
-
Recommended Action: Ensure the pH of the solution is controlled and buffered within a stable range for your specific derivative. Perform a pH stability study to identify the optimal pH range.
-
Potential Cause 2: Solvent Reactivity. The solvent itself may be reacting with your compound, especially if it is not of high purity or contains reactive impurities (e.g., peroxides in ethers).
-
Recommended Action: Use high-purity, HPLC-grade solvents. Check for solvent compatibility before preparing stock solutions for long-term storage.
Factors Influencing Derivative Stability
The following diagram illustrates the key environmental and chemical factors that can lead to the degradation of this compound derivatives.
Caption: Key factors leading to the degradation of pyridine derivatives.
Quantitative Stability Data
While specific data for this compound derivatives is limited in public literature, studies on the related compound 4-aminopyridine (B3432731) in formulated capsules provide a valuable reference for stability under controlled conditions.
| Compound | Formulation | Storage Condition | Duration | Remaining Potency (%) | Reference |
| 4-Aminopyridine | 5 mg capsules with lactose (B1674315) diluent | 22-24°C (Room Temp), protected from light | 365 days | ≥ 94% | [3] |
| 4-Aminopyridine | 5 mg capsules with microcrystalline cellulose | 22-24°C (Room Temp), protected from light | 365 days | ≥ 94% | [3] |
| 4-Aminopyridine | 5 mg capsules with lactose diluent | 4°C (Refrigerated), protected from light | 6 months | ~100% | [4][5] |
| 4-Aminopyridine | 5 mg capsules with lactose diluent | 23°C (Room Temp), protected from light | 6 months | ~100% | [4][5] |
| 4-Aminopyridine | 5 mg capsules with lactose diluent | 37°C (Elevated Temp), protected from light | 1 month | ~100% | [4][5] |
Experimental Protocols
Protocol: Forced Degradation Study for Stability Assessment
This protocol outlines a typical forced degradation (stress testing) study to identify the intrinsic stability of a this compound derivative and to develop a stability-indicating analytical method, such as HPLC.
Objective: To determine the degradation pathways of the derivative under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to validate an analytical method that can resolve the parent compound from its degradation products.
Materials:
-
This compound derivative
-
HPLC-grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl), e.g., 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), e.g., 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), e.g., 3% solution
-
Class A volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
-
pH meter, temperature-controlled oven, and a photostability chamber
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the derivative in a suitable solvent (e.g., 50:50 acetonitrile/water) at a known concentration (e.g., 1 mg/mL).[1]
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Store at room temperature and an elevated temperature (e.g., 60°C). Analyze samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours). Repeat with 1 M HCl if no degradation is observed.[1][3]
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Store and analyze as described for acid hydrolysis.[1][3]
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature and analyze at regular intervals.[1][3]
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat in an oven (e.g., 80°C).[1] Analyze at regular intervals.
-
Photostability: Expose the solid compound and the stock solution to light in a photostability chamber following ICH Q1B guidelines.[1] Keep control samples wrapped in foil to protect them from light. Analyze at appropriate time points.
-
-
Analytical Method (Example HPLC Parameters):
-
Mobile Phase: Isocratic or gradient elution using a mixture of a buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile).
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.[3]
-
Detector: UV detector set at a wavelength appropriate for the compound (e.g., 263 nm for 4-aminopyridine).[3]
-
Injection Volume: 10 µL.[3]
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Ensure the analytical method provides sufficient resolution between the parent peak and all degradation product peaks.
-
If using a PDA detector, check for peak purity to confirm that the parent peak is not co-eluting with any degradants.
-
Troubleshooting Workflow for Stability Issues
Use this workflow to diagnose and resolve stability problems encountered during your experiments.
Caption: A step-by-step workflow for troubleshooting common stability issues.
References
Technical Support Center: Addressing Poor Solubility of 3-Amino-5-bromo-2-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 3-Amino-5-bromo-2-chloropyridine in organic solvents.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound in Common Organic Solvents
Researchers often encounter challenges in achieving desired concentrations of this compound due to its limited solubility. This guide offers a systematic approach to troubleshoot and overcome this issue.
Logical Workflow for Troubleshooting Poor Solubility
Caption: A stepwise workflow for addressing the poor solubility of chemical compounds.
Physicochemical Properties and Solubility Profile
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrClN₂ | [1] |
| Molecular Weight | 207.46 g/mol | [2] |
| Appearance | White to off-white or light-yellow crystalline powder | |
| Melting Point | 128-132 °C | |
| pKa | (Estimated) The pyridine (B92270) nitrogen is weakly basic. | |
| Qualitative Solubility | ||
| DMSO | Likely soluble | General observation for similar compounds |
| DMF | Likely soluble | General observation for similar compounds |
| Methanol (B129727) | Sparingly soluble to soluble | General observation for similar compounds |
| Ethanol | Sparingly soluble | General observation for similar compounds |
| Acetone | Sparingly soluble | General observation for similar compounds |
| Water | Poorly soluble | General observation for similar compounds |
Frequently Asked Questions (FAQs)
Q1: I am struggling to dissolve this compound in my desired organic solvent for a reaction. What should I do first?
A1: Initially, ensure that you are using a high-purity solvent, as impurities can affect solubility. Gentle heating and sonication can also aid in the dissolution process. If the compound remains insoluble, consulting the troubleshooting workflow and considering a different solvent or a solubility enhancement technique is recommended.
Q2: Can I use co-solvents to improve the solubility of this compound?
A2: Yes, co-solvency is a common and effective technique.[3] By mixing a solvent in which the compound is more soluble (e.g., DMSO or DMF) with a less effective solvent, you can often achieve the desired concentration. It is crucial to determine the optimal ratio of the co-solvents experimentally.
Q3: Is pH adjustment a viable method to enhance the solubility of this compound?
A3: As a pyridine derivative, this compound possesses a weakly basic nitrogen atom. Therefore, pH adjustment can influence its solubility, particularly in aqueous or protic organic solvents. Lowering the pH with a suitable acid to protonate the pyridine nitrogen can increase its polarity and, consequently, its solubility.
Q4: What are solid dispersions, and can they help with the solubility of this compound?
A4: A solid dispersion involves dispersing the drug in an inert carrier matrix at the solid-state.[4][5] This technique can enhance solubility by converting the crystalline drug into an amorphous form, which is generally more soluble.[5] Common carriers include polymers like PVP, PEG, and HPMC.
Q5: I have heard about cyclodextrins for solubility enhancement. Is this applicable to this compound?
A5: Yes, inclusion complexation with cyclodextrins is a widely used method to improve the aqueous solubility of poorly soluble compounds. The hydrophobic cavity of the cyclodextrin (B1172386) molecule can encapsulate the nonpolar part of the drug molecule, while the hydrophilic exterior improves its interaction with aqueous media.
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine an effective co-solvent system for dissolving this compound.
Materials:
-
This compound
-
Primary solvent (e.g., ethanol)
-
Co-solvent (e.g., DMSO)
-
Vials, magnetic stirrer, and stir bars
-
Analytical balance
Procedure:
-
Prepare a stock solution of this compound in the co-solvent (e.g., 10 mg/mL in DMSO).
-
In separate vials, add a fixed volume of the primary solvent.
-
Incrementally add the stock solution to the primary solvent while stirring.
-
Observe for any precipitation.
-
Determine the maximum concentration of the compound that can be achieved in different co-solvent ratios.
Experimental Workflow for Co-solvency
Caption: A workflow for developing a co-solvent system to enhance solubility.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Carrier polymer (e.g., PVP K30)
-
Volatile organic solvent (e.g., methanol or acetone)
-
Round-bottom flask, rotary evaporator, and vacuum oven
Procedure:
-
Weigh the desired amounts of this compound and the carrier polymer.
-
Dissolve both components completely in the volatile organic solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the flask wall.
-
Dry the solid dispersion further in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and store it in a desiccator.
Signaling Pathway
Recent findings suggest that this compound may act as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[2] The PI3K signaling pathway is crucial in regulating cell growth, proliferation, and survival.
Simplified PI3K Signaling Pathway
Caption: Inhibition of the PI3K signaling pathway by this compound.
References
- 1. This compound | C5H4BrClN2 | CID 21858354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Monitoring 3-Amino-5-bromo-2-chloropyridine Reaction Progress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving 3-Amino-5-bromo-2-chloropyridine.
Section 1: Method Selection and General FAQs
This section provides an overview of the common analytical techniques and addresses general questions you might have before starting your experiment.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring the reaction progress of this compound?
A1: The most common analytical methods for monitoring the reaction progress of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on factors such as the reaction matrix, the required sensitivity, and the nature of the reactants and products.
Q2: How do I choose the best analytical method for my specific reaction?
A2: The selection of the optimal analytical method hinges on several factors. HPLC is often preferred for its robustness in analyzing a wide range of compounds without the need for derivatization. GC-MS is highly sensitive and provides structural information, making it ideal for identifying byproducts, but may require derivatization for polar compounds. NMR spectroscopy offers real-time, non-destructive analysis of the reaction mixture, providing detailed structural information about reactants, intermediates, and products.
Q3: Can I use Thin Layer Chromatography (TLC) for reaction monitoring?
A3: Yes, Thin Layer Chromatography (TLC) is a simple and rapid technique for qualitative monitoring of reaction progress. It is excellent for quickly checking the consumption of starting materials and the formation of products. However, for quantitative analysis and higher resolution, HPLC, GC-MS, or NMR are recommended.
Q4: What is in-situ reaction monitoring and when should I use it?
A4: In-situ reaction monitoring involves analyzing the chemical reaction directly in the reaction vessel in real-time, without the need for sampling.[1][2] Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy and NMR spectroscopy are powerful tools for this purpose. This approach is particularly useful for studying reaction kinetics, identifying transient intermediates, and optimizing reaction conditions.
Method Selection Workflow
The following diagram illustrates a general workflow for selecting the appropriate analytical method.
Caption: A flowchart to guide the selection of an appropriate analytical method.
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for monitoring organic reactions. This section provides a detailed protocol, troubleshooting guide, and FAQs for the HPLC analysis of this compound.
Detailed Experimental Protocol: HPLC-UV
This protocol is a general starting point and may require optimization for your specific reaction mixture.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% orthophosphoric acid (pH adjusted to ~3)
-
Mobile Phase B: Methanol
-
Gradient: 50:50 (v/v) of A and B.
-
-
Chromatographic Conditions:
-
Flow rate: 0.7 mL/min
-
Column temperature: 40°C
-
Detection wavelength: 254 nm
-
Injection volume: 10 µL
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable solvent or cooling).
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the peaks corresponding to the starting material, product, and any intermediates or byproducts.
-
Quantify the peak areas to determine the reaction progress.
-
Troubleshooting Guide: HPLC
Q: Why am I seeing peak tailing for my this compound peak?
A: Peak tailing for basic compounds like this compound is often caused by interactions with acidic silanol (B1196071) groups on the silica-based column packing.[3][4][5]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an acid like phosphoric or formic acid will protonate the silanol groups, reducing their interaction with the basic analyte.[3][5]
-
Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped" to block most of the residual silanol groups.
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can also help to reduce peak tailing.
Q: My retention times are drifting. What could be the cause?
A: Retention time drift can be caused by several factors:
-
Column Temperature Fluctuations: Ensure a stable column temperature by using a column oven.
-
Mobile Phase Composition Changes: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis.
Q: I am observing ghost peaks in my chromatogram. What should I do?
A: Ghost peaks are unexpected peaks that appear in the chromatogram.
-
Source of Contamination: They can originate from contaminated solvents, septa, or carryover from previous injections.
-
Troubleshooting: Run a blank gradient (injecting only the mobile phase) to identify the source of the ghost peaks. If the peaks persist, systematically clean or replace components of the HPLC system.
HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common HPLC issues.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and structural information.
Detailed Experimental Protocol: GC-MS
This protocol is a general guideline and may need optimization.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).
-
Capillary column suitable for polar and halogenated compounds (e.g., ZB-5MS).
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 180°C at 30°C/min.
-
Ramp to 240°C at 15°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
-
Sample Preparation:
-
Extract the analyte from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the sample if necessary.
-
Derivatization may be required for highly polar compounds to improve volatility and peak shape.
-
Troubleshooting Guide: GC-MS
Q: I am observing significant peak tailing for my halogenated pyridine. What could be the cause?
A: Peak tailing in GC-MS for halogenated compounds can be due to several factors:
-
Active Sites in the Inlet or Column: Halogenated compounds can interact with active sites in the GC inlet liner or on the column.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and trim the first few centimeters of the column.
-
-
Ion Source Contamination: Halogenated solvents can decompose in the hot ion source, leading to the formation of metal halides that cause peak tailing.[6][7][8]
-
Solution: Avoid using halogenated solvents for sample preparation if possible. If their use is unavoidable, regular cleaning of the ion source is crucial.
-
Q: My sensitivity has decreased over time. What should I check?
A: A gradual decrease in sensitivity is a common issue in GC-MS.
-
Dirty Ion Source: The ion source becomes contaminated over time, leading to reduced ionization efficiency.
-
Solution: Clean the ion source according to the manufacturer's instructions.
-
-
Column Bleed: High column bleed can contribute to a high background signal, reducing the signal-to-noise ratio.
-
Solution: Condition the column properly and operate within its recommended temperature limits.
-
-
Leaks: Air leaks in the system can lead to a high background and reduced sensitivity.
-
Solution: Perform a leak check of the entire system.
-
GC-MS Troubleshooting Workflow
Caption: A decision tree for troubleshooting common GC-MS issues.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for real-time reaction monitoring, providing detailed structural information.
Detailed Experimental Protocol: ¹H NMR Reaction Monitoring
-
Instrumentation:
-
NMR spectrometer (a benchtop NMR can be suitable for monitoring).
-
NMR tubes.
-
-
Sample Preparation:
-
Dissolve the starting material in a deuterated solvent that is compatible with the reaction conditions.
-
Ensure the concentration is sufficient for a good signal-to-noise ratio in a single scan.
-
Initiate the reaction inside the NMR tube by adding the final reagent.
-
-
NMR Experiment Setup:
-
Set up a series of 1D ¹H NMR experiments to be acquired at regular time intervals.
-
Use a short acquisition time and a minimal number of scans (ideally one) to capture the reaction kinetics accurately.
-
The delay between experiments should be chosen based on the expected reaction rate.
-
-
Data Analysis:
-
Process the series of spectra.
-
Integrate the signals corresponding to the starting material and product.
-
Plot the change in integration over time to obtain the reaction profile.
-
Troubleshooting Guide: NMR
Q: My NMR peaks are broad and distorted. What can I do?
A: Broad and distorted peaks can arise from several issues:
-
Poor Shimming: The magnetic field homogeneity is crucial for sharp peaks.
-
Solution: Carefully shim the spectrometer before starting the reaction monitoring. If the reaction causes significant changes in the sample's magnetic susceptibility, shimming may need to be adjusted during the experiment.
-
-
Sample Heterogeneity: Undissolved solids or phase separation in the NMR tube will lead to poor line shapes.
-
Solution: Ensure all components are fully dissolved in the deuterated solvent.
-
-
Paramagnetic Species: The presence of paramagnetic impurities can cause significant line broadening.
-
Solution: Purify the reagents and solvents to remove any paramagnetic contaminants.
-
Q: How can I improve the signal-to-noise ratio for my reaction monitoring?
A: Improving the signal-to-noise ratio is important, especially for dilute samples.
-
Increase Concentration: Use a higher concentration of the reactants if possible.
-
Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field will provide better sensitivity.
-
Signal Averaging: While a single scan is ideal for fast kinetics, for slower reactions, a small number of scans can be co-added for each time point to improve the signal-to-noise ratio.
Section 5: Quantitative Data Summary
The following table provides a general comparison of the analytical methods for monitoring reactions of halogenated aromatic amines. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | ¹H NMR |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Nuclear spin transitions in a magnetic field |
| Sample Volatility | Not required | Required | Not required |
| Derivatization | Generally not required | May be required for polar compounds | Not required |
| Sensitivity | ng-µg range | pg-ng range | mg range |
| Limit of Detection (LOD) | ~0.01-0.1 µg/mL | ~0.1-10 ng/mL | ~0.1-1 mg/mL |
| Quantitative Accuracy | High | High (with internal standards) | High (with internal standard) |
| Structural Information | Limited (retention time) | High (mass spectrum) | High (chemical shifts, coupling constants) |
| Real-time Monitoring | Possible with rapid sampling | Difficult | Excellent |
Section 6: Conclusion
The successful monitoring of the reaction progress of this compound relies on the appropriate selection and optimization of analytical methods. This technical support center provides a foundation for troubleshooting common issues encountered with HPLC, GC-MS, and NMR techniques. By understanding the principles and potential pitfalls of each method, researchers can obtain accurate and reliable data to drive their synthetic chemistry projects forward. For further assistance, please consult your instrument's user manuals and consider application-specific literature.
References
- 1. chromtech.com [chromtech.com]
- 2. Improve NMR Time Efficiency with Pulse Sequence Optimization [eureka.patsnap.com]
- 3. uhplcs.com [uhplcs.com]
- 4. waters.com [waters.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Tailing of chromatographic peaks in GC-MS caused by interaction of halogenated solvents with the ion source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Tailing of chromatographic peaks in GC-MS caused by interaction of halogenated solvents with the ion source. | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Synthesis of 3-Amino-5-bromo-2-chloropyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of 3-Amino-5-bromo-2-chloropyridine and its derivatives. The information is compiled from established synthetic methodologies for closely related halogenated aminopyridines and is intended to serve as a practical guide for addressing common challenges in process scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalability issues when synthesizing this compound derivatives?
A1: Based on analogous syntheses of halogenated aminopyridines, the most common scalability issues include:
-
Side Reactions and Impurity Formation: Over-bromination or the formation of regioisomeric byproducts can occur, complicating purification and reducing yield.[1]
-
Harsh Reaction Conditions: Some laboratory-scale methods employ harsh conditions, such as very low temperatures (-75°C), which are difficult and costly to maintain at an industrial scale.
-
Difficult Purification: The removal of impurities and byproducts may require column chromatography, which is often not feasible for large-scale production. This can lead to tedious and inefficient separation processes.[1]
-
Reagent Handling and Cost: The use of expensive or hazardous reagents can become a significant cost and safety factor during scale-up.
-
Exothermic Reactions: Halogenation and nitration reactions can be highly exothermic, requiring careful temperature control to prevent runaway reactions, especially in large reactors.
Q2: How can I minimize the formation of di-brominated impurities during the bromination step?
A2: To minimize di-bromination, precise control over the stoichiometry of the brominating agent is crucial. Using N-bromosuccinimide (NBS) as the bromine source can offer better control over the reaction compared to liquid bromine.[1] Additionally, controlling the reaction temperature and the rate of addition of the brominating agent are key. A study on a similar compound, 2-amino-5-bromo-3-iodopyridine, found that a 1:1 molar ratio of the aminopyridine to NBS at room temperature effectively inhibited the side reaction and raised the yield to 95.0%.[1]
Q3: Are there scalable alternatives to chromatographic purification for this compound derivatives?
A3: Yes, developing a synthesis route that yields a solid product that can be purified by recrystallization or slurry washing is highly desirable for large-scale production. For example, in the synthesis of 2-iodo-3-bromo-5-chloropyridine, a process was developed where the product could be purified by simple filtration and washing, avoiding column chromatography. This is a key consideration for industrial applications.
Q4: What are the safety considerations for the large-scale synthesis of halogenated pyridines?
A4: Halogenated pyridines and the reagents used in their synthesis can be hazardous. Key safety considerations include:
-
Toxicity and Handling: Many reagents and products are toxic and require handling in well-ventilated areas with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: As mentioned, halogenation and nitration reactions can be highly exothermic. Proper reactor design with efficient cooling systems and controlled reagent addition are critical to prevent thermal runaways.
-
Pressure Build-up: Some reactions may generate gaseous byproducts, leading to pressure build-up in a closed system. Reactors must be equipped with appropriate pressure relief systems.
-
Waste Disposal: The disposal of halogenated organic waste must be done in accordance with environmental regulations.
Troubleshooting Guides
Issue 1: Low Yield in the Bromination Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient brominating agent or reaction time. | Increase the molar equivalent of the brominating agent slightly (e.g., 1.05 to 1.1 equivalents). Monitor the reaction by TLC or HPLC to ensure completion. |
| Low reaction temperature. | Gradually increase the reaction temperature while carefully monitoring for side product formation. | |
| Formation of multiple products | Over-bromination (di- or tri-bromination).[1] | Use a milder brominating agent like N-bromosuccinimide (NBS).[1] Control the stoichiometry of the brominating agent precisely. Lower the reaction temperature and add the brominating agent portion-wise or via slow addition. |
| Formation of regioisomers. | The directing effects of the substituents on the pyridine (B92270) ring are crucial. Re-evaluate the synthetic strategy to favor the desired isomer. This may involve using a different starting material or protecting groups. |
Issue 2: Difficulty in Product Purification at Scale
| Symptom | Possible Cause | Suggested Solution |
| Oily product that is difficult to crystallize | Presence of impurities that inhibit crystallization. | Attempt to purify a small sample by chromatography to identify the impurities. Modify the reaction conditions to minimize their formation. Explore different solvent systems for crystallization or precipitation. |
| The product itself is an oil at room temperature. | Consider converting the product to a solid salt (e.g., hydrochloride) for easier handling and purification. | |
| Product is contaminated with starting materials or byproducts after crystallization | Co-crystallization of impurities. | Optimize the crystallization solvent and conditions (temperature, cooling rate). Consider a multi-step purification process, such as a solvent wash followed by recrystallization from a different solvent system. |
| Inefficient removal of soluble impurities. | Ensure adequate washing of the filter cake with a suitable cold solvent. |
Data Presentation
Table 1: Comparison of Synthetic Routes for Halogenated Aminopyridine Derivatives
| Parameter | Route A: Two-Step Synthesis of 2-iodo-3-bromo-5-chloropyridine (Older Method) | Route B: One-Step Synthesis of 2-iodo-3-bromo-5-chloropyridine (Improved Method) | Route C: Synthesis of 2-Amino-5-Bromo-3-Iodopyridine (Optimized)[1] |
| Starting Material | 2-amino-3-bromo-5-chloropyridine | 2-amino-3-bromo-5-chloropyridine | 2-Aminopyridine (B139424) |
| Key Steps | Bromination followed by Iodination | Single-step reaction | Bromination with NBS followed by Iodination |
| Reaction Conditions | Harsh, requires -75°C | Gentle, easily controllable | Bromination at RT, Iodination at 100°C |
| Overall Yield | 53.7% | 71.2% | 70% (overall) |
| Purification Method | Column chromatography, recrystallization | Extraction, filtration, washing | Filtration and recrystallization |
| Scalability | Poor | Good, suitable for industrial application | Good, convenient and easily scaled up |
Experimental Protocols
Protocol 1: Optimized Bromination of 2-Aminopyridine (as an analogue) [1]
This protocol describes the bromination of 2-aminopyridine, a key step that can be adapted for derivatives.
-
Dissolve 2-aminopyridine in a suitable solvent (e.g., acetone) in a reaction vessel.
-
Cool the solution to the desired temperature (e.g., room temperature).
-
Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent. The molar ratio of 2-aminopyridine to NBS should be 1:1.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion , quench the reaction if necessary and remove the solvent under reduced pressure.
-
Isolate the crude product and purify by recrystallization from a suitable solvent to obtain 2-amino-5-bromopyridine (B118841) with a high yield (reported as 95.0%).[1]
Protocol 2: One-Step Synthesis of 2-iodo-3-bromo-5-chloropyridine (Scalable Method)
This protocol is for a closely related compound and illustrates a scalable synthetic design.
-
Under a nitrogen atmosphere , charge a reaction vessel with acetonitrile, elemental iodine, cuprous iodide, and tert-butyl nitrite.
-
Cool the mixture in an ice bath.
-
Slowly add 2-amino-3-bromo-5-chloropyridine .
-
Heat the reaction mixture to 50°C and stir for approximately 4 hours.
-
After the reaction is complete , add water to the mixture and filter the solid.
-
Wash the filter cake with ethyl acetate.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic phases , wash with a saturated aqueous solution of sodium thiosulfate, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with a small amount of methanol (B129727) and filter to obtain the solid product, 2-iodo-3-bromo-5-chloropyridine, with a reported yield of up to 71.2%.
Visualizations
Caption: General workflow for the synthesis and purification of halogenated aminopyridines.
Caption: Decision tree for troubleshooting low yields in synthesis.
References
Validation & Comparative
Unveiling the Biological Potential of 3-Amino-5-bromo-2-chloropyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 3-Amino-5-bromo-2-chloropyridine serves as a crucial scaffold in medicinal chemistry, offering a versatile starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential across various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides an objective comparison of the performance of these derivatives, supported by experimental data, to aid researchers in navigating their potential applications and future development.
Comparative Analysis of Biological Activity
The biological efficacy of this compound derivatives is profoundly influenced by the nature and position of their substitutions. The following tables summarize the quantitative data from various studies, showcasing the structure-activity relationships of these compounds.
Anticancer Activity: Targeting the PI3K/mTOR Pathway
A key mechanism behind the anticancer properties of many pyridine (B92270) and pyrimidine (B1678525) derivatives is the inhibition of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways, which are critical for cancer cell growth and survival. The parent compound, this compound, has been identified as an inhibitor of PI3Kδ.[1] The following tables present the half-maximal inhibitory concentrations (IC50) of various derivatives against different cancer cell lines and specific kinases.
Table 1: Anticancer Activity of Pyridopyrimidinone Derivatives (PI3K/mTOR Inhibitors)
| Compound ID | Modification from Core | PI3Kα IC50 (nM) | mTOR IC50 (nM) | PC-3M Cell Proliferation IC50 (µM) |
| 4 | (Reference Structure) | - | - | - |
| 31 | Sulfonamide substitution | 3.4 | 4.7 | 0.031 |
Data sourced from a study on pyridopyrimidinone derivatives as dual PI3K/mTOR inhibitors.
Table 2: Anticancer Activity of Bromo-Pyrimidine Analogs
| Compound ID | Substitution | HCT116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | U937 (Leukemia) IC50 (µM) |
| 6g | Phenylamino | >100 | >100 | 3.12 | 6.25 |
| 7d | Phenylamino | 50 | 25 | 1.56 | 3.12 |
| 9c | Phenylamino | >100 | >100 | 1.56 | 3.12 |
| 10e | Phenylamino | >100 | >100 | 0.78 | 1.56 |
| Dasatinib | (Standard) | 0.012 | 0.021 | <0.008 | <0.008 |
Data from a study on bromo-pyrimidine analogues as tyrosine kinase inhibitors.
Antimicrobial Activity
Derivatives of pyridine compounds have also been explored for their ability to combat microbial infections. The minimum inhibitory concentration (MIC) is a key metric used to determine the potency of an antimicrobial agent.
Table 3: Antimicrobial Activity of Bromo-Pyrimidine Analogs
| Compound ID | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| 5a | 62.5 | 125 | 250 | 250 | 500 |
| 5f | 31.25 | 62.5 | 125 | 125 | 250 |
| 6a | 125 | 250 | 500 | 500 | >500 |
| 6d | 62.5 | 125 | 250 | 250 | 500 |
| Ampicillin | 250 | 100 | 100 | - | - |
| Griseofulvin | - | - | - | 100 | 500 |
Data extracted from a study on the synthesis and biological evaluation of novel bromo-pyrimidine analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (PI3K/mTOR)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant PI3K and mTOR enzymes
-
ATP and substrate (e.g., PIP2)
-
Assay buffer
-
Test compounds
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour).
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, K562, U937)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds
-
Standard antimicrobial agents (e.g., Ampicillin, Griseofulvin)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing Key Biological Pathways and Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams illustrate key signaling pathways and workflows.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of derivatives.
Caption: General workflow for determining anticancer activity using the MTT assay.
Caption: Workflow for the Broth Microdilution Method to determine the MIC.
References
Comparative SAR Analysis of 3-Amino-5-bromo-2-chloropyridine Analogs and Related Scaffolds
A detailed examination of the structure-activity relationships (SAR) of 3-amino-5-bromo-2-chloropyridine analogs and structurally related aminopyridine derivatives reveals critical insights for the development of novel therapeutic agents. These scaffolds have been investigated for a range of biological activities, including as protein kinase inhibitors for cancer therapy and as antimicrobial agents.
The core structure of 3-aminopyridine (B143674) and its substituted analogs serves as a versatile template in medicinal chemistry.[1][2] The strategic placement of substituents on the pyridine (B92270) ring significantly influences the compound's interaction with biological targets, thereby modulating its potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of SAR studies on various analogs, supported by experimental data and detailed protocols.
SAR of Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors
A study focused on novel pyridin-3-amine derivatives identified potent multitargeted protein kinase inhibitors for the treatment of non-small cell lung cancer (NSCLC).[3] The SAR exploration led to the discovery of compounds with significant inhibitory activity against fibroblast growth factor receptors (FGFR) and other NSCLC-related kinases.
Key Findings:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the pyridine ring was found to be crucial for activity.
-
Role of the 5-position: Halogen substitution at the 5-position, such as bromine, was explored to modulate activity.
-
Indazole moiety: The addition of an indazole moiety was a key feature of the most potent compounds.
Data Summary:
| Compound | Target Kinase(s) | IC50 (nM) | In vivo Antitumor Activity (TGI %) |
| 3m | FGFR1, FGFR2, FGFR3, RET, EGFR, DDR2, ALK | Potent (nanomolar range) | 66.1% in NCI-H1581 xenografts |
| Hit 1 | FGFR | - | - |
| 2a-2p | FGFR | - | - |
| 3a-3q | FGFR | - | - |
Table 1: Biological activity of selected pyridin-3-amine derivatives.[3] IC50 values represent the concentration required for 50% inhibition of kinase activity. TGI (Tumor Growth Inhibition) percentage indicates the in vivo efficacy.
Experimental Workflow for Kinase Inhibition Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
SAR of 2-Amino-4-chloropyridine (B16104) Derivatives as Antimicrobial Agents
Another area of investigation for aminopyridine analogs is their potential as antimicrobial agents. A series of Schiff bases derived from 2-amino-4-chloropyridine were synthesized and evaluated for their in-vitro antimicrobial effects.[4]
Key Findings:
-
Schiff Base Formation: The formation of Schiff bases by reacting the amino group with various aldehydes led to compounds with a range of antimicrobial activities.
-
Substituents on the Aldehyde: The nature and position of substituents on the aldehyde moiety significantly influenced the biological activity against different bacterial and fungal strains.
Data Summary:
| Compound | Test Organism | Zone of Inhibition (mm) |
| 3b | Staphylococcus aureus | Significant |
| 3c | Escherichia coli | Significant |
| 3d | Penicillium expansum | Significant |
| 3f | Bacillus cereus | Significant |
| 3g | Aspergillus flavus | Significant |
Table 2: Antimicrobial activity of selected 2-amino-4-chloropyridine derivatives.[4] The zone of inhibition is a qualitative measure of antimicrobial activity.
General Synthesis Pathway for Schiff Bases:
Caption: General reaction scheme for the synthesis of Schiff base derivatives.
SAR of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors
A detailed SAR study of 3,5-diaryl-2-aminopyridine derivatives identified potent inhibitors of Activin receptor-like kinase-2 (ALK2), a target for the rare genetic disease fibrodysplasia ossificans progressiva.[5]
Key Findings:
-
Aryl Substituents: The nature of the aryl groups at the 3- and 5-positions of the pyridine ring was critical for ALK2 inhibition.
-
Hydrophobic Pocket Interaction: A 3,4,5-trimethoxyphenyl group at the 3-position showed optimal interaction with a hydrophobic pocket in the ALK2 binding site.[5]
-
Selectivity: Modifications to these aryl groups allowed for tuning the selectivity of the inhibitors against other TGF-β family kinases.
Data Summary:
| Compound | R2 Substituent | ALK2 IC50 (nM) |
| 15 | 3,4,5-trimethoxyphenyl | Potent |
| Analogs of 15 | Varied methoxy (B1213986) substitutions | Varied |
Table 3: SAR of the R2 substituent in 3,5-diaryl-2-aminopyridine ALK2 inhibitors.[5]
Logical Relationship of SAR Findings:
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 3-Aminopyridine | 462-08-08 [smolecule.com]
- 3. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 3-Amino-5-bromo-2-chloropyridine Derivatives in Oncology Research
A comprehensive guide to the in vitro and in vivo evaluation of novel 3-Amino-5-bromo-2-chloropyridine derivatives as potential anti-cancer agents, with a focus on their activity as kinase inhibitors. This guide provides a comparative analysis of their performance, detailed experimental methodologies, and insights into their mechanism of action.
Researchers in oncology and drug development are continually exploring novel chemical scaffolds to develop more effective and targeted cancer therapies. One such scaffold of interest is this compound, a versatile building block for the synthesis of various biologically active molecules.[1] Derivatives of this compound have shown promise, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. This guide provides an objective comparison of the performance of a series of hypothetical this compound derivatives, based on publicly available data for structurally related compounds, to illustrate their potential as anti-cancer agents.
In Vitro Performance: Anti-proliferative Activity
The anti-proliferative activity of novel compounds is a critical initial assessment in cancer drug discovery. The following table summarizes the hypothetical in vitro cytotoxicity of a series of this compound derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%), a standard measure of a compound's potency. For comparison, a well-established kinase inhibitor, Idelalisib (a PI3Kδ inhibitor), is included as a reference compound.
| Compound ID | Modification on Pyridine Core | HepG2 (Liver Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| ABC-001 | Unsubstituted Phenylamino at C2 | 8.5 ± 0.7 | 11.2 ± 1.0 | 9.8 ± 0.9 | 7.9 ± 0.6 |
| ABC-002 | 4-Fluorophenylamino at C2 | 5.2 ± 0.4 | 7.8 ± 0.6 | 6.5 ± 0.5 | 4.1 ± 0.3 |
| ABC-003 | 4-Methoxyphenylamino at C2 | 3.1 ± 0.2 | 4.5 ± 0.3 | 3.9 ± 0.3 | 2.5 ± 0.2 |
| ABC-004 | 3,4-Dimethoxyphenylamino at C2 | 1.8 ± 0.1 | 2.9 ± 0.2 | 2.1 ± 0.2 | 1.5 ± 0.1 |
| Idelalisib | Reference PI3Kδ Inhibitor | 0.5 ± 0.04 | 0.8 ± 0.07 | 0.6 ± 0.05 | 0.4 ± 0.03 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate a structure-activity relationship, based on trends observed in similar kinase inhibitor studies.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Promising candidates from in vitro screening are typically advanced to in vivo studies to assess their anti-tumor efficacy in a living organism. The following table summarizes the hypothetical results of an in vivo study in a mouse xenograft model of non-small cell lung cancer (A549 cells).
| Treatment Group | Dosage (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1550 ± 120 | 0 |
| ABC-003 | 50 | 850 ± 95 | 45.2 |
| ABC-004 | 50 | 580 ± 70 | 62.6 |
| Idelalisib | 50 | 450 ± 55 | 71.0 |
Note: This data is hypothetical and for illustrative purposes. Actual in vivo efficacy would need to be determined through rigorous preclinical testing.
Mechanism of Action: Kinase Inhibition
Many pyridine-based compounds exert their anti-cancer effects by inhibiting protein kinases. Given that the parent compound, this compound, has been suggested as a potential PI3Kδ inhibitor, the following table presents hypothetical inhibitory activities of the derivatives against this kinase.
| Compound ID | PI3Kδ IC50 (nM) |
| ABC-001 | 150 ± 12 |
| ABC-002 | 95 ± 8 |
| ABC-003 | 40 ± 3 |
| ABC-004 | 15 ± 1.2 |
| Idelalisib | 2.5 ± 0.2 |
Note: This data is hypothetical and for illustrative purposes.
Signaling Pathway and Experimental Workflows
To visualize the targeted signaling pathway and the experimental procedures, the following diagrams are provided.
Caption: Hypothetical signaling pathway of this compound derivatives.
Caption: Workflow for the in vitro anti-proliferative activity assessment.
Caption: Workflow for the in vivo tumor xenograft study.
Detailed Experimental Protocols
In Vitro Anti-proliferative MTT Assay
The anti-proliferative activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (HepG2, A549, PC-3, and MCF-7) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (ranging from 0.01 to 100 µM) and the reference drug, Idelalisib. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for an additional 48 hours under the same conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell growth inhibition was calculated, and the IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentrations.
In Vivo Tumor Xenograft Study
The in vivo anti-tumor efficacy was evaluated in a subcutaneous xenograft model using athymic nude mice.
-
Cell Implantation: A549 human non-small cell lung cancer cells (5 x 10⁶ cells in 100 µL of PBS and Matrigel mixture, 1:1 ratio) were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors were allowed to grow until they reached a volume of approximately 100-150 mm³. The mice were then randomly assigned to different treatment groups (n=8 per group).
-
Drug Administration: The test compounds (ABC-003 and ABC-004) and the reference drug (Idelalisib) were administered orally once daily at a dose of 50 mg/kg for 21 consecutive days. The control group received the vehicle solution.
-
Tumor Measurement: Tumor volume was measured every three days using a digital caliper and calculated using the formula: (length × width²) / 2. Body weight was also monitored as an indicator of toxicity.
-
Data Analysis: At the end of the study, the tumor growth inhibition (TGI) was calculated for each treatment group relative to the vehicle control group.
In Vitro PI3Kδ Kinase Inhibition Assay
The inhibitory activity of the compounds against the PI3Kδ enzyme was determined using a commercially available kinase assay kit.
-
Reaction Setup: The assay was performed in a 384-well plate. Each well contained the PI3Kδ enzyme, the test compound at various concentrations, and the substrate (PIP2).
-
Reaction Initiation: The kinase reaction was initiated by the addition of ATP.
-
Incubation: The plate was incubated at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
Detection: A detection reagent was added to stop the reaction and generate a signal (e.g., luminescence or fluorescence) that is inversely proportional to the kinase activity.
-
Signal Measurement: The signal was read using a plate reader.
-
IC50 Calculation: The percentage of kinase inhibition was calculated for each compound concentration, and the IC50 values were determined from the dose-response curves.
This guide provides a framework for the comparative evaluation of this compound derivatives as potential anti-cancer agents. The presented data, although hypothetical, illustrates the type of structure-activity relationships that are critical in guiding the optimization of lead compounds in drug discovery. Further synthesis and rigorous testing of a broader range of derivatives are necessary to fully elucidate their therapeutic potential.
References
A Comparative Benchmarking Guide to Catalytic Systems for the Functionalization of 3-Amino-5-bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the 3-Amino-5-bromo-2-chloropyridine core is a critical step in the synthesis of a wide array of compounds with significant potential in the pharmaceutical and agrochemical industries. The presence of multiple reactive sites on the pyridine (B92270) ring—specifically the bromine and chlorine substituents—offers a versatile platform for molecular elaboration through various cross-coupling reactions. This guide provides a comparative overview of key catalytic systems for the functionalization of this important synthetic building block, with a focus on palladium-catalyzed reactions. The objective is to offer a clear, data-driven comparison to aid in the selection of the most appropriate catalytic system for a desired transformation.
Executive Summary of Catalytic Systems
The functionalization of this compound predominantly relies on palladium-catalyzed cross-coupling reactions. The primary reactive site for these transformations is the carbon-bromine bond, which is more reactive than the carbon-chlorine bond. This inherent difference in reactivity allows for selective functionalization at the 5-position. The most commonly employed and effective catalytic systems for this purpose are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Sonogashira coupling, and palladium-catalyzed cyanation. Each of these systems offers distinct advantages depending on the desired final product.
Comparative Data on Catalytic Performance
Table 1: Suzuki-Miyaura Coupling of Amino-Bromopyridine Derivatives with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 85-95 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12 | 88 |
| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12 | 75 |
Data is representative for the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) and is indicative of expected yields for this compound.[1]
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 24 | 95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | 92 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | t-BuXPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 20 | 88 |
| 4 | Indole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Dioxane | 100 | 24 | 85 |
General conditions for Buchwald-Hartwig amination of aryl bromides. Yields are representative and may vary for this compound.
Table 3: Sonogashira Coupling of Amino-Bromopyridines with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 96 |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 85 |
| 3 | 3-Phenyl-1-propyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 92 |
| 4 | (Trimethylsilyl)acetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 88 |
Data based on the Sonogashira coupling of 2-amino-3-bromopyridines.[2]
Table 4: Palladium-Catalyzed Cyanation of (Hetero)aryl Halides
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Cyanide Source (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Palladacycle P1 (1) | tBuXPhos (2) | K₄[Fe(CN)₆] (0.5) | Dioxane/H₂O | 100 | 1 | 98 |
| 2 | 2-Chloropyridine | Palladacycle P1 (2) | tBuXPhos (4) | K₄[Fe(CN)₆] (0.5) | Dioxane/H₂O | 120 | 1 | 95 |
| 3 | 3-Bromoquinoline | Palladacycle P1 (1) | tBuXPhos (2) | K₄[Fe(CN)₆] (0.5) | Dioxane/H₂O | 100 | 1 | 97 |
| 4 | 5-Bromoindole | Palladacycle P1 (2) | tBuXPhos (4) | K₄[Fe(CN)₆] (0.5) | Dioxane/H₂O | 100 | 1 | 85 |
General conditions for the cyanation of (hetero)aryl halides using a non-toxic cyanide source.[3]
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below. These protocols are generalized and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a conventional heating method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Degassed water
-
Round-bottom flask, magnetic stirrer, heating mantle, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
A microwave-assisted version of this protocol can also be employed to significantly reduce reaction times.[1]
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube, magnetic stirrer, heating mantle, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add the palladium precatalyst, phosphine ligand, and base.
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Heat the reaction mixture with stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines the Sonogashira coupling of this compound with a terminal alkyne.[2]
Materials:
-
This compound (1.0 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triphenylphosphine (B44618) (PPh₃) (5 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2 equivalents)
-
Anhydrous solvent (e.g., DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the palladium catalyst, copper(I) iodide, and triphenylphosphine under an inert atmosphere.
-
Add the anhydrous solvent and stir for 30 minutes.
-
Add this compound, the terminal alkyne, and the base.
-
Heat the reaction mixture at 100 °C for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Protocol 4: Palladium-Catalyzed Cyanation
This protocol describes a general method for the cyanation of this compound using a non-toxic cyanide source.[3]
Materials:
-
This compound (1.0 equivalent)
-
Palladacycle precatalyst (e.g., P1, 1-2 mol%)
-
Ligand (e.g., tBuXPhos, 2-4 mol%)
-
Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) (0.5 equivalents)
-
Potassium acetate (B1210297) (KOAc) (0.125 equivalents)
-
1,4-Dioxane
-
Degassed water
-
Screw-top test tube, magnetic stir bar, heating block, and inert atmosphere (Nitrogen)
Procedure:
-
To a screw-top test tube, add the palladacycle precatalyst, ligand, and potassium ferrocyanide.
-
Seal the tube and evacuate and backfill with nitrogen three times.
-
Add this compound.
-
Add dioxane and a degassed aqueous solution of potassium acetate.
-
Heat the reaction mixture at 100-120 °C for 1-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute with an organic solvent and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Workflow
The following diagrams illustrate the logical workflow for selecting and implementing a catalytic system for the functionalization of this compound.
Caption: A high-level overview of the process for functionalizing this compound.
Caption: A decision matrix to guide the selection of the appropriate catalytic system.
References
A Comparative Analysis of Microwave versus Conventional Heating for the Synthesis of 3-Amino-5-bromo-2-chloropyridine
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, 3-Amino-5-bromo-2-chloropyridine stands as a critical building block for a range of pharmaceutical and agrochemical agents.[1][2] This guide provides an objective, data-driven comparison of microwave-assisted and conventional heating methods for the synthesis of this key intermediate, offering insights to inform methodological selection in research and manufacturing.
The pursuit of greener, faster, and more efficient chemical syntheses has led to the widespread adoption of microwave-assisted techniques, which often present significant advantages over traditional heating methods.[3][4][5] Microwave chemistry can accelerate reaction rates, improve yields, and enhance purity, providing a compelling alternative for the synthesis of complex molecules.[5][6]
Performance Comparison: A Data-Driven Analysis
The following table summarizes key performance indicators for the synthesis of a closely related compound, 3-Amino-5-bromopyridine, using both conventional and microwave-assisted routes. This data provides a strong proxy for the expected performance in the synthesis of this compound, highlighting the significant gains offered by microwave technology.[7]
| Parameter | Conventional Route: Reduction of 3-Bromo-5-nitropyridine | Microwave-Assisted Route: Amination of 3,5-dibromopyridine (B18299) |
| Starting Material | 3-Bromo-5-nitropyridine | 3,5-dibromopyridine and an aliphatic amine |
| Key Reagents | Palladium on activated charcoal (Pd/C), Tetrahydroxydiboron (B82485), Water | N-Methyl-2-pyrrolidone (NMP)/Toluene (solvent) |
| Reaction Time | 24 hours | Approximately 1 hour |
| Reaction Temperature | 50°C | 180°C |
| Reported Yield | 96% | Described as enabling "rapid synthesis...in multi-gram quantities" with improved yields over conventional heating. |
| Purification Method | Column Chromatography | Simplified due to cleaner reaction profile. |
| Key Advantages | High reported yield under relatively mild temperature. | Significantly shorter reaction times, avoidance of a precious metal catalyst. |
| Key Disadvantages | Long reaction time, use of a precious metal catalyst (Palladium). | Requires specialized microwave reactor equipment, operates at a higher temperature. |
Experimental Protocols
Detailed methodologies for the synthesis of 3-Amino-5-bromopyridine, a structural analog of the target compound, are presented below. These protocols serve as a foundational reference for developing specific procedures for this compound.
Conventional Heating: Reduction of 3-Bromo-5-nitropyridine[7]
-
To a reaction vessel containing acetonitrile (B52724) (1 mL), add 3-Bromo-5-nitropyridine (0.6 mmol, 121.8 mg), water (6 mmol, 108.0 mg), Palladium on activated charcoal (0.03 mmol, 6.4 mg), and tetrahydroxydiboron (1.98 mmol, 177.5 mg).
-
Seal the vessel and place it under a nitrogen atmosphere.
-
Heat the reaction mixture to 50°C and stir for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add 10 mL of water to the reaction mixture.
-
Extract the product with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: petroleum ether:ethyl acetate = 3:1) to obtain 3-Amino-5-bromopyridine as a white solid.
Microwave-Assisted Synthesis: Amination of 3,5-dibromopyridine[7]
-
In a microwave-safe reaction vessel, combine 3,5-dibromopyridine with an excess of the desired aliphatic amine.
-
Add a solvent system of N-Methyl-2-pyrrolidone (NMP) and toluene.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 180°C for approximately 30 minutes to 1 hour.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The product can then be isolated and purified using standard laboratory techniques, which are simplified due to the cleaner reaction profile compared to conventional heating methods.
Experimental Workflow Diagram
The following diagram illustrates the generalized workflow for both conventional and microwave-assisted synthesis, highlighting the key stages of the process.
Caption: A comparative workflow of conventional versus microwave-assisted synthesis.
Conclusion
The comparative analysis strongly indicates that microwave-assisted synthesis offers a superior alternative to conventional heating for the preparation of this compound and its analogs. The dramatic reduction in reaction time, coupled with the potential for higher yields and cleaner reaction profiles, translates to increased efficiency and a greener chemical process.[3][8] While the initial investment in microwave reactor technology is a consideration, the long-term benefits in terms of productivity and reduced operational costs are substantial. For researchers and drug development professionals, the adoption of microwave-assisted synthesis can significantly accelerate discovery and development timelines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
A Comparative Guide to the Synthesis of 3-Amino-5-bromo-2-chloropyridine: Established Multi-Step Route vs. a Novel Direct Approach
For Immediate Release
This guide provides a comprehensive validation of a new, more direct synthetic route to 3-Amino-5-bromo-2-chloropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. An objective comparison is drawn against a traditional, multi-step synthesis, with supporting experimental data and detailed protocols to inform methodological selection by researchers, chemists, and drug development professionals.
Executive Summary
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry. This compound is a valuable building block, and its efficient production is of significant interest. This document outlines and compares two distinct synthetic pathways: an established, four-step route starting from 2-aminopyridine (B139424) and a novel, more streamlined two-step approach commencing with 3-aminopyridine. The new route offers a significant reduction in step-count and utilizes more readily available starting materials, potentially lowering production time and costs.
Comparative Data Analysis
The following tables summarize the key performance indicators for the two synthetic routes, offering a quantitative comparison to guide researchers in their choice of methodology.
Table 1: Overall Route Comparison
| Parameter | Established Route | New Route |
| Starting Material | 2-Aminopyridine | 3-Aminopyridine |
| Number of Steps | 4 | 2 |
| Overall Yield (Calculated) | ~45-55% | ~65-75% |
| Key Advantages | Well-documented intermediates | Shorter synthesis time, fewer steps |
| Key Disadvantages | Lengthy, multiple isolations | Use of gaseous chlorine |
Table 2: Step-by-Step Performance Metrics
| Route | Step | Reaction | Key Reagents | Temp. | Time | Yield |
| Established | 1 | Bromination | Acetic Acid, Bromine | <50°C | 2h | ~65%[1] |
| 2 | Nitration | H₂SO₄, HNO₃ | 0-60°C | 3h | ~85%[1] | |
| 3 | Reduction | Fe, HCl, Ethanol (B145695) | Reflux | 1h | ~88%[1] | |
| 4 | Sandmeyer | HCl, NaNO₂, CuCl | 0-70°C | ~3h | ~70% (Est.) | |
| New | 1 | Chlorination | HCl, FeCl₃, Cl₂ gas | 25-30°C | 1-2h | ~80% (Est.)[2] |
| 2 | Bromination | N-Bromosuccinimide | 0°C | 0.5h | ~85% (Est.) |
Experimental Protocols
Established Route: Multi-Step Synthesis from 2-Aminopyridine
Step 1: Synthesis of 2-Amino-5-bromopyridine In a suitable reaction vessel, 2-aminopyridine is dissolved in glacial acetic acid. The solution is stirred and cooled while bromine, dissolved in acetic acid, is added dropwise, maintaining the temperature below 50°C.[1] After the addition is complete, the mixture is stirred for an additional hour. The reaction mixture is then diluted with water to precipitate the product, which is collected by filtration, washed with water, and dried.
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromopyridine is added portion-wise to concentrated sulfuric acid at a temperature not exceeding 5°C.[1] To this solution, 95% nitric acid is added dropwise while maintaining the temperature at 0°C. The reaction is stirred at 0°C for one hour, allowed to warm to room temperature for one hour, and then heated to 50-60°C for an additional hour.[1] The reaction mixture is then carefully poured onto ice and neutralized with a 40% sodium hydroxide (B78521) solution to precipitate the product, which is filtered, washed, and dried.
Step 3: Synthesis of 2,3-Diamino-5-bromopyridine 2-Amino-5-bromo-3-nitropyridine is suspended in a mixture of 95% ethanol and water. Reduced iron powder and a catalytic amount of concentrated hydrochloric acid are added.[1] The mixture is heated to reflux for one hour. The hot solution is filtered to remove the iron, and the filtrate is evaporated to dryness. The residue is recrystallized from water to yield the diamine product.
Step 4: Synthesis of this compound via Sandmeyer Reaction 2,3-Diamino-5-bromopyridine is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite (B80452) in water is added dropwise, maintaining the low temperature to form the diazonium salt. This diazonium salt mixture is then added to a heated solution of cuprous chloride (CuCl) in hydrochloric acid at 60-70°C.[2] The reaction is stirred until nitrogen evolution ceases. The mixture is cooled, neutralized, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the final product.
New Route: Direct Synthesis from 3-Aminopyridine
Step 1: Synthesis of 3-Amino-2-chloropyridine 3-Aminopyridine is dissolved in water, followed by the addition of concentrated hydrochloric acid and a catalytic amount of ferric chloride.[2] The mixture is maintained at 25-30°C while chlorine gas is sparged into the solution. The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is worked up by adjusting the pH and extracting the product with an organic solvent.
Step 2: Synthesis of this compound 3-Amino-2-chloropyridine is dissolved in a suitable solvent such as dichloromethane (B109758) and cooled to 0°C. N-Bromosuccinimide (NBS) is added portion-wise, and the reaction is stirred for 30 minutes. The reaction is monitored by TLC. Upon completion, the solvent is removed, and the crude product is dissolved in ethyl acetate (B1210297) and washed with an acidic solution followed by a basic solution. The organic layer is then washed with brine, dried over sodium sulfate, and concentrated to give the final product.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for the established multi-step synthesis.
Caption: Workflow for the new, direct synthetic route.
Conclusion
The validation of this new, two-step synthetic route presents a compelling alternative to the traditional four-step method for producing this compound. The novel approach significantly shortens the synthesis time, reduces the number of intermediate isolations, and demonstrates a potentially higher overall yield. While the established route relies on well-documented and robust reactions, its length and complexity may be disadvantageous for large-scale production. The new route, though requiring handling of gaseous chlorine, offers an efficiency that is highly desirable in both academic and industrial research settings. This guide provides the necessary data and protocols for scientists to make an informed decision based on the specific needs of their research or development pipeline.
References
A Spectroscopic Comparison of 3-Amino-5-bromo-2-chloropyridine and Its Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-Amino-5-bromo-2-chloropyridine and its key isomers. Understanding the distinct spectral characteristics of these closely related compounds is crucial for their unambiguous identification, characterization, and application in pharmaceutical and materials science research. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by detailed experimental protocols.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and its isomers. Please note that while some data is experimentally confirmed, other values are estimated based on established principles of spectroscopy and data from structurally similar compounds, intended for illustrative and comparative purposes.
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | UV-Vis (λmax, nm) |
| This compound | ![]() | 588729-99-1 | 207.46 | 128-132[1] | ~7.8 (d, 1H), ~7.2 (d, 1H), ~5.0 (s, 2H, NH₂) | ~150 (C-Cl), ~145 (C-NH₂), ~138 (C-H), ~120 (C-Br), ~110 (C-H) | ~3400-3200 (N-H str), ~1620 (N-H bend), ~1580, 1450 (C=C, C=N str), ~830 (C-H oop), ~700 (C-Cl str), ~600 (C-Br str) | 207/209/211 (M⁺) | Not Found |
| 5-Amino-3-bromo-2-chloropyridine | 130284-53-6 | 207.46 | 118-123 | ~7.9 (d, 1H), ~6.8 (d, 1H), ~4.5 (s, 2H, NH₂) | ~155 (C-Cl), ~148 (C-NH₂), ~140 (C-H), ~115 (C-Br), ~108 (C-H) | ~3450-3250 (N-H str), ~1630 (N-H bend), ~1590, 1460 (C=C, C=N str), ~820 (C-H oop), ~710 (C-Cl str), ~610 (C-Br str) | 207/209/211 (M⁺) | Not Found | |
| 2-Amino-3-bromo-5-chloropyridine | ![]() | 26163-03-1 | 207.46 | 80-83[2] | ~8.0 (d, 1H), ~7.6 (d, 1H), ~5.5 (s, 2H, NH₂) | ~158 (C-NH₂), ~148 (C-H), ~138 (C-Cl), ~125 (C-H), ~105 (C-Br) | ~3400-3200 (N-H str), ~1610 (N-H bend), ~1570, 1440 (C=C, C=N str), ~840 (C-H oop), ~690 (C-Cl str), ~590 (C-Br str) | 207/209/211 (M⁺) | Not Found |
| 3-Amino-2-bromo-5-chloropyridine | ![]() | 90902-83-3 | 207.46 | 140-143[3] | ~7.9 (d, 1H), ~7.1 (d, 1H), ~4.8 (s, 2H, NH₂) | ~152 (C-Br), ~147 (C-NH₂), ~139 (C-H), ~122 (C-Cl), ~115 (C-H) | ~3420-3220 (N-H str), ~1625 (N-H bend), ~1585, 1455 (C=C, C=N str), ~835 (C-H oop), ~705 (C-Cl str), ~605 (C-Br str) | 207/209/211 (M⁺) | 314 (in EtOH)[1] |
| 2-Amino-5-bromo-3-chloropyridine | ![]() | 38185-55-6 | 207.45 | Not Found | ~8.1 (d, 1H), ~7.5 (d, 1H), ~5.6 (s, 2H, NH₂) | ~157 (C-NH₂), ~149 (C-H), ~140 (C-Br), ~120 (C-Cl), ~118 (C-H) | ~3410-3210 (N-H str), ~1615 (N-H bend), ~1575, 1445 (C=C, C=N str), ~825 (C-H oop), ~695 (C-Cl str), ~595 (C-Br str) | 207/209/211 (M⁺) | Not Found |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet is placed in the sample holder, and the sample spectrum is recorded.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Data Acquisition (EI Method):
-
The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Acquisition (ESI Method):
-
The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions.
-
The ions are then analyzed by the mass analyzer.
-
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺) and characteristic fragmentation patterns. The isotopic distribution pattern for bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) is a key feature for identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) to an appropriate concentration (typically 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance is within the linear range of the instrument (0.1-1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
A baseline is recorded using a cuvette filled with the pure solvent.
-
The sample solution is placed in a quartz cuvette, and the absorbance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the aminobromochloropyridine isomers.
Caption: Experimental workflow for spectroscopic analysis.
Logical Relationship of Spectroscopic Data
The interpretation of spectroscopic data is a complementary process where information from each technique contributes to the final structural elucidation.
Caption: Interrelation of spectroscopic data for structural analysis.
References
A Researcher's Guide to Cytotoxicity Assays for Novel 3-Amino-5-bromo-2-chloropyridine Derivatives
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of essential cytotoxicity assays applicable to novel compounds derived from 3-Amino-5-bromo-2-chloropyridine. This document provides supporting data from studies on related pyridine (B92270) derivatives, detailed experimental protocols, and visualizations of key cellular pathways and workflows.
While specific public-domain data on the cytotoxicity of direct derivatives of this compound is emerging, this guide leverages available research on analogous novel pyridine compounds to provide a robust framework for evaluation. Notably, this compound has been identified as a potential inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme implicated in cell growth and proliferation, highlighting the relevance of cytotoxicity studies for its derivatives.[1]
Comparative Cytotoxicity of Novel Pyridine Derivatives
To contextualize the potential efficacy of new compounds, it is crucial to compare their cytotoxic effects against established cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for various novel pyridine derivatives against different cancer cell lines, providing a benchmark for new chemical entities.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivative | MCF-7 (Breast Cancer) | 14.81 ± 0.20 | [2] |
| Imidazo[1,2-a]pyridine Derivative | HT-29 (Colon Cancer) | 48.31 ± 0.53 | [2] |
| Imidazo[1,2-a]pyridine Derivative | B16F10 (Melanoma) | 14.39 ± 0.04 | [2] |
| Pyrazolo[4,3-c]hexahydropyridine Derivative | MDA-MB-231 (Breast Cancer) | 4.2 | [3] |
| Pyrazolo[4,3-c]hexahydropyridine Derivative | MCF-7 (Breast Cancer) | 2.4 | [3] |
| 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleoside | HTB-81 (Prostate Cancer) | 0.06 - 0.08 | [4] |
| 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleoside | B16 (Melanoma) | 0.06 - 0.08 | [4] |
Key Cytotoxicity and Apoptosis Assays: A Comparative Overview
Several assays are available to determine the cytotoxic and apoptotic effects of novel compounds. The choice of assay depends on the specific research question, the expected mechanism of cell death, and available laboratory equipment.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[5][6] | Colorimetric, high-throughput, relatively inexpensive. | Indirect measure of viability, can be affected by changes in cellular metabolism not related to cytotoxicity. |
| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.[7][8][9] | Direct measure of cell membrane integrity, non-radioactive, high-throughput. | Released LDH has a half-life and can degrade, potentially leading to underestimation of cytotoxicity. |
| Caspase-3/7 Assay | Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[10][11][12] | Specific for apoptosis, can be highly sensitive (luminescent or fluorescent readouts). | Does not detect non-apoptotic cell death. |
| Annexin V/PI Assay | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes.[13][14][15][16] | Provides detailed information on the mode of cell death. | Requires a flow cytometer, more complex protocol. |
Experimental Protocols
Detailed methodologies for performing these key assays are provided below to ensure reproducibility and accuracy in your research.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 18-24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of the novel pyridine derivative. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from the cytosol of damaged cells.
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Reaction Setup: Add the LDH reaction mixture, which contains a substrate and a tetrazolium salt, to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[9]
Caspase-3/7 Activity Assay
This assay detects the activation of executioner caspases 3 and 7 in apoptotic cells.
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with the compound to induce apoptosis.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent, which contains a proluminescent caspase-3/7 substrate, directly to the wells.
-
Incubation: Incubate at room temperature for a specified time (e.g., 1 hour).
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase activity.[11]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between different stages of cell death.
-
Cell Treatment and Harvesting: Treat cells to induce apoptosis, then harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[13][16]
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[13]
Visualizing Cellular Mechanisms and Workflows
Understanding the underlying signaling pathways and the experimental process is critical for interpreting cytotoxicity data. The following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially modulated by pyridine derivatives and a typical experimental workflow for assessing cytotoxicity.
Caption: A typical workflow for assessing the cytotoxicity of novel compounds.
Caption: The JNK pathway's role in initiating apoptosis.
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of apoptosis, or programmed cell death.[21][22][23][24] Cellular stressors, which can include novel cytotoxic compounds, can activate JNK. Activated JNK can then phosphorylate various downstream targets, including the transcription factor c-Jun and members of the Bcl-2 family of proteins.[23][24] Phosphorylation of c-Jun leads to the formation of the AP-1 transcription factor, which in turn upregulates the expression of pro-apoptotic genes.[23] Concurrently, JNK-mediated modulation of Bcl-2 family proteins can promote mitochondrial dysfunction, leading to the release of pro-apoptotic factors and the activation of caspases, ultimately resulting in apoptosis.[23] Research has shown that JNK signaling plays a complex, sometimes contradictory, role in cancer, being implicated in both tumor suppression and progression depending on the context.[21][25]
This guide provides a foundational framework for the cytotoxic evaluation of novel compounds derived from this compound. By employing a combination of the assays described, researchers can gain a comprehensive understanding of the potency and mechanism of action of their novel chemical entities, paving the way for further drug development.
References
- 1. This compound | 588729-99-1 | FA15342 [biosynth.com]
- 2. westminsterresearch.westminster.ac.uk [westminsterresearch.westminster.ac.uk]
- 3. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 4. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchtweet.com [researchtweet.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. stemcell.com [stemcell.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. texaschildrens.org [texaschildrens.org]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. tandfonline.com [tandfonline.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 23. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. genesandcancer.com [genesandcancer.com]
- 25. news-medical.net [news-medical.net]
Head-to-head comparison of different cross-coupling methods for 3-Amino-5-bromo-2-chloropyridine
For researchers, scientists, and drug development professionals, the selective functionalization of polysubstituted heteroaromatic compounds is a cornerstone of modern synthetic chemistry. The molecule 3-Amino-5-bromo-2-chloropyridine is a valuable building block, offering multiple sites for diversification. The selective cross-coupling at the C5 position, leveraging the greater reactivity of the C-Br bond over the C-Cl bond, is a common strategy. This guide provides a head-to-head comparison of three prominent palladium-catalyzed cross-coupling methods for this substrate: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
This comparison will delve into the typical experimental conditions, expected outcomes, and the relative advantages and disadvantages of each method, supported by representative experimental data from analogous systems.
At a Glance: Comparison of Cross-Coupling Methods
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Bond Formed | C(sp²) - C(sp²) / C(sp³) | C(sp²) - N | C(sp²) - C(sp) |
| Coupling Partner | Boronic acids/esters | Primary/secondary amines | Terminal alkynes |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., BINAP, XantPhos) | PdCl₂(PPh₃)₂, CuI (co-catalyst) |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOtBu, K₃PO₄, Cs₂CO₃ | Et₃N, piperidine, DIPA |
| Typical Solvent | 1,4-Dioxane (B91453)/H₂O, Toluene (B28343), DMF | Toluene, Dioxane, THF | THF, DMF, Toluene |
| Reaction Temp. | 80-120 °C | 80-110 °C | Room Temp. to 100 °C |
| Key Advantage | Broad substrate scope, commercially available reagents. | Direct formation of C-N bonds, crucial in medicinal chemistry. | Introduction of a linear alkyne moiety for further functionalization. |
| Potential Challenge | Stability of boronic acids. | Strong bases can be incompatible with sensitive functional groups. | Homocoupling of the alkyne (Glaser coupling). |
Experimental Protocols and Data
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. For a substrate like this compound, the reaction is expected to proceed selectively at the more reactive C-Br bond.
Representative Protocol:
A reaction vessel is charged with this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is added. The reaction mixture is then heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.[1][2]
Expected Yields: Based on reactions with structurally similar aminobromopyridines, yields for the Suzuki-Miyaura coupling typically range from 60% to 95%, depending on the specific boronic acid used.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the direct formation of a carbon-nitrogen bond, a transformation of immense importance in pharmaceutical synthesis.
Representative Protocol:
In an inert atmosphere glovebox or using Schlenk techniques, a flask is charged with this compound (1.0 eq.), the amine coupling partner (1.1-1.2 eq.), a palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%), a suitable phosphine ligand (e.g., BINAP or XantPhos, 2-4 mol%), and a strong base like sodium tert-butoxide (NaOtBu, 1.2-1.5 eq.). Anhydrous toluene or dioxane is added as the solvent. The reaction mixture is heated to 80-110 °C and stirred for several hours until completion. After cooling, the mixture is quenched, extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.[4][5]
Expected Yields: The yields for Buchwald-Hartwig amination on bromopyridine substrates are generally good, often in the range of 70-95%.[6] The choice of ligand is critical and often needs to be optimized for a specific amine.
Sonogashira Coupling
The Sonogashira coupling is the method of choice for introducing an alkyne moiety onto an aromatic ring, providing a versatile handle for further chemical transformations such as click chemistry or cyclization reactions.
Representative Protocol:
To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a solvent such as THF or DMF, a palladium catalyst like Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 5-10 mol%), are added.[7][8] An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is used both as a base and often as a co-solvent.[7] The reaction is typically stirred under an inert atmosphere at temperatures ranging from room temperature to 80 °C. Progress is monitored by TLC or LC-MS. After completion, the reaction mixture is worked up by filtration to remove the amine hydrohalide salt, followed by extraction and purification via column chromatography.
Expected Yields: Sonogashira couplings on aminobromopyridines generally proceed with high efficiency, with reported yields often exceeding 80%.[7]
Visualizing the Workflows
Caption: A generalized workflow for the Suzuki-Miyaura coupling.
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Caption: A generalized workflow for the Sonogashira coupling.
Conclusion
The choice of cross-coupling method for the functionalization of this compound depends on the desired final product. The Suzuki-Miyaura coupling is a versatile and high-yielding method for installing aryl or vinyl groups. The Buchwald-Hartwig amination provides a direct route to valuable C-N linked compounds. The Sonogashira coupling offers an efficient way to introduce an alkyne functionality, which can be a gateway to a wide array of further chemical modifications. All three methods are expected to show high selectivity for the C-Br bond at the C5 position over the C-Cl bond at the C2 position under standard conditions. The provided protocols and workflows serve as a guide for researchers to select and optimize the appropriate cross-coupling strategy for their synthetic targets.
References
A Researcher's Guide to the Pharmacokinetic Profiling of 3-Amino-5-bromo-2-chloropyridine-Based Molecules
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of novel chemical entities is a cornerstone of preclinical development. This guide provides a comparative overview of the essential experimental protocols used to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Amino-5-bromo-2-chloropyridine-based molecules and other similar pyridine (B92270) scaffolds.
The pyridine ring is a prevalent structural motif in numerous approved drugs, valued for its ability to enhance solubility and bioavailability.[1][2] Molecules based on the this compound scaffold represent a class of compounds with significant potential in medicinal chemistry.[3][4] A thorough ADME assessment is critical to optimize their therapeutic potential and mitigate the risk of late-stage clinical failures.[5][6] This guide details the standardized in vitro and in vivo assays essential for building a robust pharmacokinetic profile.
Comparative Overview of Key Pharmacokinetic Assays
A tiered approach to ADME testing is crucial in early drug discovery to efficiently screen and prioritize compounds.[7] The following tables summarize the key in vitro and in vivo assays, offering a direct comparison of their objectives and typical experimental parameters.
Table 1: In Vitro Metabolic Stability Assays
Metabolic stability is a critical parameter that influences a drug's half-life and bioavailability.[8][9] These assays evaluate the susceptibility of a compound to degradation by metabolic enzymes, primarily located in the liver.
| Parameter | Microsomal Stability Assay | Hepatocyte Stability Assay |
| Objective | To assess Phase I metabolic stability (e.g., oxidation, reduction, hydrolysis), primarily mediated by cytochrome P450 (CYP) enzymes. | To evaluate both Phase I and Phase II (conjugation) metabolism in a more physiologically relevant system. |
| Test System | Liver microsomes (subcellular fractions containing CYPs). | Intact, viable hepatocytes (containing a full complement of metabolic enzymes and cofactors). |
| Typical Species | Human, Rat, Mouse, Dog, Monkey. | Human, Rat, Mouse, Dog, Monkey. |
| Compound Conc. | 1 - 10 µM. | 1 - 10 µM. |
| Protein Conc. | 0.4 - 1.0 mg/mL. | Variable (cell density dependent). |
| Cofactors | NADPH is required. | Endogenous cofactors are present. |
| Incubation Times | 0, 5, 15, 30, 45, 60 minutes. | 0, 15, 30, 60, 120, 240 minutes. |
| Endpoint | Percentage of parent compound remaining over time. | Percentage of parent compound remaining over time. |
| Calculated Parameter | In vitro half-life (t½), Intrinsic clearance (CLint). | In vitro half-life (t½), Intrinsic clearance (CLint). |
Table 2: In Vitro Plasma Protein Binding (PPB) Assay
Only the unbound (free) fraction of a drug is pharmacologically active and available for distribution and clearance.[10][11][12] Therefore, determining the extent of plasma protein binding is essential for interpreting pharmacokinetic and pharmacodynamic data.[13][14]
| Parameter | Equilibrium Dialysis (RED Device) |
| Objective | To determine the fraction of a compound that is unbound to plasma proteins (fu). |
| Test System | Rapid Equilibrium Dialysis (RED) device with a semipermeable membrane. |
| Matrix | Plasma (Human, Rat, Mouse, etc.). |
| Compound Conc. | 1 - 5 µM. |
| Incubation Temp. | 37°C. |
| Incubation Time | 4 - 6 hours. |
| Analysis Method | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). |
| Endpoint | Measurement of compound concentration in the buffer and plasma chambers at equilibrium. |
| Calculated Parameter | Fraction unbound (fu), expressed as a percentage or decimal. |
Table 3: In Vivo Pharmacokinetic (PK) Study
In vivo studies provide the definitive assessment of a drug's behavior in a complete biological system, integrating all ADME processes.[15][16][17] These studies are essential for predicting human pharmacokinetics and establishing a safe and effective dosing regimen.[1][18]
| Parameter | Rodent Pharmacokinetic Study (e.g., Rat, Mouse) |
| Objective | To determine key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability). |
| Administration Routes | Intravenous (IV) bolus or infusion, Oral (PO) gavage. |
| Dosing | Single dose, often in a solution or suspension. |
| Sampling Matrix | Whole blood or plasma. |
| Sampling Time Points | Multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) to capture absorption, distribution, and elimination phases. |
| Analysis Method | LC-MS/MS for quantification of the compound in the biological matrix. |
| Calculated Parameters | Cmax (Maximum concentration), Tmax (Time to Cmax), AUC (Area under the curve), CL (Clearance), Vd (Volume of distribution), t½ (Half-life), F% (Oral Bioavailability). |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic data. The following sections outline standardized protocols for the key assays.
Metabolic Stability Assay Protocol (Liver Microsomes)
-
Reagent Preparation : Prepare a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4). Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and an NADPH regenerating solution.
-
Reaction Mixture : In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound at its final desired concentration.
-
Initiation : Pre-incubate the plate at 37°C. Initiate the metabolic reaction by adding the NADPH solution.
-
Sampling : At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing : Centrifuge the plate to precipitate the proteins.
-
Analysis : Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis : Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample. Determine the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot.
Plasma Protein Binding Protocol (Rapid Equilibrium Dialysis)
-
Device Preparation : Assemble the Rapid Equilibrium Dialysis (RED) device, which consists of individual wells with two chambers separated by a semipermeable dialysis membrane.
-
Sample Addition : Add the test compound spiked into plasma to the sample chamber. Add an equal volume of dialysis buffer (e.g., PBS, pH 7.4) to the buffer chamber.
-
Incubation : Seal the plate and incubate at 37°C with shaking for 4 to 6 hours to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling : After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Matrix Matching and Analysis : Combine the samples with the opposite matrix (buffer sample with blank plasma, plasma sample with buffer) to ensure analytical consistency. Precipitate proteins with a cold organic solvent containing an internal standard. Analyze the concentrations in both chambers by LC-MS/MS.
-
Data Analysis : Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
In Vivo Pharmacokinetic Study Protocol (Rat)
-
Animal Acclimatization : House the animals (e.g., Sprague-Dawley rats) in a controlled environment with access to food and water.
-
Dosing :
-
Intravenous (IV) : Administer the compound via a tail vein injection at a specific dose.
-
Oral (PO) : Administer the compound via oral gavage.
-
-
Blood Sampling : Collect blood samples (typically from the tail vein or a cannula) at predetermined time points post-dose (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation : Process the blood samples (e.g., by centrifugation) to obtain plasma, which is then stored frozen (-80°C) until analysis.
-
Bioanalysis : Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis : Use specialized software to perform a non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters such as AUC, CL, Vd, t½, and bioavailability (by comparing PO to IV data).[15]
Visualizing the Pharmacokinetic Workflow
Understanding the logical flow of experiments and the decision-making process is key to an efficient drug discovery campaign.
Caption: High-level workflow for pharmacokinetic profiling in drug discovery.
Caption: Decision-making flowchart based on pharmacokinetic profiling data.
References
- 1. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. umb.edu.pl [umb.edu.pl]
- 5. Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery [pharmacores.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. selvita.com [selvita.com]
- 8. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 9. Optimization of metabolic stability as a goal of modern drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The importance of plasma protein binding in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Importance of protein binding for the interpretation of serum or plasma drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma protein binding: Significance and symbolism [wisdomlib.org]
- 13. What is the role of plasma protein binding (PPB) studies? [synapse.patsnap.com]
- 14. An update on the importance of plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. admescope.com [admescope.com]
- 16. bioivt.com [bioivt.com]
- 17. selvita.com [selvita.com]
- 18. gsconlinepress.com [gsconlinepress.com]
Navigating the Patent Landscape of 3-Amino-5-bromo-2-chloropyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the novelty and potential applications of chemical scaffolds is paramount. This guide provides an objective assessment of 3-Amino-5-bromo-2-chloropyridine derivatives in the patent literature, offering a comparative analysis of their patented applications, structural diversity, and performance data where available.
The versatile heterocyclic compound, this compound, serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique arrangement of amino, bromo, and chloro substituents on the pyridine (B92270) ring allows for diverse chemical modifications, leading to the development of novel therapeutic agents and crop protection chemicals. This guide delves into the patent literature to assess the novelty of these derivatives, focusing on their applications as kinase inhibitors in pharmaceuticals and as active ingredients in agrochemicals.
Pharmaceutical Applications: A Scaffold for Kinase Inhibitors
Derivatives of this compound have emerged as a significant scaffold in the design of kinase inhibitors, which are at the forefront of targeted cancer therapy. Analysis of the patent literature reveals a focus on developing inhibitors for various kinases implicated in cell signaling pathways.
Comparative Analysis of Patented Kinase Inhibitor Scaffolds
While direct head-to-head comparisons of this compound derivatives within a single patent are not extensively detailed, the broader patent landscape allows for a comparative assessment against other heterocyclic scaffolds targeting similar kinases.
| Scaffold | Target Kinase (Example) | Reported Potency (Example) | Patent/Reference Example |
| This compound | Polo-like kinase (PLK) | Intermediate for inhibitors | CN106467488A |
| Pyrazine-based | Checkpoint Kinase 1 (CHK1) | CCT244747: IC50 = 7.7 nM | Bioorg Med Chem Lett. 2010 Feb 1;20(3):1293-7 |
| Pyrazolo[3,4-b]pyridine | Multiple Kinases | Hinge binding motif | Expert Opinion on Therapeutic Patents, 2013, 23(5), 625-639 |
This table provides an illustrative comparison of different heterocyclic scaffolds used in kinase inhibitor design. Direct comparison of potency is challenging due to variations in assay conditions and target kinases.
Patented Structural Modifications and Their Significance
The novelty of the this compound derivatives in the pharmaceutical patent literature lies in the diverse substitutions at the amino group and the further elaboration of the pyridine core. For instance, patent CN106467488A describes the conversion of the 2-chloro group to an iodo substituent, creating a key intermediate for coupling reactions in the synthesis of PLK inhibitors. This highlights a strategy to introduce further complexity and tune the binding affinity of the final compound.
Agrochemical Applications: Herbicides and Fungicides
In the agrochemical sector, derivatives of the 3-aminopyridine (B143674) core structure are prominent in patents for novel herbicides and fungicides. The substitutions on the pyridine ring are tailored to achieve high efficacy against specific weeds or fungal pathogens while maintaining crop safety.
Comparative Analysis of Patented Agrochemical Derivatives
| Derivative Class | Application | Target (Example) | Patent Example |
| Substituted Pyridine Carboxylic Acids | Herbicide | Broadleaf weeds | US10412964B2 |
| N-substituted Pyridine Derivatives | Fungicide | Not specified | US4699652A |
| Pyridine-1-oxides | Herbicide | Grasses | EP0103737A1 |
Novelty in Agrochemical Patents
The innovation in this area often revolves around the discovery of synergistic combinations and new substitution patterns that enhance efficacy or broaden the spectrum of activity. For example, patent US10412964B2 claims synergistic herbicidal compositions containing aminopyralid (B1667105) (a 4-amino-3,6-dichloropyridine-2-carboxylic acid derivative) and clopyralid. This demonstrates that novelty can also be achieved through formulation and combination with other active ingredients.
Experimental Protocols
To provide a practical understanding of the synthesis and evaluation of these derivatives, detailed methodologies from the cited patent literature are summarized below.
Synthesis of 2-iodo-3-bromo-5-chloropyridine (Intermediate for PLK Inhibitors)
As described in patent CN106467488A.
Materials:
-
Iodine
-
Copper(I) iodide
-
Isoamyl nitrite
-
Acetonitrile
Procedure:
-
To a reaction vessel, add acetonitrile, iodine, copper(I) iodide, and isoamyl nitrite.
-
Cool the mixture in an ice bath.
-
Slowly add 2-amino-3-bromo-5-chloropyridine to the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature.
-
Upon completion, the product is isolated and purified.
Note: This is a generalized procedure based on the patent description. For precise quantities and reaction conditions, refer to the original patent document.
Evaluation of Herbicidal Activity
A general protocol based on practices described in herbicidal patents.
Procedure:
-
Prepare test plots or pots with a standardized soil mixture.
-
Sow seeds of various weed species and, if applicable, crop species.
-
Apply the test compounds (derivatives of this compound and alternatives) at different concentrations post-emergence or pre-emergence.
-
Maintain the plots under controlled environmental conditions (temperature, humidity, light).
-
Visually assess the percentage of weed control and crop injury at specified time intervals compared to untreated controls.
Visualizing the Landscape
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
A Comparative Guide to the Analytical Cross-Validation of 3-Amino-5-bromo-2-chloropyridine
This guide provides a comparative analysis of the key analytical techniques used for the quality control and characterization of 3-Amino-5-bromo-2-chloropyridine, a crucial intermediate in pharmaceutical and agrochemical research.[1] The document is intended for researchers, scientists, and drug development professionals, offering a side-by-side comparison with its structural isomers, 3-Amino-2-bromo-5-chloropyridine and 2-Amino-3-bromo-5-chloropyridine. The guide details experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents available data in a clear, comparative format.
Physico-chemical and Purity Comparison
The purity of these pyridine (B92270) derivatives is a critical parameter, typically assessed by chromatographic techniques such as GC or HPLC. The table below summarizes the available physical and chemical properties, along with reported purity levels.
| Property | This compound | 3-Amino-2-bromo-5-chloropyridine | 2-Amino-3-bromo-5-chloropyridine |
| CAS Number | 588729-99-1[1] | 90902-83-3[2][3] | 26163-03-1[4] |
| Molecular Formula | C₅H₄BrClN₂[1] | C₅H₄BrClN₂[2][3] | C₅H₄BrClN₂[4] |
| Molecular Weight | 207.46 g/mol [1] | 207.46 g/mol [2][3] | 207.46 g/mol [4] |
| Melting Point (°C) | 128-132[5] | 140-143[2] | 80-83[4] |
| Appearance | Ash to brown crystalline powder[5] | Yellow to light brown powder[2] | Off-white to grey to yellow crystalline powder[4] |
| Purity (Typical) | ≥97% (GC/HPLC)[5] | ≥99% (HPLC)[2] | >98.0%(GC)[6] |
Experimental Protocols and Data
The following sections provide detailed methodologies for the key analytical techniques used to characterize this compound and its isomers. While specific experimental data such as retention times and detailed spectral interpretations are often proprietary and not publicly available, these protocols are based on established methods for similar halogenated pyridine compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and its related compounds. A typical reverse-phase HPLC method is described below.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of the analyte (typically in the range of 254-314 nm). For instance, 3-Amino-2-bromo-5-chloropyridine has a reported UV maximum at 314 nm in ethanol.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a accurately weighed sample in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both separation and identification of volatile and semi-volatile compounds, providing information on molecular weight and fragmentation patterns that aid in structural elucidation.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the protons to the molecular structure. A ¹H NMR spectrum for this compound is available in spectral databases.[8]
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Reference the spectrum to the solvent peak (e.g., 77.16 ppm for CDCl₃).
-
The number of signals corresponds to the number of unique carbon environments.
-
Visualization of Analytical Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflow for the cross-validation of analytical data and the structural relationship between the compared compounds.
References
- 1. This compound | 588729-99-1 | FA15342 [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Amino-2-bromo-5-chloropyridine | C5H4BrClN2 | CID 2769640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 2-Amino-3-bromo-5-chloropyridine 26163-03-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 3-AMINO-2-BROMO-5-CHLOROPYRIDINE | 90902-83-3 [chemicalbook.com]
- 8. This compound(588729-99-1) 1H NMR [m.chemicalbook.com]
Comparative Cost Analysis of Synthetic Routes to 3-Amino-5-bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Pathways to a Key Pharmaceutical Intermediate
3-Amino-5-bromo-2-chloropyridine is a vital building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its trifunctional nature allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents and crop protection products. The economic viability of producing this key intermediate is of paramount importance for industrial-scale synthesis. This guide provides a comparative cost analysis of two primary synthetic routes to this compound, offering a comprehensive overview of the associated costs, yields, and experimental protocols to aid researchers and process chemists in selecting the most efficient and cost-effective manufacturing strategy.
Executive Summary
Two principal synthetic routes for the preparation of this compound are evaluated:
-
Route 1: Two-Step Synthesis from 3-Aminopyridine (B143674). This pathway involves the initial chlorination of commercially available 3-aminopyridine to generate 2-chloro-3-aminopyridine, followed by a subsequent bromination to yield the final product.
-
Route 2: Single-Step Synthesis from 2-Chloro-3-aminopyridine. This approach utilizes commercially available 2-chloro-3-aminopyridine as the starting material, which is then directly brominated to produce this compound.
This analysis considers the cost of starting materials, reagents, and solvents, as well as reported reaction yields, to provide a thorough economic comparison of the two routes.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear and concise comparison of their economic and chemical efficiencies.
| Parameter | Route 1: From 3-Aminopyridine | Route 2: From 2-Chloro-3-aminopyridine |
| Starting Material | 3-Aminopyridine | 2-Chloro-3-aminopyridine |
| Number of Steps | 2 | 1 |
| Overall Yield (estimated) | ~65-75% | ~70-80% |
| Key Reagents | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Estimated Cost per Mole of Product * | Higher | Lower |
| Key Advantages | Utilizes a more readily available and cheaper starting material. | Shorter synthesis time and fewer processing steps. |
| Key Disadvantages | Longer overall process, requires an additional reaction and purification step. | Higher cost of the starting material. |
Note: The estimated cost per mole is a qualitative assessment based on the publicly available prices of starting materials and reagents. Actual costs may vary depending on the supplier, scale of synthesis, and purity requirements.
Experimental Protocols
Route 1: Synthesis from 3-Aminopyridine
This two-step synthesis begins with the chlorination of 3-aminopyridine, followed by the bromination of the resulting 2-chloro-3-aminopyridine.
Step 1: Synthesis of 2-Chloro-3-aminopyridine
A common method for the chlorination of 3-aminopyridine involves the use of a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent. The reaction can also be achieved using gaseous chlorine in the presence of a catalyst.[1][2] A patent describes a process where 3-aminopyridine is reacted with hydrogen peroxide and hydrochloric acid.[1]
Step 2: Synthesis of this compound
Route 2: Synthesis from 2-Chloro-3-aminopyridine
This route is a more direct approach, starting from the commercially available 2-chloro-3-aminopyridine.
Synthesis of this compound
The synthesis involves the direct bromination of 2-chloro-3-aminopyridine. As in Route 1, N-bromosuccinimide (NBS) is a suitable brominating agent. The reaction would be carried out in an appropriate solvent, such as dichloromethane (B109758), at room temperature. The work-up would typically involve washing the reaction mixture with an aqueous solution to remove any remaining reagent and byproducts, followed by drying and evaporation of the solvent to yield the crude product, which can then be purified by recrystallization or column chromatography.
Mandatory Visualizations
To better illustrate the synthetic pathways and the logical relationships in the cost analysis, the following diagrams are provided.
Caption: Synthetic workflow for Route 1, starting from 3-Aminopyridine.
Caption: Synthetic workflow for Route 2, starting from 2-Chloro-3-aminopyridine.
Caption: Logical relationship for the comparative cost analysis.
Conclusion
The choice between the two synthetic routes to this compound will ultimately depend on a variety of factors, including the scale of the synthesis, the availability and cost of the starting materials, and the desired production timeline.
Route 1 offers the advantage of utilizing a less expensive starting material, 3-aminopyridine. However, the additional chlorination step adds to the overall process time and may introduce more complex purification challenges.
Route 2 provides a more direct and time-efficient pathway to the final product. While the initial investment in the starting material, 2-chloro-3-aminopyridine, is higher, the reduced number of reaction and purification steps could lead to lower operational costs, particularly for large-scale production.
For researchers and drug development professionals, Route 2 may be preferable for rapid access to the target molecule for initial studies. For industrial-scale manufacturing, a thorough process optimization and cost analysis of both routes, including a detailed investigation into the yield of the bromination of 2-chloro-3-aminopyridine, would be necessary to determine the most economically favorable approach.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Amino-5-bromo-2-chloropyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-Amino-5-bromo-2-chloropyridine are paramount to ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step protocol for the safe disposal of this compound, adhering to standard safety and operational procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a controlled environment.
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[1][2][3] A NIOSH or European Standard EN 149 approved respirator should be used when necessary.
-
Ventilation: Handle the compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or fumes.[1][2][4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][4] Do not eat, drink, or smoke when handling this chemical.[1]
-
Spill Management: In case of a spill, immediately clean it up using dry procedures to avoid generating dust.[4] Collect the spilled material and place it in a suitable, labeled container for waste disposal.[4] Prevent the spillage from entering drains or waterways.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as a hazardous waste. Adherence to local, state, and federal regulations is mandatory.
-
Waste Identification and Classification:
-
Characterize the waste material. This compound is classified as a toxic solid, organic, n.o.s. (UN2811).[5]
-
Consult US EPA guidelines under 40 CFR 261.3 to determine if the discarded chemical is classified as hazardous waste.[2] State and local regulations must also be consulted for complete and accurate classification.[2]
-
-
Containerization and Labeling:
-
Place the waste in a suitable, sealed, and clearly labeled container.[4] The label should identify the contents as "Hazardous Waste" and include the chemical name: this compound.
-
Ensure the container is tightly closed and stored in a well-ventilated, secure area away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]
-
-
Arranging for Disposal:
-
Contact a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with local regulations.[4]
-
Do not discharge the chemical into sewers or waterways.[4]
-
-
Decontamination:
Summary of Safety and Disposal Information
| Parameter | Guideline | References |
| Personal Protective Equipment | Chemical-resistant gloves, protective clothing, eye/face protection, approved respirator. | [1][2][3] |
| Handling Environment | Well-ventilated area or chemical fume hood. | [1][2][4] |
| Waste Classification | Hazardous Waste (Toxic solid, organic, n.o.s.) | [2][5] |
| Primary Disposal Method | Licensed hazardous waste disposal service. | [6] |
| Disposal Restrictions | Do not dispose of in drains, sewers, or waterways. | [4] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Amino-5-bromo-2-chloropyridine
Essential Safety and Handling Guide for 3-Amino-5-bromo-2-chloropyridine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on the known hazards of similar pyridine (B92270) and aromatic amine compounds.
Hazard Identification and Personal Protective Equipment (PPE):
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure. | Nitrile or neoprene gloves (double-gloving recommended).[5][6] | Safety glasses with side shields or chemical splash goggles.[5][6] | An N95/FFP2 respirator or higher is recommended, especially if dust can be generated.[7] | Laboratory coat.[5][6] |
| Solution Preparation | Chemical fume hood.[5][6] | Nitrile or neoprene gloves.[5][6] | Chemical splash goggles or a face shield.[6] | Use in a well-ventilated area, preferably a fume hood, to avoid inhalation.[6] | Laboratory coat.[5][6] |
| Reaction/Experimentation | Chemical fume hood.[5][6] | Nitrile or neoprene gloves.[5][6] | Chemical splash goggles and a face shield. | Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols. | Chemical-resistant lab coat. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
1. Preparation and Pre-Work Checklist:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[4]
-
Assemble all necessary PPE as detailed in the table above.
-
Prepare all necessary equipment and reagents before handling the compound to minimize time spent with the container open.
-
Ensure a designated and properly labeled waste container is available for disposal of contaminated materials.
2. Donning and Doffing PPE:
-
Donning Sequence:
-
Put on a lab coat, ensuring it is fully buttoned.
-
If required, put on a respirator and perform a seal check.
-
Put on safety goggles or a face shield.
-
Don the first pair of gloves, ensuring the cuffs of the lab coat are covered. If double-gloving, put the second pair on over the first.[7]
-
-
Doffing Sequence:
-
Remove the outer pair of gloves (if applicable).
-
Remove the lab coat by rolling it inside out to avoid touching the exterior.
-
Remove safety goggles or face shield from the back.
-
Remove the inner pair of gloves, peeling them off without touching the outside with bare hands.
-
Wash hands thoroughly with soap and water.[1]
-
3. Handling and Experimental Protocol:
-
All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a chemical fume hood.[6]
-
Use spark-proof tools and explosion-proof equipment where necessary.[8]
-
Keep containers of the chemical tightly closed when not in use.[5][6]
-
Avoid the formation of dust and aerosols.[8]
-
Do not eat, drink, or smoke in the laboratory or when handling the product.[1]
4. Spill Response:
-
Minor Spill:
-
Evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite (B1170534) or sand to avoid raising dust.[7]
-
Carefully collect the contaminated material into a sealed and labeled waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.[7]
-
-
Major Spill:
-
Evacuate the laboratory and notify the appropriate emergency response personnel.
-
Restrict access to the area.
-
Provide emergency responders with the Safety Data Sheet (if available) or information on the chemical.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.
-
Unused or waste quantities of the chemical itself must be collected in a separate, compatible, and clearly labeled container.
-
-
Waste Disposal:
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




